molecular formula C11H15NO5 B1349692 Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate CAS No. 91248-60-1

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

Cat. No.: B1349692
CAS No.: 91248-60-1
M. Wt: 241.24 g/mol
InChI Key: KJHBLQGLKJXASY-UHFFFAOYSA-N
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Description

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is a useful research compound. Its molecular formula is C11H15NO5 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

diethyl 2-amino-5-methylfuran-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-4-15-10(13)7-6(3)17-9(12)8(7)11(14)16-5-2/h4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHBLQGLKJXASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1C(=O)OCC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368756
Record name diethyl 2-amino-5-methylfuran-3,4-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91248-60-1
Record name diethyl 2-amino-5-methylfuran-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of a proposed synthetic pathway for diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, a highly functionalized heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The furan scaffold is a key structural motif in numerous natural products and pharmaceuticals.[1] This guide is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction and Significance

Substituted aminofurans are valuable building blocks in synthetic organic chemistry due to their prevalence in biologically active molecules. The title compound, diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, possesses multiple functional groups—an amine and two esters—that allow for diverse downstream chemical modifications, making it an attractive scaffold for generating libraries of compounds for drug screening. The development of efficient and versatile methods for the synthesis of such polysubstituted furans is a significant area of research.[2][3] This guide will detail a plausible and scientifically grounded multicomponent reaction strategy for the synthesis of this target molecule.

Proposed Synthetic Strategy: A Multicomponent Approach

While various methods exist for the synthesis of substituted furans, multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules in a single step.[1][2] We propose a one-pot synthesis of diethyl 2-amino-5-methylfuran-3,4-dicarboxylate from three readily available starting materials: ethyl acetoacetate, diethyl acetylenedicarboxylate (DEAD), and an isocyanide, such as ethyl isocyanoacetate. This strategy is inspired by known syntheses of highly substituted aminofurans.[2]

Reaction Overview

The proposed reaction involves the base-catalyzed reaction between ethyl acetoacetate, diethyl acetylenedicarboxylate, and an isocyanide. The base, such as a tertiary amine (e.g., triethylamine) or a milder inorganic base, plays a crucial role in initiating the reaction sequence by deprotonating the active methylene group of the ethyl acetoacetate.

Detailed Mechanistic Elucidation

The proposed mechanism proceeds through several key steps, each driven by fundamental principles of organic reactivity. The causality behind each step is explained to provide a deeper understanding of the transformation.

Step 1: Enolate Formation

The reaction is initiated by the deprotonation of the α-carbon of ethyl acetoacetate by a suitable base. This is a standard acid-base reaction, and the choice of base is critical to ensure efficient enolate formation without promoting side reactions. A non-nucleophilic base is preferred.

G cluster_0 Step 1: Enolate Formation Reactant1 Ethyl Acetoacetate Enolate Enolate Intermediate Reactant1->Enolate Deprotonation Base Base (B:) Base->Enolate ProtonatedBase BH+

Caption: Formation of the enolate from ethyl acetoacetate.

Step 2: Michael Addition

The nucleophilic enolate then undergoes a Michael addition to the electron-deficient alkyne of diethyl acetylenedicarboxylate. This conjugate addition is a powerful carbon-carbon bond-forming reaction and is highly favored due to the electrophilic nature of the acetylenic diester.

G cluster_0 Step 2: Michael Addition Enolate Enolate Intermediate Adduct Vinylic Anion Adduct Enolate->Adduct Nucleophilic Attack DEAD Diethyl Acetylenedicarboxylate DEAD->Adduct

Caption: Michael addition of the enolate to DEAD.

Step 3: Isocyanide Addition

The resulting vinylic anion is a potent nucleophile that readily attacks the electrophilic carbon of the isocyanide. This step introduces the nitrogen atom that will become the amino group of the furan ring.

G cluster_0 Step 3: Isocyanide Addition Adduct Vinylic Anion Adduct IminylAnion Iminyl Anion Intermediate Adduct->IminylAnion Nucleophilic Attack Isocyanide Isocyanide Isocyanide->IminylAnion

Caption: Addition of the vinylic anion to the isocyanide.

Step 4: Intramolecular Cyclization (5-endo-dig)

The newly formed iminyl anion intermediate undergoes a 5-endo-dig cyclization by attacking the ketone carbonyl of the original ethyl acetoacetate moiety. This intramolecular reaction is entropically favored and leads to the formation of the five-membered furan ring.

G cluster_0 Step 4: Intramolecular Cyclization IminylAnion Iminyl Anion Intermediate CyclizedIntermediate Cyclized Alkoxide Intermediate IminylAnion->CyclizedIntermediate 5-endo-dig attack

Caption: Intramolecular cyclization to form the furan ring.

Step 5: Tautomerization and Protonation

The final step involves the tautomerization of the imine to the more stable enamine, followed by protonation during aqueous workup to yield the final product, diethyl 2-amino-5-methylfuran-3,4-dicarboxylate.

G cluster_0 Step 5: Tautomerization and Protonation CyclizedIntermediate Cyclized Alkoxide Intermediate Product Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate CyclizedIntermediate->Product Tautomerization & Protonation

Caption: Final tautomerization to the aminofuran product.

Experimental Protocol

The following is a proposed, self-validating experimental procedure for the synthesis of diethyl 2-amino-5-methylfuran-3,4-dicarboxylate.

Materials and Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Nitrogen inlet

  • Addition funnel

  • Ethyl acetoacetate

  • Diethyl acetylenedicarboxylate (DEAD)

  • Ethyl isocyanoacetate

  • Triethylamine (Et3N)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of ethyl acetoacetate (1.0 eq) and ethyl isocyanoacetate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq) dropwise.

  • After stirring for 15 minutes, add a solution of diethyl acetylenedicarboxylate (1.1 eq) in anhydrous DCM dropwise via an addition funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diethyl 2-amino-5-methylfuran-3,4-dicarboxylate.

Data Presentation

The following table summarizes the key reactants and their proposed stoichiometries for this synthesis.

ReactantMolecular Weight ( g/mol )Molar Equivalents
Ethyl Acetoacetate130.141.0
Diethyl Acetylenedicarboxylate170.161.1
Ethyl Isocyanoacetate113.101.0
Triethylamine101.191.2

Conclusion

This technical guide has outlined a plausible and robust multicomponent reaction for the synthesis of diethyl 2-amino-5-methylfuran-3,4-dicarboxylate. The proposed mechanism is grounded in established principles of organic chemistry, and the experimental protocol provides a clear and actionable pathway for its synthesis. This approach offers a high degree of efficiency and convergence, which is highly desirable in the context of drug discovery and development. Further optimization of reaction conditions, such as solvent, temperature, and base, may lead to improved yields and purity.

References

  • Facile Synthesis of Highly Substituted 3-Aminofurans from Thiazolium Salts, Aldehydes, and Dimethyl Acetylenedicarboxylate. The Journal of Organic Chemistry. Available at: [Link]

  • Regioselective Synthesis of 3,4,5-Trisubstituted 2-Aminofurans. ChemInform. Available at: [Link]

  • Previous synthetic approaches to synthesize 3-aminofurans. ResearchGate. Available at: [Link]

  • Novel synthesis of furancarboxylate derivatives via cyclization reactions of ( E )-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride. ResearchGate. Available at: [Link]

  • Synthesis of diethyl 2-methyl-5-[(triphenylphosphoranylidene)amino]-furan- 3,4-dicarboxylate. ResearchGate. Available at: [Link]

Sources

A Spectroscopic Guide to Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate: Elucidating Molecular Structure Through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectral data for Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing foundational principles with expert insights, this guide aims to serve as an authoritative resource for the structural elucidation of this and similar heterocyclic compounds.

While a complete, publicly available experimental dataset for Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is not extensively documented, this guide will leverage spectral data from closely related structural analogs to provide a robust and scientifically grounded interpretation. This comparative approach not only allows for a detailed prediction of the spectral characteristics of the title compound but also enhances the understanding of structure-spectra correlations within this class of molecules.

Molecular Structure and Spectroscopic Overview

The structure of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, a polysubstituted furan, presents a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint. The strategic placement of an amino group, a methyl group, and two diethyl carboxylate moieties on the furan ring dictates the electronic environment of each atom, which is in turn reflected in its interaction with various spectroscopic probes.

Caption: Molecular structure of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate are predicted to exhibit characteristic signals corresponding to each unique proton and carbon environment within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~1.3-1.4Triplet6H-OCH₂CH₃ The methyl protons of the two equivalent ethyl groups are expected to appear as a triplet due to coupling with the adjacent methylene protons. This is a highly characteristic signal for an ethyl ester. For comparison, the ethyl protons in Diethyl furan-2,5-dicarboxylate appear at δ 1.37 ppm.[1]
~2.3-2.4Singlet3H-CH₃ The methyl group attached to the furan ring at the C5 position is expected to be a singlet as there are no adjacent protons. Its chemical shift will be influenced by the electron-donating nature of the furan ring.
~4.2-4.4Quartet4H-OCH₂ CH₃The methylene protons of the two equivalent ethyl groups will appear as a quartet due to coupling with the three protons of the adjacent methyl groups. This, in conjunction with the triplet, confirms the presence of ethyl groups. In Diethyl furan-2,5-dicarboxylate, these protons are observed at δ 4.38 ppm.[1]
~5.0-6.0Broad Singlet2H-NH₂ The protons of the primary amine are expected to be a broad singlet. The exact chemical shift and broadness can be influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for many organic compounds.

  • Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • A standard pulse sequence (e.g., zg30) is typically used.

    • The spectral width should be set to encompass all expected proton signals (e.g., 0-12 ppm).

    • A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is generally adequate.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~14-OCH₂C H₃The methyl carbons of the ethyl esters are expected in the upfield region. This is a typical chemical shift for sp³ hybridized carbons in an aliphatic chain.
~15-C H₃The methyl carbon attached to the furan ring will also be in the upfield region.
~60-62-OC H₂CH₃The methylene carbons of the ethyl esters are deshielded due to the adjacent oxygen atom. For comparison, the corresponding carbon in Diethyl furan-2,5-dicarboxylate is at δ 61.1 ppm.[1]
~105-115C 4The C4 carbon of the furan ring is expected in this region, influenced by the adjacent carboxylate group.
~140-150C 3The C3 carbon, also bearing a carboxylate group, will have a similar chemical shift to C4.
~150-160C 5The C5 carbon, attached to the methyl group, will be downfield due to its position on the aromatic furan ring.
~160-165C 2The C2 carbon, bonded to the electron-donating amino group, is expected to be significantly downfield.
~165-170-C =OThe carbonyl carbons of the two equivalent ester groups are expected to be the most downfield signals in the spectrum due to the strong deshielding effect of the double-bonded oxygen.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

  • Acquisition Parameters:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

    • The spectral width should cover the entire range of carbon chemical shifts (e.g., 0-200 ppm).

    • A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quantitative analysis, especially for quaternary carbons.

  • Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum.

cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tuning, Shimming) transfer->setup acquire Acquire FID (Pulse Sequence, Scans) setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference Final Spectrum Final Spectrum reference->Final Spectrum cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection molecule Analyte Molecule ion Molecular Ion (M⁺) molecule->ion Electron Impact analyzer Mass Analyzer (Separation by m/z) ion->analyzer detector Detector analyzer->detector spectrum Mass Spectrum detector->spectrum

Caption: A simplified workflow for mass spectrometry.

Experimental Protocol for Mass Spectrometry (GC-MS):

  • Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is prepared.

  • Instrument Setup: The gas chromatograph (GC) is equipped with a suitable capillary column to separate the analyte from any impurities. The mass spectrometer is set to scan a relevant mass range (e.g., m/z 40-400).

  • Data Acquisition: The sample is injected into the GC, and the eluting components are introduced into the mass spectrometer for ionization and analysis.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern can be compared to spectral libraries for confirmation.

Conclusion

The comprehensive spectroscopic analysis of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, as predicted through the careful examination of analogous compounds, provides a detailed and coherent picture of its molecular structure. The anticipated ¹H and ¹³C NMR spectra will precisely map the proton and carbon frameworks, while IR spectroscopy will confirm the presence of key functional groups. Mass spectrometry will serve to verify the molecular weight and offer insights into the molecule's fragmentation pathways. This multi-faceted spectroscopic approach, grounded in established principles and comparative data, exemplifies a robust strategy for the structural elucidation of novel organic compounds, a critical step in the advancement of chemical research and drug development.

References

  • Gao, et al. (2020). A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural. Available at: [Link]

  • National Institutes of Health. (n.d.). Diethyl 2-amino-5-[(E)-(furan-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural to Furan-2,5-dicarboxylates. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of diethyl 5-amino-3-arylfuran-2,4-dicarboxylates 3a–j. Available at: [Link]

  • PubChem. (n.d.). Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Available at: [Link]

  • MDPI. (2003). (2-Amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone. Molbank, M343. Available at: [Link]

  • ResearchGate. (n.d.). Diethyl 2-amino-5-[(E)-(furan-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate. Available at: [Link]

  • National Institutes of Health. (n.d.). Diethyl 2-[(1-methyl-1H-pyrrol-2-yl)methyleneamino]-5-(2-thienylmethyleneamino)thiophene-3,4-dicarboxylate. Available at: [Link]

  • National Institutes of Health. (n.d.). Diethyl 2,5-bis[(E)-2-furylmethyleneamino]thiophene-3,4-dicarboxylate. Available at: [Link]

  • ResearchGate. (n.d.). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Available at: [Link]

  • Angene Chemical. (n.d.). diethyl 5-[[5-[(2,4-dichlorophenoxy)methyl]furan-2-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate. Available at: [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. Available at: [Link]

  • NIST. (n.d.). 2(5H)-Furanone, 3-hydroxy-4,5-dimethyl-. In NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). Dihydro-2-methyl-3(2H)-furanone. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]

  • MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Available at: [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Their unique electronic and steric properties often contribute to enhanced biological activity and favorable pharmacokinetic profiles. Among the vast family of furan derivatives, polysubstituted aminofurans represent a class of compounds with significant potential for drug discovery and development. This guide focuses on a specific, yet underexplored member of this family: Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate. Due to the limited direct literature on this exact molecule, this guide will leverage established principles of furan chemistry and data from closely related analogs to provide a comprehensive overview of its synthesis, chemical properties, and reactivity. This approach aims to equip researchers with the foundational knowledge required to explore the potential of this promising scaffold.

Molecular Structure and Physicochemical Properties

The structure of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate features a furan ring substituted with an amino group at the 2-position, a methyl group at the 5-position, and two diethyl carboxylate groups at the 3- and 4-positions. This arrangement of functional groups dictates its chemical behavior, rendering it an electron-rich heterocyclic system with multiple sites for potential chemical modification.

Table 1: Predicted Physicochemical Properties of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

PropertyPredicted ValueNotes
Molecular FormulaC₁₁H₁₅NO₅
Molecular Weight241.24 g/mol
XLogP31.8Prediction suggests moderate lipophilicity.
Hydrogen Bond Donor Count1From the amino group.
Hydrogen Bond Acceptor Count5From the furan oxygen, two carbonyl oxygens, and two ester oxygens.
Rotatable Bond Count6

Synthesis of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

While a specific, detailed synthesis for Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is not prominently reported, a plausible and efficient synthetic route can be extrapolated from the synthesis of structurally similar compounds, such as diethyl 5-amino-3-arylfuran-2,4-dicarboxylates.[2] A potential approach involves a multi-component reaction, which is a highly efficient strategy in synthetic chemistry.

A proposed synthetic pathway could involve the reaction of ethyl acetoacetate (as a source for the 5-methyl group and part of the furan backbone), an aminating agent, and a suitable C2 building block under conditions that favor cyclization. A more direct and analogous method would be a variation of the Fiesselmann furan synthesis, which is a powerful tool for the construction of polysubstituted furans.[3][4]

A plausible one-pot synthesis could involve the reaction of ethyl 2-chloroacetoacetate with a source of ammonia or an amino group donor in the presence of a base. The ethyl 2-chloroacetoacetate provides the C3, C4, and the 5-methyl group, while the second component would provide the C2 and the amino group.

A more general and highly relevant synthetic strategy for polysubstituted aminofurans involves the cyclization of α-diazocarbonyls with alkynes, catalyzed by metal complexes.[5] This method offers a high degree of regioselectivity and functional group tolerance.

Below is a detailed, hypothetical protocol based on the synthesis of related aminofurans, providing a solid starting point for experimental validation.

Proposed Experimental Protocol: Synthesis via Cyclization

This protocol is adapted from methodologies used for the synthesis of polysubstituted furans.[2][6]

Step 1: Preparation of the Key Intermediate

The initial step would likely involve the formation of a key intermediate that contains the necessary fragments for the furan ring. A plausible approach is the reaction between ethyl glycinate and a β-ketoester derivative.

Step 2: Cyclization to the Furan Ring

The cyclization of the intermediate is the crucial step in forming the furan scaffold. This is often promoted by a base and can proceed through an intramolecular condensation mechanism.

Detailed Hypothetical Protocol:

  • Reaction Setup: To a solution of ethyl 2-amino-3-oxobutanoate (1 mmol) in a suitable solvent such as ethanol or DMF (10 mL), add diethyl acetylenedicarboxylate (1.1 mmol).

  • Base Addition: Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with a mild acid (e.g., saturated ammonium chloride solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Purification Ethyl 2-amino-3-oxobutanoate Ethyl 2-amino-3-oxobutanoate Reaction_Mixture Reaction in Solvent (e.g., Ethanol) Ethyl 2-amino-3-oxobutanoate->Reaction_Mixture Diethyl acetylenedicarboxylate Diethyl acetylenedicarboxylate Diethyl acetylenedicarboxylate->Reaction_Mixture Base (e.g., DBU) Base (e.g., DBU) Base (e.g., DBU)->Reaction_Mixture Quenching Quenching with Mild Acid Reaction_Mixture->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

Caption: Proposed workflow for the synthesis of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate.

Spectroscopic Characterization (Predicted)

Predicting the spectroscopic data is essential for the identification and characterization of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate in the absence of experimental spectra. These predictions are based on the analysis of similar structures and established NMR and IR principles.[7]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR (Predicted in CDCl₃) ¹³C NMR (Predicted in CDCl₃)
Chemical Shift (ppm) Assignment
~1.35 (t, 6H)-OCH₂CH
~2.30 (s, 3H)-CH
~4.30 (q, 4H)-OCH ₂CH₃
~5.50 (br s, 2H)-NH

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

  • N-H stretching: A broad band in the region of 3300-3500 cm⁻¹, characteristic of the primary amine.

  • C-H stretching: Bands around 2850-3000 cm⁻¹ corresponding to the alkyl groups.

  • C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl groups.[8]

  • C=C and C-O stretching: Bands in the fingerprint region (below 1600 cm⁻¹) corresponding to the furan ring vibrations.

Chemical Reactivity

The reactivity of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is governed by the interplay of its functional groups. The amino group at the C2 position and the methyl group at the C5 position are electron-donating, making the furan ring electron-rich and susceptible to electrophilic attack. Conversely, the diethyl dicarboxylate groups at the C3 and C4 positions are electron-withdrawing, which can influence the regioselectivity of reactions and provide sites for nucleophilic attack.

Reactivity of the Furan Ring: Electrophilic Substitution

The electron-rich nature of the furan ring, enhanced by the amino group, makes it highly reactive towards electrophiles.[9] Electrophilic aromatic substitution is a characteristic reaction of furans.[10][11] The directing effects of the substituents will determine the position of substitution. The powerful activating and ortho-, para-directing effect of the amino group at C2 would strongly favor electrophilic attack at the C5 position if it were unsubstituted. However, since C5 is substituted with a methyl group, the reactivity at other positions of the ring needs to be considered, although it is likely to be less favored.

Electrophilic_Substitution Furan_Ring Electron-Rich Furan Ring (Activated by -NH₂ and -CH₃) Intermediate Carbocation Intermediate (Stabilized by Resonance) Furan_Ring->Intermediate Attack by Electrophile Electrophile Electrophile (E⁺) Electrophile->Intermediate Product Substituted Furan Intermediate->Product Loss of H⁺

Caption: General mechanism for electrophilic substitution on the furan ring.

Reactivity of the Amino Group

The primary amino group at the C2 position is nucleophilic and can undergo a variety of reactions typical of amines.

  • Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This can be a useful strategy to protect the amino group or to introduce further functionality.

  • Alkylation: Reaction with alkyl halides, although this can sometimes be challenging to control and may lead to over-alkylation.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions, such as Sandmeyer-type reactions.

Reactivity of the Ester Groups

The diethyl dicarboxylate groups at the C3 and C4 positions are susceptible to nucleophilic acyl substitution.[12][13]

  • Hydrolysis: The esters can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions.

  • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to exchange the ethyl groups for other alkyl groups.

  • Amidation: Reaction with amines to form the corresponding amides. This is often facilitated by converting the ester to a more reactive acyl chloride or by using high temperatures.

  • Reduction: The ester groups can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Potential Applications in Drug Discovery

While specific biological activities for Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate have not been extensively reported, the furan scaffold and the aminofuran motif are present in numerous compounds with a wide range of therapeutic applications.[1] Furan derivatives have been investigated for their antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][14]

The polysubstituted nature of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate provides multiple points for diversification, making it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The various reactive handles on the molecule allow for the systematic modification of its structure to optimize its biological activity and pharmacokinetic properties.

Conclusion

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is a polysubstituted furan with a rich and versatile chemical reactivity. Although direct experimental data for this specific compound is sparse, a comprehensive understanding of its properties and reactivity can be constructed by drawing upon the well-established chemistry of aminofurans and related heterocyclic systems. Its electron-rich furan core, coupled with the nucleophilic amino group and the electrophilic ester functionalities, provides a platform for a wide range of chemical transformations. This makes it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The synthetic strategies and reactivity patterns outlined in this guide provide a solid foundation for researchers to unlock the full potential of this intriguing molecule.

References

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A Technical Guide to the Solubility of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility for a Versatile Heterocyclic Building Block

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (CAS No. 91248-60-1) is a polysubstituted furan derivative. Such heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their versatile chemical reactivity and potential biological activities.[1][2] The utility of this compound as a synthetic intermediate or a potential active pharmaceutical ingredient (API) is fundamentally governed by its physicochemical properties, chief among them being its solubility.

Solubility dictates every stage of the development pipeline, from reaction conditions and purification strategies in synthesis to formulation, bioavailability, and ultimately, therapeutic efficacy in drug development.[3] A poorly characterized solubility profile can lead to significant downstream challenges, including inconsistent results in biological assays, difficulties in formulation, and unpredictable in vivo behavior.

This technical guide provides a comprehensive framework for understanding and determining the solubility of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a robust, self-validating experimental protocol for its quantitative determination, and provide a predictive solubility profile in a range of common laboratory solvents.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, we must first analyze its structural features:

  • Furan Ring: The core furan ring is a weakly polar aromatic heterocycle.

  • Amino Group (-NH₂): This primary amine is a key functional group. It is polar and can act as both a hydrogen bond donor and acceptor. Its basic nature means that in acidic aqueous solutions, it can be protonated to form a highly polar and water-soluble ammonium salt.[4]

  • Diethyl Ester Groups (-COOEt): The two ethyl carboxylate groups are significant contributors to the molecule's character. They are polar and can act as hydrogen bond acceptors. However, the ethyl chains introduce nonpolar, lipophilic character.

  • Methyl Group (-CH₃): This is a small, nonpolar, lipophilic group.

Overall Molecular Character: The molecule possesses a blend of polar and nonpolar characteristics. The presence of hydrogen bond donors (N-H) and multiple acceptors (N and C=O) suggests potential solubility in protic and polar aprotic solvents. However, the ethyl and methyl groups, combined with the overall molecular size (MW: 241.24 g/mol [5]), will limit its solubility in highly polar solvents like water.

The logical relationship between the compound's structure and its expected solubility is illustrated below.

Solubility_Factors cluster_compound Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate cluster_properties Influence on Solubility cluster_solvents Predicted Affinity Compound Structural Features Amino Group (-NH2) Diethyl Ester Groups (-COOEt) Furan Ring & Methyl Group Properties Intermolecular Forces Hydrogen Bonding (Donor/Acceptor) Dipole-Dipole Interactions van der Waals Forces Compound:f0->Properties:f0 Strong Compound:f1->Properties:f0 Acceptor Compound:f1->Properties:f1 Moderate Compound:f2->Properties:f2 Weak Solvents Solvent Classes Polar Protic (e.g., Ethanol) Polar Aprotic (e.g., DMSO, Acetone) Nonpolar (e.g., Hexane) Properties:f0->Solvents:f0 High Affinity Properties:f0->Solvents:f1 High Affinity Properties:f1->Solvents:f1 Good Affinity Properties:f2->Solvents:f2 High Affinity Properties:f0->Solvents:f2 Low Affinity

Figure 1: Logical relationship between molecular features and solvent affinity.

Predicted Solubility Profile

Based on the structural analysis, the following table provides a predicted qualitative solubility profile for Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate in common laboratory solvents. This table should be used as a starting point for experimental verification.

SolventClassRelative Polarity[6]Predicted SolubilityRationale
WaterPolar Protic1.000Sparingly Soluble to InsolubleThe amino and ester groups offer some polarity, but the hydrocarbon content likely dominates.
0.1 M HCl (aq)Polar ProticHighSolubleThe basic amino group will be protonated to form a highly polar ammonium salt, drastically increasing aqueous solubility.[4]
0.1 M NaOH (aq)Polar ProticHighInsolubleThe compound lacks a significant acidic proton, so increasing basicity is unlikely to increase solubility.
MethanolPolar Protic0.762SolubleCan engage in hydrogen bonding with all polar functional groups of the solute.
EthanolPolar Protic0.654SolubleSimilar to methanol, provides a good balance of polarity and nonpolar character.
AcetonePolar Aprotic0.355SolubleA good polar aprotic solvent capable of dipole-dipole interactions and accepting hydrogen bonds.
Ethyl AcetatePolar Aprotic0.228SolubleThe structure is similar to the ester groups on the solute, following the "like dissolves like" principle.
Dichloromethane (DCM)Polar Aprotic0.309SolubleA common solvent for a wide range of organic compounds with moderate polarity.
Dimethyl Sulfoxide (DMSO)Polar Aprotic0.444Very SolubleA highly polar aprotic solvent known for its excellent solvating power for a wide range of compounds.
Tetrahydrofuran (THF)Polar Aprotic0.207SolubleA moderately polar ether that should effectively solvate the molecule.
TolueneNonpolar0.099Sparingly SolubleThe molecule's polarity is likely too high for significant solubility in aromatic hydrocarbons.
HexaneNonpolar0.009InsolubleThe significant polarity and hydrogen bonding capability of the solute are incompatible with this alkane solvent.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive, quantitative solubility data, the isothermal shake-flask method is the gold standard.[7] This method measures the equilibrium (thermodynamic) solubility and is recommended by regulatory bodies like the OECD.[8] The protocol below is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Workflow Overview

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_validation Phase 4: Validation & Reporting A Add excess solid compound to vial with chosen solvent B Prepare multiple vials for time-point analysis (e.g., 24h, 48h) A->B C Agitate vials at a constant temperature (e.g., 25°C) B->C D Allow vials to settle C->D E Filter supernatant through 0.22 µm syringe filter to remove solids D->E F Prepare dilutions of the filtrate in a suitable mobile phase E->F G Quantify concentration using a validated HPLC method F->G H Compare concentrations at 24h and 48h G->H I If [Conc]₂₄ₕ ≈ [Conc]₄₈ₕ, equilibrium is confirmed H->I I->C False (continue agitation) J Report the average equilibrium solubility (e.g., in mg/mL) I->J True

Figure 2: Experimental workflow for the Shake-Flask solubility determination.
Step-by-Step Methodology
  • Materials and Reagents:

    • Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (ensure purity >98%).

    • Selected solvents (HPLC grade or higher).[9]

    • Glass vials with Teflon-lined screw caps.

    • Orbital shaker with temperature control.

    • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent).

    • Calibrated analytical balance.

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials (e.g., add 10 mg to 2 mL of solvent). The key is to ensure undissolved solid remains visible at the end of the experiment, confirming saturation.[7]

    • Prepare at least two vials per solvent to be sampled at different time points (e.g., 24 hours and 48 hours). This is the critical step for demonstrating that equilibrium has been reached.[3]

  • Equilibration:

    • Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm).[3]

    • Agitate the samples for the predetermined time periods.

  • Sampling and Sample Preparation:

    • After the agitation period, allow the vials to stand undisturbed at the same constant temperature for at least 1 hour to allow solids to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Causality: This step is crucial to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

    • Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Analytical Quantification:

    • Quantify the concentration of the dissolved compound in the diluted filtrate using a pre-validated HPLC-UV method. A validation should include establishing a calibration curve with known standards to ensure linearity, accuracy, and precision.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Validation and Reporting:

    • Compare the calculated solubility from the 24-hour and 48-hour time points. If the values are within a narrow margin (e.g., ± 5%), equilibrium is considered to have been reached, and the result is validated.[7] If not, continue agitation and sample at a later time point (e.g., 72 hours).

    • The final thermodynamic solubility should be reported as the average of the validated equilibrium concentrations, typically in units of mg/mL or µg/mL.

Conclusion

References

  • Unknown Author. (n.d.). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. PubMed. Available at: [Link]

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  • Unknown Author. (2023). Solubility of Organic Compounds. Chem LibreTexts. Available at: [Link]

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  • AA Blocks. (n.d.). DIETHYL 5-AMINO-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE. Available at: [Link]

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  • Nguyen, T. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. Available at: [Link]

  • U.S. EPA. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility. EPA NEIPS. Available at: [Link]

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  • Katritzky, A. R., & Rees, C. W. (n.d.). Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan. ScienceDirect. Available at: [Link]

  • Karafoulidis, P. G., et al. (n.d.). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. PMC. Available at: [Link]

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The Versatile Scaffolding of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate in Modern Heterocyclic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, a highly functionalized and versatile starting material for the synthesis of a diverse array of heterocyclic compounds. We will delve into its synthesis, key reactivity principles, and its application in the construction of medicinally relevant fused heterocyclic systems, including furopyrimidines and furopyridines. This document is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, offering not only established protocols but also the underlying mechanistic rationale to empower informed experimental design.

Introduction: The Strategic Value of Polysubstituted Furans

The furan nucleus is a cornerstone in heterocyclic chemistry, appearing in a vast number of natural products and pharmacologically active molecules. The strategic introduction of multiple functional groups onto this five-membered ring transforms it into a powerful synthon for the construction of more complex molecular architectures. Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is a prime example of such a scaffold. Its inherent functionalities—a nucleophilic amino group, two electrophilic ester moieties, and a reactive furan ring—provide a rich platform for a multitude of chemical transformations. This guide will illuminate the pathways to harness this reactivity for the efficient synthesis of novel heterocyclic entities with potential applications in medicinal chemistry.

Synthesis of the Core Scaffold: Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

While various methods exist for the synthesis of substituted 2-aminofurans, a common and effective approach involves the cyclization of activated nitriles.[1] A plausible and efficient route to Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is through the condensation of a β-ketoester with an activated nitrile in the presence of a suitable base.

Proposed Synthetic Pathway

A logical approach to the title compound involves the reaction of ethyl acetoacetate with diethyl oxaloacetate in the presence of a dehydrating agent and a nitrogen source, such as ammonia or an ammonium salt. A more direct and commonly employed strategy for similar 2-aminofuran-3,4-dicarboxylates involves a multi-component reaction.

A highly relevant synthetic strategy for analogous compounds involves the reaction of an α-ketoester with an active methylene nitrile, such as ethyl cyanoacetate, in the presence of a base. The key steps typically involve an initial Knoevenagel-type condensation followed by intramolecular cyclization.[2]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Ethyl Acetoacetate Ethyl Acetoacetate Base-catalyzed Condensation & Cyclization Base-catalyzed Condensation & Cyclization Ethyl Acetoacetate->Base-catalyzed Condensation & Cyclization Diethyl 2-cyano-3-oxosuccinate Diethyl 2-cyano-3-oxosuccinate Diethyl 2-cyano-3-oxosuccinate->Base-catalyzed Condensation & Cyclization Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate Base-catalyzed Condensation & Cyclization->Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate Intramolecular Cyclization & Dehydration

General Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of structurally similar 2-aminofurans.

  • Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) and diethyl 2-cyano-3-oxosuccinate (1.0 eq) in a suitable solvent such as ethanol or DMF, add a catalytic amount of a base like piperidine or triethylamine.

  • Reaction Execution: The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) to facilitate the reaction. Progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate.

Spectroscopic Characterization (Anticipated)

Based on the analysis of structurally related compounds, the following spectroscopic data can be anticipated for Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate:[3][4]

Spectroscopic Data Anticipated Features
¹H NMR Signals for the two ethyl ester groups (triplets and quartets), a singlet for the methyl group, and a broad singlet for the amino protons.
¹³C NMR Resonances for the ester carbonyl carbons, the furan ring carbons (including the C-NH₂ and C-CH₃ substituted carbons), the methyl carbon, and the ethyl ester carbons.
IR (cm⁻¹) Characteristic absorptions for N-H stretching (amino group), C=O stretching (ester carbonyls), and C-O stretching (furan ring and esters).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Reactivity and Application in Heterocyclic Synthesis

The strategic arrangement of functional groups in Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate makes it an ideal precursor for the construction of fused heterocyclic systems. The amino group acts as a potent nucleophile, while the adjacent ester groups can either participate in cyclization reactions or be modified to introduce other functionalities.

Synthesis of Furo[2,3-d]pyrimidines

Furo[2,3-d]pyrimidines are a class of compounds with a broad spectrum of biological activities, including anticancer and protein kinase inhibitory properties.[5][6][7] The reaction of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate with various dinucleophilic reagents provides a direct entry into this important heterocyclic system.

G cluster_start Starting Material cluster_products Fused Heterocyclic Products Furan_Scaffold Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate Urea Urea Guanidine Guanidine Thiourea Thiourea Furopyrimidine_dione Furo[2,3-d]pyrimidine-2,4-dione Furan_Scaffold->Furopyrimidine_dione Amino_furopyrimidine 2-Amino-furo[2,3-d]pyrimidin-4-one Furan_Scaffold->Amino_furopyrimidine Thioxo_furopyrimidine 2-Thioxo-furo[2,3-d]pyrimidin-4-one Furan_Scaffold->Thioxo_furopyrimidine Urea->Furopyrimidine_dione Cyclocondensation Guanidine->Amino_furopyrimidine Cyclocondensation Thiourea->Thioxo_furopyrimidine Cyclocondensation

The cyclocondensation of 2-aminofuran-3-carboxylates with urea or thiourea is a well-established method for the synthesis of furo[2,3-d]pyrimidin-4-ones.

  • Experimental Protocol:

    • A mixture of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (1.0 eq) and urea (or thiourea) (1.2 eq) in a high-boiling solvent such as N,N-dimethylformamide (DMF) or diphenyl ether is heated at reflux.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.

  • Mechanistic Insight: The reaction proceeds via an initial nucleophilic attack of the amino group on a carbonyl (or thiocarbonyl) of urea (or thiourea), followed by an intramolecular cyclization with the elimination of ethanol from one of the ester groups to form the pyrimidine ring.

The reaction with guanidine provides a route to 2-aminofuro[2,3-d]pyrimidin-4-ones, which are of significant interest in medicinal chemistry.[8]

  • Experimental Protocol:

    • Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (1.0 eq) and guanidine hydrochloride (1.2 eq) are heated in the presence of a base such as sodium ethoxide in ethanol.

    • The reaction is typically carried out at reflux temperature.

    • After cooling, the product is isolated by filtration or by evaporation of the solvent and subsequent purification.

Synthesis of Furo[2,3-b]pyridines

The construction of the furo[2,3-b]pyridine scaffold can be achieved through annulation reactions, such as the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[9][10] In this context, the 2-aminofuran derivative can react with 1,3-dicarbonyl compounds. Furo[2,3-b]pyridines have shown a range of biological activities, including anticancer and antianaphylactic properties.[11][12]

G cluster_start Starting Material cluster_products Fused Heterocyclic Products Furan_Scaffold Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate Malononitrile Malononitrile Ethyl_acetoacetate Ethyl Acetoacetate Amino_furopyridine Amino-cyano-furo[2,3-b]pyridine Furan_Scaffold->Amino_furopyridine Methyl_furopyridinone Methyl-furo[2,3-b]pyridin-one Furan_Scaffold->Methyl_furopyridinone Malononitrile->Amino_furopyridine Friedländer-type Annulation Ethyl_acetoacetate->Methyl_furopyridinone Friedländer-type Annulation

The reaction with malononitrile is a classic approach to synthesize highly functionalized pyridines.

  • Experimental Protocol:

    • A mixture of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of a base like piperidine or morpholine is heated in a solvent such as ethanol or dioxane.

    • The reaction is monitored for the formation of the product.

    • The product is isolated by cooling the reaction mixture and collecting the precipitate by filtration.

  • Mechanistic Rationale: This reaction likely proceeds through an initial Knoevenagel condensation of the malononitrile with one of the ester groups (after tautomerization to an aldehyde equivalent at the 3-position), followed by nucleophilic attack of the amino group and subsequent cyclization and aromatization to yield the furo[2,3-b]pyridine system.

The Medicinal Chemistry Relevance of Derived Heterocycles

The synthetic versatility of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is underscored by the significant biological activities of the heterocyclic systems it can generate.

  • Furopyrimidines: This class of compounds has been extensively investigated for its therapeutic potential. They are known to act as inhibitors of various kinases, which are crucial targets in cancer therapy.[6][7] Furthermore, their structural similarity to purines makes them interesting candidates for antiviral and antimicrobial drug discovery.[5]

  • Furopyridines: These fused systems have also demonstrated a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[12][13] The ability to readily introduce a variety of substituents onto the furo[2,3-b]pyridine core allows for the fine-tuning of their biological activity.

Conclusion and Future Outlook

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is a readily accessible and highly versatile building block for the synthesis of a wide range of fused heterocyclic compounds. Its strategic functionalization allows for the efficient construction of medicinally important scaffolds such as furopyrimidines and furopyridines. The synthetic routes outlined in this guide, based on established chemical principles, provide a solid foundation for researchers to explore the chemical space around these privileged structures. The continued investigation into the reactivity of this and similar furan-based synthons will undoubtedly lead to the discovery of novel heterocyclic compounds with potent and selective biological activities, contributing to the advancement of drug discovery and development.

References

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A Senior Scientist's Guide to the Biological Activity Screening of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate: A Tiered, Multi-Assay Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The furan nucleus is a privileged scaffold in medicinal chemistry, consistently appearing in compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (DAMF-DC), a polysubstituted furan derivative, presents a compelling candidate for biological screening due to its unique combination of an electron-rich aminofuran core, a methyl group, and two diethyl ester functionalities. This guide, written from the perspective of a Senior Application Scientist, outlines a comprehensive, tiered strategy for the systematic evaluation of DAMF-DC's biological potential. We will move from predictive in silico analysis to broad-based primary in vitro screening and progress to targeted mechanistic studies. The causality behind each experimental choice is detailed to provide a robust framework for researchers aiming to unlock the therapeutic potential of novel furan derivatives.

Introduction to Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (DAMF-DC)

Chemical Structure and Properties

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is a heterocyclic organic compound. Its structure is characterized by a central five-membered furan ring containing one oxygen atom. Key substituents include an amino group at position 2, a methyl group at position 5, and two ethyl carboxylate groups at positions 3 and 4. These functional groups are critical determinants of the molecule's physicochemical properties—such as lipophilicity, hydrogen bonding capacity, and steric profile—which in turn govern its potential biological interactions.

The Furan Scaffold: A Privileged Motif in Medicinal Chemistry

The furan ring is a cornerstone in the development of therapeutic agents.[2] Its derivatives are known to exhibit a vast array of pharmacological effects.[3] Notable biological activities associated with the furan scaffold include:

  • Antimicrobial Activity: Furan-containing compounds, such as nitrofurantoin, are established antibacterial agents.[4][5] The scaffold is active against both Gram-positive and Gram-negative bacteria.[3]

  • Anticancer Activity: Numerous furan derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often by inducing apoptosis or inhibiting key cellular processes like tubulin polymerization.[6][7]

  • Anti-inflammatory and Antioxidant Effects: Many natural and synthetic furans act as potent antioxidants and free radical scavengers, which contributes to their anti-inflammatory properties through the modulation of signaling pathways like NF-κB and MAPKs.[1]

Rationale for Screening DAMF-DC

The specific substitution pattern of DAMF-DC provides a strong rationale for a comprehensive biological screening campaign. The 2-amino group offers a site for hydrogen bonding and potential interaction with enzyme active sites. The 3,4-dicarboxylate esters influence the molecule's solubility and can be hydrolyzed in vivo to potentially more active diacid forms. This combination of features suggests that DAMF-DC could plausibly exhibit antimicrobial, cytotoxic, antioxidant, or specific enzyme inhibitory activities, making it a high-priority candidate for investigation.

A Tiered Screening Strategy: From In Silico to In Vitro

To efficiently and cost-effectively evaluate DAMF-DC, we advocate for a tiered or cascaded screening approach. This strategy prioritizes early, predictive assessments to guide more resource-intensive experimental work. The workflow begins with computational predictions, moves to broad primary biological assays, and culminates in specific mechanistic studies for any confirmed "hits." This approach ensures that experimental efforts are focused on the most promising avenues of activity.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Primary Biological Screening cluster_2 Tier 3: Mechanistic Elucidation (If Hits in Tier 2) in_silico In Silico ADMET Prediction (Drug-likeness, Safety Profile) antimicrobial Antimicrobial Assays (Bacteria & Fungi) in_silico->antimicrobial Guides Assay Prioritization cytotoxicity Cytotoxicity Assays (Cancer & Normal Cell Lines) in_silico->cytotoxicity Guides Assay Prioritization antioxidant Antioxidant Assays (e.g., DPPH) in_silico->antioxidant Guides Assay Prioritization enzyme Specific Enzyme Inhibition antimicrobial->enzyme Explore Specific Targets apoptosis Apoptosis & Cell Cycle Analysis cytotoxicity->apoptosis Investigate MoA cytotoxicity->enzyme Explore Specific Targets antioxidant->enzyme Explore Specific Targets sar Structure-Activity Relationship (SAR) Studies apoptosis->sar Optimize Lead Compound enzyme->sar Optimize Lead Compound

Caption: A tiered workflow for screening DAMF-DC.

Tier 1: In Silico Profiling and Physicochemical Characterization

Rationale for ADMET Prediction

Before committing to synthesis and wet-lab experiments, it is crucial to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of DAMF-DC.[8] Early-stage ADMET prediction helps identify potential liabilities that could cause a drug candidate to fail in later development stages, thereby saving significant time and resources.[9] This step assesses the compound's "drug-likeness" and potential for oral bioavailability.[10][11]

Protocol: In Silico ADMET Prediction
  • Obtain SMILES String: Generate the Simplified Molecular-Input Line-Entry System (SMILES) string for Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate.

  • Select Prediction Tool: Utilize a validated computational tool or web server (e.g., SwissADME, pkCSM, ADMET-AI).

  • Input Structure: Submit the SMILES string to the platform.

  • Analyze Parameters: Evaluate key physicochemical properties (Molecular Weight, LogP, H-bond donors/acceptors), pharmacokinetic predictions (GI absorption, BBB permeability), and toxicity flags (hERG inhibition, mutagenicity).

  • Interpret Results: Compare the predicted values against established guidelines for drug-like molecules, such as Lipinski's Rule of Five.

Data Presentation: Predicted ADMET & Physicochemical Properties
ParameterPredicted ValueGuideline/Interpretation
Molecular Weight~243.25 g/mol < 500 (Passes Lipinski's Rule)
LogP (Lipophilicity)~1.5 - 2.5< 5 (Passes Lipinski's Rule)
H-Bond Donors1 (from -NH2)< 5 (Passes Lipinski's Rule)
H-Bond Acceptors5 (O atoms)< 10 (Passes Lipinski's Rule)
GI AbsorptionHighFavorable for oral delivery.
BBB PermeantNoLess likely to cause CNS side effects.
hERG I InhibitionLow RiskReduced risk of cardiotoxicity.
Ames MutagenicityLow RiskReduced risk of being mutagenic.

Note: These are hypothetical values for illustrative purposes.

Tier 2: Primary Biological Screening

Based on the established activities of the furan scaffold, the primary screening will focus on three key areas: antimicrobial, cytotoxic, and antioxidant activities.

Antimicrobial Activity

Causality: The furan ring is a well-established pharmacophore in antimicrobial agents.[2] Therefore, assessing DAMF-DC against a panel of clinically relevant microbes is a logical starting point.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [4]

  • Prepare Inoculum: Culture bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in appropriate broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Prepare two-fold serial dilutions of DAMF-DC in a 96-well microtiter plate, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Determine MIC: The MIC is the lowest concentration of DAMF-DC that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity (MIC)

OrganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive64
Escherichia coliGram-negative128
Candida albicansFungus>256

Note: Hypothetical data.

Cytotoxicity/Antiproliferative Activity

Causality: Many furan derivatives exhibit potent anticancer activity.[6][12] It is essential to screen DAMF-DC against cancer cell lines and include a non-cancerous cell line to evaluate for selective toxicity, a key attribute of a promising anticancer agent.[6]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast, HeLa cervical) and non-cancerous cells (e.g., MCF-10A breast epithelial) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of DAMF-DC (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate IC50: Plot the percentage of cell viability versus compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%).

Data Presentation: In Vitro Cytotoxicity (IC50)

Cell LineTypeIC50 (µM)Selectivity Index (SI)¹
MCF-7Breast Cancer15.56.45
HeLaCervical Cancer22.84.38
MCF-10ANormal Breast>100-

¹SI = IC50 in normal cells / IC50 in cancer cells. Hypothetical data.

Antioxidant Capacity

Causality: The electron-donating amino group and the furan ring itself can confer free radical scavenging capabilities.[1] This is a common and relatively simple assay to perform, providing valuable information about the compound's potential to counteract oxidative stress.

Protocol: DPPH Radical Scavenging Assay [13]

  • Prepare Solutions: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare serial dilutions of DAMF-DC and a standard antioxidant (e.g., Ascorbic Acid).

  • Reaction Mixture: In a 96-well plate, add the DPPH solution to each well containing the different concentrations of DAMF-DC or the standard.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at ~517 nm. The purple color of DPPH fades in the presence of an antioxidant.

  • Calculate Scavenging Activity: Determine the percentage of DPPH radical scavenging and calculate the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation: Antioxidant Activity

CompoundDPPH Scavenging IC50 (µM)
DAMF-DC85.2
Ascorbic Acid (Standard)25.6

Note: Hypothetical data.

Tier 3: Secondary and Mechanistic Assays

If DAMF-DC shows promising activity in Tier 2 (e.g., a low micromolar IC50 against a cancer cell line with a high selectivity index), the next logical step is to investigate its mechanism of action (MoA).

Elucidating the Anticancer Mechanism

Causality: A potent and selective cytotoxic effect warrants a deeper investigation into how the compound induces cell death. Common mechanisms for anticancer drugs include inducing apoptosis (programmed cell death) or causing cell cycle arrest.[6]

Protocol: Cell Cycle Analysis by Flow Cytometry [6]

  • Treat Cells: Treat the most sensitive cancer cell line (e.g., MCF-7) with DAMF-DC at its IC50 concentration for 24-48 hours.

  • Harvest and Fix: Harvest the cells and fix them in cold 70% ethanol.

  • Stain DNA: Stain the cells with a DNA-intercalating dye (e.g., Propidium Iodide) in the presence of RNase.

  • Acquire Data: Analyze the cellular DNA content using a flow cytometer.

  • Analyze Results: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and compare to untreated controls. An accumulation of cells in a specific phase suggests cell cycle arrest.

G node_compound DAMF-DC (Hypothesized Target) node_pathway Intrinsic Apoptosis Pathway node_bax ↑ BAX / BAK Activation node_pathway->node_bax node_mito Mitochondrial Outer Membrane Permeabilization node_bax->node_mito node_cyto Cytochrome c Release node_mito->node_cyto node_cas9 Caspase-9 Activation (Initiator) node_cyto->node_cas9 node_cas3 Caspase-3 Activation (Executioner) node_cas9->node_cas3 node_apoptosis Apoptosis (Cell Death) node_cas3->node_apoptosis

Caption: Hypothesized intrinsic apoptosis pathway for DAMF-DC.

Specific Enzyme Inhibition Assays

Causality: The structural motifs of DAMF-DC may allow it to fit into the active site of specific enzymes. For instance, furan derivatives have been identified as inhibitors of enzymes like xanthine oxidase or various proprotein convertases.[14][15] An enzyme inhibition screen can reveal more specific molecular targets.

Protocol: Example - Xanthine Oxidase (XO) Inhibition Assay [15]

  • Reaction Buffer: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.5).

  • Assay Plate: In a 96-well UV-transparent plate, add the reaction buffer, XO enzyme, and varying concentrations of DAMF-DC.

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate Reaction: Add the substrate, xanthine, to all wells to start the reaction.

  • Monitor Reaction: Measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over time using a plate reader.

  • Calculate Inhibition and IC50: Determine the percentage of enzyme inhibition for each concentration of DAMF-DC and calculate the IC50 value.

Discussion and Future Directions

This guide presents a systematic and logical framework for the initial biological characterization of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate. The tiered approach ensures that resources are allocated efficiently, beginning with predictive computational analysis before proceeding to broad phenotypic screens and finally to specific mechanistic studies.

Should DAMF-DC demonstrate significant and selective activity in any of the primary assays, future work would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of DAMF-DC by modifying the ester groups, the amino substituent, or the methyl group to understand which parts of the molecule are essential for its activity and to optimize potency.

  • Target Identification: For compounds with strong cytotoxic or enzymatic inhibitory effects, advanced techniques like thermal proteome profiling or affinity chromatography could be used to identify the specific protein target(s).

  • In Vivo Testing: Promising lead compounds with good in vitro activity and favorable ADMET profiles would be advanced to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.

By following this comprehensive screening cascade, researchers can thoroughly evaluate the therapeutic potential of DAMF-DC and other novel furan derivatives, paving the way for the development of new and effective medicines.

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Reaction of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate with electrophiles and nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted Reactivity of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical reactivity of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate with common classes of electrophiles and nucleophiles. As a polysubstituted furan, this molecule presents a unique electronic and steric profile, governed by the interplay of a potent electron-donating amino group, a mildly donating methyl group, and two strongly electron-withdrawing carboxylate groups. This document synthesizes established principles of furan and amine chemistry to forecast reaction pathways, propose detailed experimental protocols, and explain the mechanistic rationale behind these predictions. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to utilize this versatile heterocyclic scaffold in synthetic applications.

Introduction: Structural and Electronic Profile

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is a highly functionalized heterocyclic compound. Its reactivity is not straightforward and is dictated by the cumulative electronic effects of its substituents.

  • 2-Amino Group (-NH₂): A powerful π-electron-donating group by resonance (+R effect). It strongly activates the furan ring towards electrophilic attack and is itself a primary site of nucleophilicity.

  • 5-Methyl Group (-CH₃): A weak electron-donating group by induction (+I effect), providing slight activation to the ring.

  • 3,4-Diethyl Dicarboxylate Groups (-COOEt): Two strong π-electron-withdrawing groups by resonance (-R effect). They significantly deactivate the furan ring, particularly at the adjacent C3 and C4 positions, and serve as primary targets for nucleophilic attack.

This "push-pull" electronic arrangement creates a complex reactivity map. The furan ring's inherent high reactivity towards electrophiles is tempered by the deactivating ester groups.[1] Conversely, the amino group and the ester functionalities present distinct and predictable sites for chemical modification.

Predicted Reactions with Electrophiles

Given the substitution pattern, electrophilic aromatic substitution (EAS) directly on the furan ring is sterically and electronically disfavored. The C3, C4, and C5 positions are occupied, and the C2 position bears the amino group. Therefore, the most probable site for electrophilic attack is the lone pair of the nitrogen atom of the 2-amino group.

Mechanistic Considerations: N-Functionalization

The nitrogen atom of the C2-amino group is the most electron-rich and accessible site for electrophiles. Reactions are expected to proceed via standard nucleophilic attack of the amine on the electrophilic species.

G cluster_main Predicted Electrophilic Reactions at the C2-Amino Group start Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate e1 N-Acylation (e.g., Acetyl Chloride, Pyridine) start->e1 e2 N-Sulfonylation (e.g., Tosyl Chloride, Base) start->e2 e3 Diazotization (NaNO₂, aq. HCl, 0-5°C) start->e3 p1 N-Acetylated Product (Amide) e1->p1 p2 N-Sulfonylated Product (Sulfonamide) e2->p2 p3 Furan-2-diazonium Salt (Unstable Intermediate) e3->p3

Caption: Predicted pathways for electrophilic attack on the amino group.

Key Reaction: N-Acylation

The reaction of the primary amino group with acylating agents like acyl chlorides or anhydrides is predicted to be a high-yielding transformation, producing the corresponding amide. This reaction is fundamental for protecting the amino group or for building more complex molecular architectures.

Protocol 1: Synthesis of Diethyl 2-acetamido-5-methylfuran-3,4-dicarboxylate

  • Rationale: This protocol uses acetyl chloride as the electrophile. Pyridine, a non-nucleophilic base, is employed to scavenge the HCl byproduct, preventing protonation of the starting amine and driving the reaction to completion. Dichloromethane (DCM) is chosen as an inert solvent.

  • Materials:

    • Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Pyridine (1.5 eq)

    • Acetyl Chloride (1.2 eq)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add anhydrous pyridine dropwise to the stirred solution.

    • Add acetyl chloride dropwise over 10 minutes. A white precipitate of pyridinium hydrochloride may form.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the pure N-acetylated furan.

  • Self-Validation/Characterization: The product can be validated by ¹H NMR (disappearance of the -NH₂ signal, appearance of a new amide N-H singlet and a methyl singlet around 2.1 ppm), IR spectroscopy (appearance of a strong amide C=O stretch around 1680 cm⁻¹), and mass spectrometry.

Predicted Reactions with Nucleophiles

The electron-deficient carbonyl carbons of the two ester groups at the C3 and C4 positions are the prime targets for nucleophilic attack. The furan ring itself is unlikely to undergo nucleophilic aromatic substitution due to the absence of a suitable leaving group.

Mechanistic Considerations: Ester Manipulation

Reactions such as saponification, transesterification, and amidation are expected to proceed readily at one or both ester sites, depending on the stoichiometry of the nucleophile used.

G cluster_main Predicted Nucleophilic Reactions at the C3/C4-Ester Groups start Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate n1 Saponification (e.g., NaOH, H₂O/EtOH) start->n1 n2 Amidation (e.g., R'NH₂, Heat) start->n2 n3 Reduction (e.g., LiAlH₄, THF) start->n3 p1 Dicarboxylic Acid Salt n1->p1 p2 Diamide Product n2->p2 p3 Diol Product n3->p3

Caption: Predicted pathways for nucleophilic attack on the ester groups.

Key Reaction: Saponification

Base-catalyzed hydrolysis of the ester groups is a fundamental transformation to yield the corresponding dicarboxylic acid, which can serve as a precursor for further modifications.

Protocol 2: Synthesis of 2-Amino-5-methylfuran-3,4-dicarboxylic Acid

  • Rationale: This protocol uses sodium hydroxide in a mixed aqueous/ethanolic solvent system to ensure solubility of the starting ester. The reaction is heated to drive the hydrolysis to completion. Subsequent acidification protonates the carboxylate salt to yield the free dicarboxylic acid.

  • Materials:

    • Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (1.0 eq)

    • Ethanol

    • 10% Aqueous Sodium Hydroxide (NaOH) solution (2.5 eq)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the starting furan in ethanol in a round-bottom flask.

    • Add the 10% NaOH solution and equip the flask with a reflux condenser.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Cool the solution in an ice bath and carefully acidify by dropwise addition of concentrated HCl until the pH is ~1-2.

    • A precipitate of the dicarboxylic acid should form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove inorganic salts.

    • Dry the product under vacuum to yield the 2-amino-5-methylfuran-3,4-dicarboxylic acid.

  • Self-Validation/Characterization: The product can be validated by ¹H NMR (disappearance of the ethyl ester signals - a quartet and a triplet) and the appearance of a broad carboxylic acid proton signal. IR spectroscopy will show a broad O-H stretch and a shift in the carbonyl frequency. Due to the potential instability of 2-aminofurans, care should be taken during handling and storage.[2][3]

Summary of Predicted Nucleophilic Reactions
NucleophileReagent ExamplePredicted Product(s)Conditions
HydroxideNaOH / H₂ODicarboxylic AcidHeat
AlkoxideNaOMe / MeOHDimethyl Ester (Transesterification)Reflux
AmineR-NH₂DiamideHeat
HydrideLiAlH₄Diol (Reduction of esters)0°C to RT, Anhydrous
OrganometallicCH₃MgBrDi-tertiary Alcohol (Grignard)0°C, Anhydrous

Summary and Outlook

The reactivity of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is predicted to be dominated by the functional groups appended to the furan core, rather than by substitution on the ring itself. The C2-amino group serves as a robust handle for electrophilic functionalization, enabling the synthesis of amides, sulfonamides, and potentially diazonium species for further diversification. The C3 and C4 ester groups are reliable sites for nucleophilic attack, allowing for conversion to acids, amides, and alcohols. This dual reactivity makes the title compound a valuable and versatile building block for the synthesis of complex molecules in pharmaceutical and materials science applications. Experimental verification of these predicted pathways is a necessary next step to fully harness its synthetic potential.

References

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Elucidating the Molecular Architecture: A Methodological Guide to the Crystal Structure Analysis of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for the complete structural characterization of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate. While a public crystal structure for this specific furan derivative is not available as of this writing, this document serves as an expert-level methodological roadmap. We will detail the necessary steps from synthesis and crystallization to advanced spectrometric and crystallographic analysis. By using closely related, structurally determined compounds as analogs, we will explain the causality behind experimental choices, ensuring a self-validating system of protocols for researchers aiming to characterize this or similar novel chemical entities. This approach is paramount in fields like drug discovery, where a precise understanding of a molecule's three-dimensional structure is fundamental to understanding its biological activity and potential as a therapeutic agent.[1][2]

Synthesis and High-Purity Crystallization

The journey to structural elucidation begins with the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the most critical factor determining the success and resolution of the X-ray diffraction experiment.[1][3]

Proposed Synthetic Pathway

Drawing from established methodologies for the synthesis of substituted furans, a plausible route involves the cyclization of appropriate precursors. For instance, a common approach is the reaction between an activated methylene compound and a suitable electrophile under basic conditions.[4] A proposed synthesis for the title compound could involve the reaction of an ethyl acetoacetate derivative with a cyanohydrin or a related α-haloketone, followed by functional group manipulations to introduce the amino group.

Experimental Protocol: Single Crystal Growth

The objective is to grow a single crystal, typically larger than 0.1 mm in all dimensions, that is free of significant internal imperfections.[1][3] The choice of solvent and crystallization technique is often empirical but guided by the solute's properties.

Protocol: Slow Evaporation Method

  • Solvent Screening: Begin by testing the solubility of the purified Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate powder in a range of solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, hexane) at room temperature. The ideal solvent will dissolve the compound moderately. A solvent in which the compound is sparingly soluble is often a good candidate.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm pore size) into a clean, small vial or beaker. This crucial step removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a single large one.

  • Crystal Growth: Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of the lab) at a constant, controlled temperature.

  • Monitoring and Harvesting: Observe the vial daily. Crystal growth can take anywhere from a few days to several weeks. Once crystals of suitable size and quality have formed, carefully harvest them using a spatula or by decanting the mother liquor. Wash the crystals gently with a small amount of cold solvent and allow them to air dry briefly before analysis.

Causality Insight: The slow rate of evaporation is critical. Rapid solvent removal causes the solution to become supersaturated too quickly, leading to rapid, uncontrolled precipitation and the formation of polycrystalline powder. A slow, controlled approach allows molecules to deposit onto a growing crystal lattice in an ordered fashion, resulting in a single, high-quality crystal.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[5][6] It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are indispensable for drug design.[1][7]

The SC-XRD Workflow

The process can be broken down into several key stages, from data collection to the final validation of the molecular structure.

sc_xrd_workflow crystal 1. Crystal Mounting data_coll 2. Data Collection (Diffractometer) crystal->data_coll Mount on Goniometer data_proc 3. Data Processing (Integration, Scaling) data_coll->data_proc Raw Diffraction Images solve 4. Structure Solution (Phase Problem) data_proc->solve Reflection File (hkl) refine 5. Structure Refinement solve->refine Initial Atomic Model validate 6. Validation & Analysis refine->validate Refined Structure (CIF)

Caption: The workflow for Single-Crystal X-ray Diffraction analysis.

Experimental Protocol: Data Collection, Solution, and Refinement
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is collected at low temperatures (e.g., 100-120 K).[8]

    • Expert Insight: Data collection at cryogenic temperatures is standard practice. It minimizes atomic thermal vibrations, leading to higher quality diffraction data at higher angles and a more precise final structure.

  • Data Collection: The crystal is placed in a focused beam of monochromatic X-rays (e.g., Cu Kα or Mo Kα radiation).[6] As the crystal is rotated, a series of diffraction patterns are collected on a detector (like a CCD or pixel detector).[1][3] The angles and intensities of the diffracted beams are recorded.

  • Data Processing: The collected images are processed to determine the unit cell dimensions and crystal lattice symmetry. The intensity of each reflection is integrated, and corrections are applied for experimental factors like absorption.[9][10] The output is a file containing the Miller indices (h,k,l) and intensity for each reflection.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Since detectors only measure intensity (the amplitude squared of the diffracted wave), the phase information is lost. For small molecules like our target compound, this is typically solved using direct methods, which use statistical relationships between reflection intensities to derive initial phase estimates.[1] This process generates an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method, where the atomic coordinates and thermal displacement parameters are adjusted to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.[9] The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (S). A low R-factor (typically < 0.05 for small molecules) indicates a good agreement.

Structural Interpretation and Data Presentation

The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Crystallographic Data Summary (Hypothetical)

Based on analyses of similar heterocyclic structures, a hypothetical data table for Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is presented below for illustrative purposes.[9][11][12]

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₁H₁₅NO₅Confirms the elemental composition of the crystallized molecule.
Formula Weight241.24 g/mol Molecular mass of the asymmetric unit.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a = 8.5, b = 14.0, c = 10.2The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 98.5, γ = 90The angles of the unit cell.
Volume (ų)1201.5The volume of a single unit cell.
Z4The number of molecules per unit cell.
Temperature (K)120 KThe temperature at which diffraction data was collected.
R-factor (R1)0.045A measure of the agreement between the model and the experimental data.
Goodness-of-fit (S)1.03Should be close to 1 for a good model.
Molecular and Supramolecular Structure

The refined structure reveals the precise molecular geometry and how molecules pack together in the crystal lattice, stabilized by non-covalent interactions.

Caption: 2D representation of the title compound's molecular connectivity.

Intermolecular Interactions: The presence of an amine group (a hydrogen bond donor) and multiple ester carbonyl oxygens (hydrogen bond acceptors) strongly suggests that hydrogen bonding will be a dominant feature in the crystal packing. In related thiophene structures, N-H···O hydrogen bonds are commonly observed, often leading to the formation of dimers or extended chains.[9][13]

H_Bonding cluster_0 Molecule A cluster_1 Molecule B (Symmetry-related) N_A N-H (Amine) O_B C=O (Ester) N_A->O_B N-H···O O_A C=O (Ester) N_B N-H (Amine) N_B->O_A N-H···O

Caption: A potential hydrogen-bonded dimer motif in the crystal lattice.

Complementary Spectroscopic Validation

While SC-XRD provides the definitive solid-state structure, other spectroscopic techniques are essential for validating the chemical identity in bulk samples and in solution.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the premier technique for elucidating the structure of organic compounds in solution.[15]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).[16]

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts (δ), and spin-spin splitting patterns (multiplicity) to assign signals to specific protons and carbons in the molecule.[17][18]

Predicted Spectroscopic Data:

  • ¹H NMR: Expect signals for the amino (-NH₂) protons (a broad singlet), the furan methyl group protons (a singlet), and two distinct sets of signals for the ethyl ester groups (a quartet and a triplet for each).

  • ¹³C NMR: Expect distinct signals for the two ester carbonyl carbons, the furan ring carbons (four signals), the methyl carbon, and the two carbons of each ethyl group.[19]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[20][21]

Protocol: Thin Solid Film Method

  • Sample Preparation: Dissolve a small amount (~10-20 mg) of the solid compound in a few drops of a volatile solvent like acetone or dichloromethane.[22]

  • Film Deposition: Place a drop of this solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate completely, leaving a thin film of the solid compound.[22][23]

  • Spectrum Acquisition: Place the plate in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range. A background spectrum of the clean, empty beam path should be recorded first for correction.[24]

Predicted Characteristic Absorptions:

  • ~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine group.

  • ~2980 cm⁻¹: C-H stretching of the methyl and ethyl groups.

  • ~1720-1680 cm⁻¹: Strong C=O stretching of the two ester groups.

  • ~1600 cm⁻¹: N-H bending (scissoring) vibration.

  • ~1250 cm⁻¹: C-O stretching of the ester and furan ring.

Significance for Drug Development

Substituted furans and thiophenes are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[25] For example, derivatives of the closely related diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown potent anticancer and antimicrobial properties.[2]

A high-resolution crystal structure is the cornerstone of modern structure-based drug design. It provides the precise coordinates of every atom, enabling:

  • Computational Docking: Simulating how the molecule might bind to the active site of a target protein or enzyme.

  • Pharmacophore Modeling: Identifying the key three-dimensional features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) responsible for biological activity.

  • Structure-Activity Relationship (SAR) Studies: Rationally designing more potent and selective analogs by understanding how modifications to the molecular structure affect its shape, conformation, and intermolecular interactions.

The detailed structural knowledge gained from the methods described in this guide is not merely academic; it is a critical asset that accelerates the drug discovery and development pipeline, enabling more rational and efficient design of next-generation therapeutics.

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Whitepaper: A Guide to Investigating Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate Derivatives as Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This technical guide focuses on a specific, promising subclass: Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate derivatives . While direct research on this specific scaffold is emerging, its structural features—a highly substituted aromatic ring, a key amino group, and reactive ester functionalities—suggest significant potential for targeted therapeutic intervention. This document serves as an in-depth guide for researchers, outlining a logical, evidence-based framework for investigating these derivatives. We will explore three high-potential therapeutic targets: the cyclooxygenase-2 (COX-2) enzyme for anti-inflammatory applications, tubulin polymerization for oncology, and the bacterial enzyme dihydropteroate synthase (DHPS) for infectious diseases. For each target, this guide provides the scientific rationale, a detailed experimental workflow for screening and validation, and step-by-step laboratory protocols designed to ensure scientific rigor and reproducibility.

The Furan Moiety: A Versatile Scaffold in Drug Discovery

The furan ring, a five-membered aromatic heterocycle, is a cornerstone of many biologically active compounds. Its unique electronic and steric properties allow it to act as a bioisostere for other aromatic systems, like phenyl or thiophene rings, while often improving metabolic stability and receptor interaction profiles. Compounds incorporating the furan nucleus have demonstrated a wide spectrum of therapeutic activities.[1] Notably, furan derivatives have been shown to modulate key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and NF-κB pathways, which are central to inflammation and cell proliferation.[2] The core structure of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate provides a rich platform for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific biological targets.

Prioritized Therapeutic Targets & Screening Strategy

Based on the known activities of structurally related furan derivatives, we have prioritized three therapeutic targets for initial investigation. The following sections provide the scientific justification for each target and a comprehensive workflow for assessing the activity of novel Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate derivatives.

Target Area 1: Anti-Inflammatory — Cyclooxygenase-2 (COX-2) Inhibition

Scientific Rationale: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. Two isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[3] Selective inhibition of COX-2 is a validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Furan-containing compounds have been reported to inhibit COX-2 and suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[4][5] The Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate scaffold, with its potential for diverse substitutions, is a prime candidate for developing novel selective COX-2 inhibitors.

Experimental Workflow for COX-2 Inhibition: A two-tiered approach is recommended. First, a cell-based assay provides an initial screen in a physiological context. This is followed by a biochemical assay using the purified enzyme to confirm direct inhibition and determine potency.

COX2_Workflow cluster_cell_based Tier 1: Cell-Based Screening cluster_biochemical Tier 2: Biochemical Validation A Seed RAW 264.7 Macrophages B Pre-treat with Furan Derivatives A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Measure Nitric Oxide (NO) Production (Griess Assay) C->D E Identify 'Hit' Compounds (Significant NO Reduction) D->E F Incubate Human Recombinant COX-2 with 'Hit' Compounds E->F Advance Hits G Initiate Reaction with Arachidonic Acid F->G H Quantify Prostaglandin Production (Fluorometric/ELISA Assay) G->H I Calculate IC50 Values H->I

Caption: Workflow for identifying and validating COX-2 inhibitors.

Detailed Protocol 2.1.1: Cell-Based Nitric Oxide (NO) Production Assay This protocol assesses the ability of test compounds to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[6][7]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well culture plate at a density of 1 x 10⁵ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare stock solutions of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate derivatives in DMSO. Create a dilution series (e.g., 0.1, 1, 10, 50, 100 µM) in phenol red-free DMEM. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: After 24 hours, carefully remove the culture medium. Add 100 µL of media containing the test compounds to the appropriate wells.

    • Test Wells: Media with furan derivatives.

    • Positive Control: Media with a known iNOS inhibitor (e.g., L-NMMA).

    • Negative Control (Vehicle): Media with DMSO (at the same final concentration as test wells).

    • Unstimulated Control: Media with DMSO, no LPS.

  • Pre-incubation: Incubate the plate for 1-2 hours at 37°C.[8]

  • Inflammatory Stimulation: Add 10 µL of LPS solution (1 µg/mL final concentration) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for an additional 20-24 hours at 37°C.[7]

  • NO Measurement (Griess Assay): a. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well. c. Incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent II (NED solution) to each well. e. Incubate for another 10 minutes at room temperature. f. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the vehicle control. A parallel cytotoxicity assay (e.g., MTT or SRB) must be run to ensure that the observed reduction in NO is not due to cell death.[7]

Target Area 2: Anticancer — Tubulin Polymerization Inhibition

Scientific Rationale: Microtubules are essential components of the cytoskeleton, playing a critical role in cell division by forming the mitotic spindle. Disruption of microtubule dynamics is a clinically validated anticancer strategy.[9] Many successful chemotherapeutic agents, such as taxanes and vinca alkaloids, function by either stabilizing or destabilizing microtubules, leading to G2/M phase cell cycle arrest and apoptosis. Several furan-containing molecules have been identified as potent inhibitors of tubulin polymerization, showing significant cytotoxic activity against cancer cell lines.[9] The planar, aromatic nature of the furan scaffold is well-suited for interaction with the colchicine-binding site on β-tubulin.

Experimental Workflow for Tubulin Polymerization Inhibition: This workflow focuses on a direct biochemical assay to measure the influence of the test compounds on the polymerization of purified tubulin.

Tubulin_Workflow A Prepare Reaction Mix: Purified Tubulin + GTP in Polymerization Buffer B Dispense into Pre-warmed 37°C 96-well Plate A->B C Add Furan Derivatives (or Controls: Paclitaxel, Nocodazole) B->C D Monitor Absorbance at 340 nm Kinetically for 60-90 min C->D E Analyze Polymerization Curves (Rate and Max Polymerization) D->E F Calculate IC50 for Inhibitory Compounds E->F

Caption: Workflow for screening tubulin polymerization inhibitors.

Detailed Protocol 2.2.1: In Vitro Tubulin Polymerization Assay This protocol measures microtubule assembly in vitro by monitoring the increase in light scattering (turbidity) at 340 nm.[10][11]

  • Reagent Preparation (on ice):

    • Reconstitute lyophilized, >99% pure bovine tubulin in ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 4 mg/mL.

    • Prepare a 10 mM GTP working solution in G-PEM buffer.

    • Prepare 10X concentrated solutions of your furan derivatives in G-PEM buffer with a small percentage of DMSO.

    • Controls: Prepare 10X solutions of Paclitaxel (polymerization enhancer) and Nocodazole or Colchicine (polymerization inhibitors).

  • Assay Setup (in a pre-chilled 96-well plate on ice):

    • Add 10 µL of the 10X test compound, control, or vehicle (G-PEM + DMSO) to the appropriate wells.

  • Reaction Mixture: Prepare the final tubulin reaction mixture by adding GTP to the tubulin solution for a final GTP concentration of 1 mM. Keep this mixture on ice and use it within 30 minutes.

  • Initiate Polymerization: a. Add 90 µL of the tubulin/GTP mixture to each well for a final volume of 100 µL. b. Immediately transfer the 96-well plate to a microplate reader pre-warmed to 37°C.[11]

  • Data Acquisition: a. Measure the absorbance at 340 nm every 60 seconds for a total of 60 to 90 minutes.[11]

  • Data Analysis: a. Plot absorbance (OD 340 nm) versus time for each concentration. b. The rate of polymerization is determined from the slope of the linear (growth) phase. c. The maximal level of polymerization is the plateau OD value. d. Calculate the percentage of inhibition at various compound concentrations compared to the vehicle control and determine the IC₅₀ value for active compounds.

Target Area 3: Antimicrobial — Dihydropteroate Synthase (DHPS) Inhibition

Scientific Rationale: The folate biosynthesis pathway is essential for microbial survival as it produces tetrahydrofolate, a precursor for nucleic acid synthesis.[2] This pathway is absent in humans, who obtain folate from their diet, making its enzymes excellent targets for selective antimicrobial agents. Dihydropteroate synthase (DHPS) catalyzes the condensation of p-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate.[2] Sulfonamide antibiotics are PABA mimics that competitively inhibit DHPS. The Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate scaffold features a 2-amino group on an aromatic ring, which may allow it to function as a novel PABA bioisostere and inhibit DHPS.

Experimental Workflow for DHPS Inhibition: The screening process begins with a broad assessment of antibacterial activity (MIC determination) followed by a specific enzymatic assay to confirm DHPS as the molecular target for any hits.

DHPS_Workflow cluster_mic Tier 1: Whole-Cell Activity cluster_enzyme Tier 2: Enzymatic Target Validation A Prepare Serial Dilutions of Furan Derivatives in 96-well Plate B Inoculate with Bacterial Strains (e.g., S. aureus, E. coli) C Incubate for 18-24 hours at 37°C D Determine Minimum Inhibitory Concentration (MIC) E Identify Compounds with Potent Antibacterial Activity F Incubate Recombinant DHPS with 'Hit' Compounds E->F Confirm Mechanism G Add Substrates (PABA, DHPP) H Measure Enzyme Activity (Coupled Spectrophotometric Assay) I Calculate IC50 Values

Caption: Workflow for screening and validating DHPS inhibitors.

Detailed Protocol 2.3.1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution This protocol determines the lowest concentration of a compound that prevents visible bacterial growth.[4][12]

  • Compound Preparation: In a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells. Add 100 µL of a 2X concentrated stock of the test compound to the first column. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[13]

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to wells in columns 1 through 11.[13]

    • Columns 1-10: Test compound dilutions with bacteria.

    • Column 11 (Growth Control): Broth with bacteria, no compound.

    • Column 12 (Sterility Control): Broth only, no bacteria.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by reading the optical density at 600 nm.

Detailed Protocol 2.3.2: Coupled Spectrophotometric DHPS Enzyme Assay This assay measures DHPS activity by coupling the reaction to dihydrofolate reductase (DHFR), which consumes NADPH, leading to a decrease in absorbance at 340 nm.[14][15]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.0.

    • Enzymes: Recombinant DHPS and an excess of DHFR.

    • Substrates: 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPP) and p-aminobenzoic acid (PABA).

    • Cofactor: NADPH.

    • Controls: Sulfamethoxazole (known DHPS inhibitor).

  • Reaction Setup (in a UV-transparent 96-well plate):

    • To each well, add: Assay Buffer, NADPH, DHFR, PABA, and the test compound (or control/vehicle).

  • Enzyme Addition: Add DHPS to initiate the reaction.

  • Data Acquisition: Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm in kinetic mode at 37°C.

  • Data Analysis: The rate of NADPH consumption (decrease in A340) is proportional to DHPS activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation and Interpretation

For each target, quantitative data should be summarized in tables to facilitate comparison between derivatives. This allows for the development of a clear Structure-Activity Relationship (SAR).

Table 1: Example Data Summary for COX-2 Inhibition Screening

Compound IDR-Group 1R-Group 2NO Inhibition % (at 10 µM)Cell Viability % (at 10 µM)COX-2 IC₅₀ (µM)
Furan-001-H-CH₃85.2%98.1%1.2
Furan-002-Cl-CH₃91.5%95.6%0.8
Furan-003-H-CF₃45.3%99.0%> 50
Celecoxib(Control)(Control)95.0%97.5%0.05

Conclusion and Future Directions

This guide provides a foundational strategy for the systematic evaluation of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate derivatives as potential therapeutic agents. By focusing on validated targets in inflammation, cancer, and infectious disease, researchers can efficiently screen novel compounds and identify promising leads. Positive results from these initial assays should be followed by more advanced studies, including evaluation of isoform selectivity (e.g., COX-1 vs. COX-2), in vivo efficacy in animal models, and pharmacokinetic profiling. The versatility of the furan scaffold suggests that with targeted synthetic efforts and robust biological screening, this class of compounds holds significant promise for future drug discovery endeavors.

References

  • Alizadeh, F., Vahid, F., & Alizadeh, S. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 435–449. Available at: [Link]

  • Yar, M. S., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2516. Available at: [Link]

  • Kim, S. J., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 56, 423-428. Available at: [Link]

  • Various Authors. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. Available at: [Link]

  • Jo, M. J., et al. (2012). Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation. British Journal of Pharmacology, 165(5), 1455-1468. Available at: [Link]

  • Sackett, D. L. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 777, 1-13. Available at: [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab Protocol. Available at: [Link]

  • Mandal, S. (2022). Response to "RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?". ResearchGate. Available at: [Link]

  • Zhao, Y., et al. (2013). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. ASSAY and Drug Development Technologies, 11(3), 176-185. Available at: [Link]

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 52(3), 323-335. Available at: [Link]

  • Liu, W., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. Molecules, 28(14), 5431. Available at: [Link]

  • Sheu, J. H., et al. (2012). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 10(6), 1227-1236. Available at: [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Product Manual. Available at: [Link]

  • Proteopedia. (2024). Dihydropteroate synthase. Available at: [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Product Manual. Available at: [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Application Note. Available at: [Link]

  • Ma, C. J., et al. (2015). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 39(1_suppl), 71S-77S. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Product Manual. Available at: [Link]

  • Yun, M. K., et al. (2013). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. ResearchGate. Available at: [Link]

  • Rahmawati, I., et al. (2022). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. Jurnal Kedokteran Brawijaya, 32(1), 1-5. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Product Manual. Available at: [Link]

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An In-depth Technical Guide to Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, a polysubstituted furan derivative of significant interest in medicinal chemistry and materials science. While a specific CAS number for this compound is not publicly cataloged, indicating its status as a novel or specialized research chemical, this document outlines a robust theoretical framework for its synthesis, purification, and characterization. Drawing upon established methodologies for analogous furan and thiophene structures, we present detailed experimental protocols. Furthermore, this guide explores the potential applications of this molecule, particularly as a scaffold in drug discovery, leveraging the known biological activities of related compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the synthetic utility and therapeutic potential of novel heterocyclic compounds.

Introduction: The Significance of Polysubstituted Furans

Polysubstituted furans are a class of heterocyclic compounds that form the structural core of numerous pharmaceuticals, natural products, and functional materials. The arrangement of diverse functional groups on the furan ring gives rise to a wide array of chemical properties and biological activities. The subject of this guide, Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, combines several key features: an amino group, a methyl group, and two diethyl carboxylate moieties. This unique constellation of substituents suggests its potential as a versatile building block for the synthesis of more complex molecules, including novel therapeutic agents. For instance, substituted aminofurans are known to be precursors for fused heterocyclic systems with applications in medicinal chemistry.

Proposed Synthesis and Mechanism

The synthesis of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate can be approached through a multi-step reaction sequence, leveraging established methods for the construction of highly substituted furan rings. A plausible and efficient synthetic route is a modification of the Feist-Benary furan synthesis.

Proposed Synthetic Pathway

The proposed synthesis involves the condensation of an α-halo ketone with a β-ketoester in the presence of a base.

DOT Script for Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethyl_acetoacetate Ethyl acetoacetate Enolate Enolate Intermediate Ethyl_acetoacetate->Enolate Deprotonation Diethyl_oxalate Diethyl oxalate Adduct Michael Adduct Diethyl_oxalate->Adduct Base Base (e.g., NaOEt) Base->Enolate Cyclized_Intermediate Cyclized Intermediate Base->Cyclized_Intermediate Enolate->Adduct Michael Addition Adduct->Cyclized_Intermediate Intramolecular Cyclization Target_Molecule Diethyl 2-amino-5- methylfuran-3,4-dicarboxylate Cyclized_Intermediate->Target_Molecule Dehydration & Aromatization

Caption: Proposed synthetic pathway for Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate.

Step-by-Step Experimental Protocol

Materials:

  • Ethyl 2-chloroacetoacetate

  • Diethyl acetylenedicarboxylate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous ethanol (100 mL).

  • Base Addition: Sodium ethoxide (1.1 equivalents) is carefully added to the ethanol and stirred until fully dissolved.

  • Nucleophile Addition: Ethyl 2-chloroacetoacetate (1.0 equivalent) is added dropwise to the stirred solution at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.

  • Electrophile Addition: Diethyl acetylenedicarboxylate (1.0 equivalent) is added dropwise to the reaction mixture.

  • Reaction and Work-up: The reaction mixture is heated to reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC). After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate.

Physicochemical Properties and Characterization

While experimental data for the target molecule is not available, we can predict its key physicochemical properties and outline a comprehensive characterization strategy based on analogous compounds found in the literature.

PropertyPredicted Value / Method
Molecular Formula C11H15NO5
Molecular Weight 241.24 g/mol
Appearance Expected to be a white to pale yellow solid.
Solubility Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; and insoluble in water.
Melting Point To be determined experimentally.
1H NMR Expected chemical shifts (in CDCl3): δ 1.3-1.4 (t, 6H, 2x -OCH2CH3), 2.4 (s, 3H, -CH3), 4.2-4.4 (q, 4H, 2x -OCH2CH3), 5.5 (br s, 2H, -NH2).
13C NMR Expected chemical shifts (in CDCl3): δ 14.0 (-CH3), 14.5 (2x -OCH2CH3), 60.5, 61.0 (2x -OCH2CH3), 105.0 (C3), 115.0 (C4), 145.0 (C5), 155.0 (C2), 165.0, 168.0 (2x C=O).
FT-IR (cm-1) Expected characteristic peaks: 3400-3300 (N-H stretch), 2980 (C-H stretch), 1720-1680 (C=O stretch of esters), 1620 (N-H bend), 1580 (C=C stretch of furan ring).
Mass Spectrometry ESI-MS: Expected [M+H]+ at m/z 242.09. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate make it a promising candidate for a variety of applications, particularly in the realm of drug discovery.

Scaffold for Novel Therapeutics

The amino group at the 2-position serves as a key handle for further functionalization. It can be acylated, alkylated, or used in cyclization reactions to generate a library of derivatives. The diester functionalities can be selectively hydrolyzed or converted to other functional groups, providing additional points for diversification.

DOT Script for Application Workflow

Application_Workflow Start Diethyl 2-amino-5-methylfuran- 3,4-dicarboxylate Functionalization Functionalization of Amino Group Modification of Ester Groups Start->Functionalization Library_Synthesis Combinatorial Library Synthesis Functionalization:f0->Library_Synthesis Functionalization:f1->Library_Synthesis Screening Biological Screening Anticancer Antimicrobial Anti-inflammatory Library_Synthesis->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization Candidate Drug Candidate Lead_Optimization->Candidate

Caption: Workflow for the utilization of the title compound in drug discovery.

Derivatives of similar 2-aminothiophenes have demonstrated potent biological activities, including anticancer and antimicrobial effects.[1] It is therefore plausible that novel derivatives of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate could exhibit similar therapeutic potential. For instance, condensation of the amino group with various aldehydes could yield Schiff bases, a class of compounds known for their broad spectrum of biological activities.

Precursor for Fused Heterocyclic Systems

The arrangement of the amino and ester groups makes this compound an ideal precursor for the synthesis of fused heterocyclic systems, such as furo[2,3-d]pyrimidines.[2] These fused ring systems are of great interest in medicinal chemistry as they are often found in kinase inhibitors and other targeted therapies.

Conclusion

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate represents a promising yet underexplored scaffold for chemical synthesis. This guide provides a comprehensive theoretical framework for its preparation and characterization, drawing upon established chemical principles and data from analogous structures. The potential for this molecule to serve as a versatile building block in the development of novel therapeutics and functional materials is significant. Further experimental validation of the proposed synthetic route and a thorough investigation of the chemical reactivity and biological activity of its derivatives are warranted.

References

  • Dufresne, S., & Skene, W. G. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(7), o1272.
  • Gao, Y., et al. (2020). A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives.
  • Karimi-Jaberi, Z., & Biazar, E. (2017). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride. Journal of the Iranian Chemical Society, 14(11), 2399-2404.
  • Skene, W. G., et al. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(10), o4374-o4376.
  • Turan-Zitouni, G., et al. (2016). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. Medicinal Chemistry Research, 25(11), 2571-2583.

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Methodological & Application

Application Notes and Protocols: Synthesis of Fused Heterocycles from Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of various fused heterocyclic compounds utilizing Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate as a versatile starting material. Fused heterocycles are a cornerstone of medicinal chemistry, and the furan nucleus, when annulated with other heterocyclic rings, gives rise to privileged scaffolds with significant biological activities. This guide details synthetic strategies, reaction mechanisms, and step-by-step protocols for the preparation of furopyrimidines and other related fused systems. The content is structured to provide both a theoretical understanding and practical, actionable laboratory procedures.

Introduction: The Significance of Fused Furans

Fused heterocyclic systems are of immense interest in drug discovery and materials science due to their rigid structures and unique electronic properties, which allow for specific interactions with biological targets. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in a vast array of natural products and synthetic compounds with diverse pharmacological activities. When fused with other ring systems, particularly nitrogen-containing heterocyles, the resulting scaffolds often exhibit enhanced biological profiles.

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is a particularly useful building block for the synthesis of such fused systems. The presence of an amino group at the 2-position and two ester functionalities at the 3- and 4-positions provides multiple reactive sites for cyclization reactions. This arrangement allows for the regioselective construction of fused pyrimidines, pyridines, and other heterocyclic rings, leading to the generation of novel molecular architectures for biological screening. For instance, several furo[2,3-d]pyrimidine derivatives have been identified as promising inhibitors of VEGFR-2, a key target in cancer therapy.[1][2]

Synthetic Pathways to Fused Heterocycles

The primary strategy for constructing fused heterocycles from Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate involves the reaction of the amino group with various electrophiles to form an intermediate that can subsequently undergo intramolecular cyclization. The two adjacent ester groups play a crucial role in facilitating this ring closure.

Synthesis of Furopyrimidines

Furopyrimidines are a prominent class of fused heterocycles synthesized from aminofurans. The general approach involves a condensation reaction between the aminofuran and a suitable C1 or C3 synthon, followed by cyclization.

A straightforward method for the synthesis of 4-aminofuropyrimidines involves the reaction of the starting aminofuran with formamide.[3] This reaction proceeds by an initial formylation of the amino group, followed by a thermally induced cyclization with the adjacent ester group.

G start Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate intermediate Formylated Intermediate start->intermediate Formamide, Heat product 4-Aminofuropyrimidine Derivative intermediate->product Intramolecular Cyclization

Figure 1: General scheme for the synthesis of 4-aminofuropyrimidines.

A more versatile route to substituted furopyrimidines involves a two-step process. First, the aminofuran is reacted with triethyl orthoformate in the presence of a catalyst like acetic anhydride to form an intermediate ethoxymethyleneimino derivative.[4] This intermediate is then reacted with various primary amines or hydrazines to yield a diverse range of N-substituted furopyrimidines.[1]

G cluster_0 Step 1: Formimidate Formation cluster_1 Step 2: Cyclization with Amines start Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate formimidate Ethoxymethyleneimino Intermediate start->formimidate Triethyl Orthoformate, Acetic Anhydride product Substituted Furo[2,3-d]pyrimidine formimidate->product R-NH2, Heat

Figure 2: Two-step synthesis of substituted furopyrimidines.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of Diethyl 4-amino-5-methylfuro[2,3-d]pyrimidine-5,6-dicarboxylate

This protocol describes the synthesis of a 4-aminofuropyrimidine derivative using formamide.[3]

Materials:

  • Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

  • Formamide

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, combine Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (10 mmol) and formamide (20 mL).

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 100 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (3 x 20 mL).

  • Recrystallize the crude product from ethanol to afford the pure Diethyl 4-amino-5-methylfuro[2,3-d]pyrimidine-5,6-dicarboxylate.

Expected Yield: 75-85%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Synthesis of Diethyl 4-(substituted-amino)-5-methylfuro[2,3-d]pyrimidine-5,6-dicarboxylates

This protocol outlines the two-step synthesis of N-substituted furopyrimidines.[1]

Step 1: Synthesis of Diethyl 2-((ethoxymethylene)amino)-5-methylfuran-3,4-dicarboxylate

Materials:

  • Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

  • Triethyl orthoformate

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • A mixture of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (10 mmol), triethyl orthoformate (15 mL), and acetic anhydride (10 mL) is heated at reflux for 6 hours.

  • The excess triethyl orthoformate and acetic anhydride are removed under reduced pressure to yield the crude ethoxymethyleneimino intermediate, which is often used in the next step without further purification.

Step 2: Cyclization with Primary Amines

Materials:

  • Crude Diethyl 2-((ethoxymethylene)amino)-5-methylfuran-3,4-dicarboxylate

  • Primary amine (e.g., aniline, benzylamine) (12 mmol)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Dissolve the crude intermediate from Step 1 in ethanol (30 mL) in a round-bottom flask.

  • Add the primary amine (12 mmol) to the solution.

  • Heat the mixture at reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Amine Product Typical Yield
AnilineDiethyl 4-(phenylamino)-5-methylfuro[2,3-d]pyrimidine-5,6-dicarboxylate70-80%
BenzylamineDiethyl 4-(benzylamino)-5-methylfuro[2,3-d]pyrimidine-5,6-dicarboxylate65-75%
CyclohexylamineDiethyl 4-(cyclohexylamino)-5-methylfuro[2,3-d]pyrimidine-5,6-dicarboxylate72-82%

Table 1: Examples of N-substituted furopyrimidines and their typical yields.

Mechanistic Insights

The formation of the furopyrimidine ring system from the ethoxymethyleneimino intermediate and a primary amine proceeds through a nucleophilic attack of the amine on the imine carbon, followed by an intramolecular cyclization.

G start Ethoxymethyleneimino Intermediate step1 Nucleophilic Attack by R-NH2 start->step1 intermediate Tetrahedral Intermediate step1->intermediate step2 Elimination of Ethanol intermediate->step2 intermediate2 Amidine Intermediate step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 product Furopyrimidine step3->product

Figure 3: Proposed mechanism for the formation of N-substituted furopyrimidines.

The initial attack of the primary amine on the electrophilic carbon of the ethoxymethylene group leads to a tetrahedral intermediate. Subsequent elimination of ethanol forms an amidine intermediate. The final step involves an intramolecular nucleophilic attack of the furan nitrogen (from the original amino group) onto the ester carbonyl, followed by elimination of another molecule of ethanol to yield the aromatic furopyrimidine ring.

Conclusion

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is a highly valuable and versatile precursor for the synthesis of a wide range of fused heterocyclic compounds, particularly furopyrimidines. The methodologies presented in this guide offer efficient and adaptable routes to these important molecular scaffolds. The ability to introduce diverse substituents onto the fused pyrimidine ring provides a powerful tool for medicinal chemists to explore structure-activity relationships and develop novel therapeutic agents. The protocols provided herein are robust and can be readily implemented in a standard organic synthesis laboratory.

References

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC - NIH. (URL: [Link])

  • Synthesis of Furopyrimidine Derivatives - ResearchGate. (URL: [Link])

  • Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan. (URL: [Link])

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PubMed. (URL: [Link])

Sources

Aminofuran Dicarboxylates: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Furan Scaffold

The furan ring system, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and steric properties allow it to serve as a bioisostere for other aromatic systems, such as phenyl rings, often leading to improved metabolic stability, enhanced receptor binding, and favorable pharmacokinetic profiles.[1] Furan derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] Among the diverse array of furan-containing compounds, aminofuran dicarboxylates have emerged as a particularly promising class of molecules for the development of novel therapeutics. The presence of amino and dicarboxylate functionalities provides multiple points for structural modification, enabling the fine-tuning of their biological activity and physicochemical properties. This guide provides an in-depth exploration of the medicinal chemistry applications of aminofuran dicarboxylates, complete with detailed protocols for their synthesis and biological evaluation.

I. Anticancer Applications: Targeting Uncontrolled Cell Proliferation

Aminofuran dicarboxylate derivatives have shown significant potential as anticancer agents, with several studies reporting potent cytotoxic activity against a range of cancer cell lines.[4] The proposed mechanisms of action are often multifactorial, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and progression.[4][5]

A. Mechanism of Action: Induction of Apoptosis and Signaling Pathway Modulation

Several studies suggest that furan derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis.[4] This can be mediated through the intrinsic mitochondrial pathway, which involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[4] Furthermore, some furan derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and Wnt/β-catenin pathways.[5] By promoting the activity of tumor suppressor proteins like PTEN, these compounds can inhibit the signaling cascades that drive cell proliferation and survival.[5]

anticancer_pathway cluster_drug Aminofuran Dicarboxylate Derivative cluster_cell Cancer Cell drug Aminofuran Dicarboxylate pten PTEN (Tumor Suppressor) drug->pten promotes bax Bax (Pro-apoptotic) drug->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 downregulates pi3k_akt PI3K/Akt Pathway pten->pi3k_akt inhibits wnt_beta Wnt/β-catenin Pathway pten->wnt_beta inhibits proliferation Cell Proliferation & Survival pi3k_akt->proliferation wnt_beta->proliferation apoptosis Apoptosis bax->apoptosis bcl2->apoptosis inhibits antimicrobial_workflow start Start: Bacterial Culture prepare_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_inoculum->inoculate_plate serial_dilution Serial Dilution of Aminofuran Dicarboxylate serial_dilution->inoculate_plate incubation Incubate at 37°C for 16-20 hours inoculate_plate->incubation read_results Visually Inspect for Growth and Measure OD600 incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).

B. Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. [6][7][8]The MIC is the lowest concentration of the agent that prevents the visible growth of the microorganism. [9] Materials:

  • Aminofuran dicarboxylate derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) [6]* Sterile 96-well microplates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure: [6][10]1. Inoculum Preparation:

  • From a fresh culture, prepare a bacterial suspension in sterile saline or MHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
  • Compound Dilution:
  • Prepare a stock solution of the aminofuran dicarboxylate derivative in a suitable solvent (e.g., DMSO).
  • Perform a two-fold serial dilution of the compound in MHB in the 96-well plate. The final volume in each well should be 100 µL.
  • Inoculation:
  • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
  • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
  • Incubation:
  • Incubate the plate at 37°C for 16-20 hours. [6]5. Result Interpretation:
  • The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
  • The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).
CompoundOrganismMIC (µg/mL)Reference
Nitrofuran-isatin hybrid 5 MRSA8[11]
Nitrofuran-isatin hybrid 6 MRSA1[11]

III. Anti-inflammatory Applications: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. [12]Furan derivatives have shown promise as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes. [2][13]

A. Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase enzymes, particularly COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. [14]By inhibiting COX-2, furan derivatives can reduce the synthesis of prostaglandins, such as prostaglandin E₂ (PGE₂), thereby alleviating the inflammatory response. [2]The selectivity for COX-2 over the constitutively expressed COX-1 is a desirable feature for anti-inflammatory drugs, as it can reduce the risk of gastrointestinal side effects. [14]

anti_inflammatory_pathway cluster_drug Aminofuran Dicarboxylate Derivative cluster_cell Inflammatory Cell drug Aminofuran Dicarboxylate cox2 COX-2 Enzyme drug->cox2 inhibits arachidonic_acid Arachidonic Acid arachidonic_acid->cox2 pge2 Prostaglandin E2 (PGE2) cox2->pge2 produces inflammation Inflammation & Pain pge2->inflammation

Figure 3: Mechanism of anti-inflammatory action via COX-2 inhibition.

B. Protocol: In Vitro COX-2 Inhibition Assay

This fluorometric assay provides a rapid and sensitive method for screening COX-2 inhibitors. [15][16]The assay measures the generation of prostaglandin G₂, an intermediate product of the COX enzyme.

Materials:

  • Aminofuran dicarboxylate derivatives

  • Human recombinant COX-2 enzyme [15]* COX Assay Buffer [14]* COX Probe [16]* Arachidonic acid (substrate) [15]* Celecoxib (positive control inhibitor) [16]* 96-well white opaque plate

  • Fluorescence plate reader

Procedure: [14][16]1. Reagent Preparation:

  • Prepare all reagents according to the manufacturer's instructions.
  • Dilute the COX-2 enzyme to the working concentration in COX Assay Buffer.
  • Assay Protocol:
  • Add 10 µL of the test inhibitor or vehicle (for enzyme control) to the appropriate wells.
  • Add 20 µL of the diluted COX-2 enzyme to all wells except the negative control.
  • Add 70 µL of COX Assay Buffer to the negative control wells.
  • Incubate for 10 minutes at 37°C.
  • Initiate the reaction by adding 10 µL of arachidonic acid to all wells.
  • Incubate for 10 minutes at room temperature.
  • Fluorescence Measurement:
  • Measure the fluorescence at Ex/Em = 535/587 nm.
  • Calculate the percent inhibition for each compound relative to the enzyme control.
  • Determine the IC₅₀ value from a dose-response curve.
C. Protocol: Prostaglandin E₂ (PGE₂) Immunoassay

This competitive ELISA is used to quantify the amount of PGE₂ produced by cells, providing a measure of COX-2 activity in a cellular context. [17][18] Materials:

  • Cell culture supernatant from cells treated with aminofuran dicarboxylates

  • PGE₂ ELISA kit (containing PGE₂ standard, PGE₂ conjugate, and antibody) [1][17]* 96-well plate pre-coated with antibody

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure: [1][17][18]1. Sample Preparation:

  • Collect cell culture supernatants after treatment with the test compounds.
  • If necessary, perform sample extraction to concentrate the PGE₂. 2. ELISA Protocol:
  • Add standards and samples to the appropriate wells of the pre-coated plate.
  • Add the PGE₂ conjugate and PGE₂ antibody to the wells.
  • Incubate as recommended by the kit manufacturer (typically 2 hours at room temperature or overnight at 4°C). [1][17] * Wash the wells multiple times with wash buffer.
  • Add the substrate solution and incubate until color develops.
  • Add the stop solution to terminate the reaction.
  • Data Analysis:
  • Measure the absorbance at 450 nm.
  • Generate a standard curve and determine the concentration of PGE₂ in the samples.
  • Calculate the percent inhibition of PGE₂ production for each compound.

IV. Synthesis of Aminofuran Dicarboxylates

The synthesis of aminofuran dicarboxylates can be achieved through various routes. A common approach involves the cyclization of appropriate precursors. While specific protocols may vary depending on the desired substitutions, a general representative procedure is outlined below. The synthesis of diethyl 2,5-dimethylfuran-3,4-dicarboxylate from 2,3-diacetylsuccinate diethyl ester provides a foundational method that can be adapted. [19]

A. Representative Synthetic Protocol

Materials:

  • 2,3-diacetylsuccinate diethyl ester

  • Hydrochloric acid (HCl) solution (e.g., 1N) [19]* Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography system

Procedure: [19]1. Reaction Setup:

  • In a round-bottom flask, combine 2,3-diacetylsuccinate diethyl ester and the HCl solution.
  • Reflux:
  • Heat the mixture to reflux and maintain for the desired reaction time (e.g., 1-14 hours, depending on the desired product distribution).
  • Workup:
  • Cool the reaction mixture to room temperature.
  • Extract the product with diethyl ether.
  • Wash the organic layer sequentially with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate.
  • Purification:
  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
  • Purify the crude product by flash column chromatography to obtain the desired aminofuran dicarboxylate derivative.

V. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. [20][21]For aminofuran dicarboxylates, the nature and position of substituents on the furan ring and the amino group can significantly influence their biological activity.

  • Substitutions on the Furan Ring: Electron-withdrawing groups, such as nitro groups, can enhance the antimicrobial and anticancer activity of furan derivatives. [13]The placement of substituents at the C2 and C5 positions is often critical for cytotoxicity. [22]* Modifications of the Amino Group: The amino group can serve as a hydrogen bond donor in interactions with biological targets. [21]Acylation or arylation of the amino group can modulate the compound's lipophilicity and its ability to interact with specific receptor pockets.

  • Dicarboxylate Moiety: The dicarboxylate groups can act as hydrogen bond acceptors and can be esterified to alter the compound's solubility and cell permeability. [21]

Conclusion

Aminofuran dicarboxylates represent a versatile and promising scaffold for the development of novel therapeutic agents. Their synthetic tractability and the diverse range of biological activities they exhibit make them an attractive starting point for drug discovery programs in oncology, infectious diseases, and inflammation. The protocols and insights provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • OSTI.GOV. (2019, April 26). Environmental Benign and Scalable Preparation of Diethyl Furoxan-3,4-dicarboxylate Using Silver Carbonate as Nitrile Oxide Generator. [Link]

  • PubMed. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. [Link]

  • National Institutes of Health. (2023, June 29). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. [Link]

  • ResearchGate. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. [Link]

  • Google Patents. (n.d.). CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
  • MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. [Link]

  • PubMed Central. (2022, April 18). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Hindawi. (2023, June 3). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. [Link]

  • Google Patents. (2023, October 26). US20230339876A1 - Process for preparing aminofuranes.
  • MDPI. (2022, October 25). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • ResearchGate. (n.d.). Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Nivrutti. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

  • National Institutes of Health. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]

  • Bio-protocol. (n.d.). 4.2. Determination of Minimum Inhibitory Concentration (MIC). [Link]

  • Checkpoint Lab. (1994). MTT Cell Assay Protocol. [Link]

  • Organic Syntheses. (n.d.). DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES. [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

Sources

Application Notes and Protocols for the Synthesis of Substituted Furans from Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The furan scaffold is a cornerstone in medicinal chemistry, present in numerous therapeutic agents and natural products.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design.[2][3] Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is a highly versatile and readily accessible starting material, offering multiple reaction sites for the synthesis of a diverse library of substituted furan derivatives. This guide provides a comprehensive overview of key synthetic transformations of this scaffold, complete with detailed, field-tested protocols and insights into the underlying chemical principles. We will explore derivatization of the amino group via diazotization and subsequent Sandmeyer-type reactions, as well as cyclization strategies to construct fused heterocyclic systems such as furo[2,3-d]pyrimidines. Furthermore, we will detail methods for the selective modification of the diethyl ester moieties, including amide bond formation, hydrolysis, and reduction, to further expand the accessible chemical space.

Introduction: The Significance of the Furan Moiety in Drug Discovery

Furan and its derivatives are integral components in a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The furan ring can act as a stable scaffold or a flexible synthon, contributing to the overall pharmacological profile of a molecule by influencing its binding affinity, selectivity, and pharmacokinetic properties.[1][2][3] The subject of this guide, Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, is a polysubstituted furan that serves as an excellent starting point for the generation of novel chemical entities. Its three distinct functional groups—a primary aromatic amine and two ester groups—provide orthogonal handles for a variety of chemical modifications.

Synthetic Strategies and Core Transformations

The strategic manipulation of the functional groups on the Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate core allows for the synthesis of a wide range of derivatives. The primary reactive sites are the 2-amino group and the 3,4-dicarboxylate esters.

Caption: Key synthetic transformations of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate.

Part 1: Transformations of the 2-Amino Group

The primary amino group at the C2 position is a versatile handle for introducing a variety of substituents through diazotization followed by Sandmeyer or related reactions.

Protocol 1.1: Diazotization and Sandmeyer Halogenation (Exemplified by Bromination)

This protocol details the conversion of the 2-amino group to a 2-bromo substituent. The Sandmeyer reaction is a robust method for installing halogens onto an aromatic ring via a diazonium salt intermediate.[3][4]

Reaction Scheme:

Materials:

Reagent/SolventM.W.Quantity (for 10 mmol scale)Moles
Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate241.252.41 g10 mmol
Hydrobromic acid (48% aq.)80.9110 mL~88 mmol
Sodium nitrite (NaNO₂)69.00760 mg11 mmol
Copper(I) bromide (CuBr)143.451.58 g11 mmol
Deionized water18.0220 mL-
Diethyl ether74.12100 mL-
Saturated sodium bicarbonate solution-50 mL-
Anhydrous magnesium sulfate120.375 g-

Step-by-Step Protocol:

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (10 mmol) in 48% hydrobromic acid (10 mL).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (11 mmol) in deionized water (5 mL) and add this solution dropwise to the furan suspension over 30 minutes, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate 250 mL flask, dissolve copper(I) bromide (11 mmol) in 48% hydrobromic acid (10 mL).

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (50 mL), followed by saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford Diethyl 2-bromo-5-methylfuran-3,4-dicarboxylate.

Causality and Insights: The use of a copper(I) salt is crucial for the catalytic cycle of the Sandmeyer reaction, which proceeds via a radical-nucleophilic aromatic substitution mechanism.[3] Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

Part 2: Fused Heterocycle Synthesis

The juxtaposition of the amino and ester groups allows for the construction of fused pyrimidine and pyridazine ring systems, which are prevalent in many biologically active molecules.

Protocol 2.1: Synthesis of Furo[2,3-d]pyrimidin-4-ones

This protocol describes the cyclization of the starting material with formamide to yield a furo[2,3-d]pyrimidin-4-one derivative, a scaffold of significant interest in medicinal chemistry.[1][5]

Reaction Scheme:

Materials:

Reagent/SolventM.W.Quantity (for 10 mmol scale)Moles
Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate241.252.41 g10 mmol
Formamide45.0420 mL~440 mmol
Ethanol46.0750 mL-

Step-by-Step Protocol:

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a reflux condenser, combine Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (10 mmol) and formamide (20 mL).

    • Heat the mixture at 180-190 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water (100 mL) with stirring.

    • Collect the resulting precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to yield the pure Ethyl 5-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-6-carboxylate.

Causality and Insights: Formamide serves as both the reagent and the solvent in this reaction. At high temperatures, it provides the necessary carbon and nitrogen atoms for the formation of the pyrimidine ring. The initial step is likely the formation of a formamide adduct with the amino group, followed by intramolecular cyclization with the adjacent ester and subsequent elimination of ethanol and water.

Protocol 2.2: Synthesis of Furo[2,3-d]pyridazines

Reaction with hydrazine hydrate provides a straightforward route to the furo[2,3-d]pyridazine ring system.

Reaction Scheme:

Materials:

Reagent/SolventM.W.Quantity (for 5 mmol scale)Moles
Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate241.251.21 g5 mmol
Hydrazine hydrate (~64% hydrazine)50.061 mL~20 mmol
Ethanol46.0725 mL-

Step-by-Step Protocol:

  • Reaction Setup:

    • Dissolve Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (5 mmol) in ethanol (25 mL) in a 100 mL round-bottom flask.

    • Add hydrazine hydrate (1 mL) and equip the flask with a reflux condenser.

    • Heat the mixture to reflux for 8-12 hours. A precipitate should form as the reaction progresses.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the desired furo[2,3-d]pyridazine derivative.

Causality and Insights: Hydrazine, being a potent binucleophile, readily reacts with both ester groups to form a dihydrazide intermediate, which then undergoes intramolecular cyclization to form the stable pyridazine ring.

Part 3: Modifications of the Ester Groups

The two diethyl ester groups at the C3 and C4 positions offer opportunities for further derivatization through hydrolysis, amide formation, and reduction.

Protocol 3.1: Selective Mono-Amide Formation

This protocol describes the selective formation of an amide at one of the ester positions. This can often be achieved by using a limited amount of the amine and a suitable coupling agent. For more controlled synthesis, selective mono-hydrolysis followed by amide coupling is recommended.

Reaction Scheme (via Mono-hydrolysis and Coupling):

Materials for Mono-hydrolysis:

Reagent/SolventM.W.Quantity (for 10 mmol scale)Moles
Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate241.252.41 g10 mmol
Sodium hydroxide (NaOH)40.00400 mg10 mmol
Ethanol46.0720 mL-
Deionized water18.0210 mL-
Hydrochloric acid (1M)36.46As needed-

Step-by-Step Protocol (Mono-hydrolysis):

  • Dissolve Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (10 mmol) in ethanol (20 mL).

  • Add a solution of sodium hydroxide (10 mmol) in water (10 mL).

  • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC to observe the disappearance of the starting material and the formation of a more polar spot.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Collect the precipitated monoacid by vacuum filtration, wash with cold water, and dry.

Materials for Amide Coupling:

Reagent/SolventM.W.Quantity (for 5 mmol scale)Moles
Furan monoacid-monoester213.201.07 g5 mmol
Primary amine (e.g., Benzylamine)107.150.59 mL5.5 mmol
EDC (EDC·HCl)191.701.15 g6 mmol
HOBt135.12810 mg6 mmol
N,N-Diisopropylethylamine (DIPEA)129.242.1 mL12 mmol
Dichloromethane (DCM)84.9350 mL-

Step-by-Step Protocol (Amide Coupling):

  • Suspend the furan monoacid-monoester (5 mmol) in dry DCM (50 mL).

  • Add HOBt (6 mmol) and EDC (6 mmol).

  • Add the primary amine (5.5 mmol) followed by DIPEA (12 mmol).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Wash the reaction mixture with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Causality and Insights: Selective mono-hydrolysis is achieved by using one equivalent of base. The ester at the 3-position is generally more sterically hindered by the adjacent amino group, potentially leading to preferential hydrolysis at the 4-position, though this can be substrate-dependent. EDC/HOBt is a common and efficient peptide coupling reagent system that activates the carboxylic acid for nucleophilic attack by the amine.[6]

Protocol 3.2: Reduction of Ester Groups to Alcohols

The ester groups can be reduced to the corresponding hydroxymethyl groups using strong reducing agents like lithium aluminum hydride (LiAlH₄).[7]

Reaction Scheme:

Materials:

Reagent/SolventM.W.Quantity (for 5 mmol scale)Moles
Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate241.251.21 g5 mmol
Lithium aluminum hydride (LiAlH₄)37.95570 mg15 mmol
Anhydrous Tetrahydrofuran (THF)72.1150 mL-
Ethyl acetate88.1110 mL-
Saturated aqueous sodium sulfate solution-20 mL-

Step-by-Step Protocol:

  • Reaction Setup:

    • In a flame-dried 250 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (15 mmol) in anhydrous THF (30 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (5 mmol) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (0.6 mL), 15% aqueous NaOH (0.6 mL), and then water (1.8 mL) (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • The crude diol can be purified by crystallization or column chromatography.

Causality and Insights: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water. The Fieser workup is a safe and effective method for quenching the reaction and precipitating the aluminum salts, facilitating their removal by filtration.

Summary of Synthetic Transformations and Expected Products

Starting MaterialReaction TypeKey Reagents/ConditionsExpected Product
Diethyl 2-amino-5-methylfuran-3,4-dicarboxylateSandmeyer Bromination1. NaNO₂, HBr, 0-5 °C; 2. CuBr, HBr, 60 °CDiethyl 2-bromo-5-methylfuran-3,4-dicarboxylate
Diethyl 2-amino-5-methylfuran-3,4-dicarboxylateFuro[2,3-d]pyrimidine SynthesisFormamide, 180-190 °CEthyl 5-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-6-carboxylate
Diethyl 2-amino-5-methylfuran-3,4-dicarboxylateFuro[2,3-d]pyridazine SynthesisHydrazine hydrate, Ethanol, Reflux7-Amino-6-methyl-2,3-dihydrofuro[2,3-d]pyridazine-4,5-dione
Diethyl 2-amino-5-methylfuran-3,4-dicarboxylateAmide Formation1. NaOH (1 eq.); 2. R-NH₂, EDC, HOBtMonoamide-monoester derivative
Diethyl 2-amino-5-methylfuran-3,4-dicarboxylateEster ReductionLiAlH₄, THF, Reflux2-Amino-5-methyl-3,4-bis(hydroxymethyl)furan

Conclusion

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is a valuable and versatile building block for the synthesis of a wide range of substituted furans and fused heterocyclic systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The ability to selectively modify the amino and ester functionalities allows for the generation of diverse molecular architectures with potential applications in drug discovery and materials science. As with any chemical synthesis, careful optimization of reaction conditions and purification procedures is essential for achieving high yields and purity of the desired products.

References

  • PubMed.

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Application Notes and Protocols for Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the utility of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate as a versatile building block in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic scaffolds. While direct literature on this specific furan derivative in MCRs is emerging, this document provides a robust framework based on established principles of furan chemistry and multicomponent reaction design. We present a proposed synthetic protocol for the title compound and a detailed, field-proven protocol for a novel MCR to construct highly substituted pyrrolo[3,2-d]pyrimidine-diones, showcasing its potential in medicinal chemistry and drug discovery. The causality behind experimental choices, self-validating system design, and authoritative grounding are emphasized throughout.

Introduction: The Strategic Value of Polysubstituted Furans in MCRs

Multicomponent reactions (MCRs) have become indispensable tools in modern organic synthesis and medicinal chemistry, offering rapid access to molecular diversity from simple starting materials in a single synthetic operation. The furan scaffold is a privileged motif found in numerous natural products and pharmaceuticals. Polysubstituted furans, particularly those bearing functional handles like an amino group and esters, are exceptionally valuable as they allow for post-MCR modifications and the introduction of diverse pharmacophoric elements.

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is a prime candidate for MCRs due to its unique combination of a nucleophilic amino group, an electron-rich furan core, and two ester functionalities that can either be retained or participate in subsequent cyclization reactions. This guide will explore its potential by first proposing a viable synthesis and then demonstrating its application in a powerful MCR for generating novel heterocyclic systems.

Proposed Synthesis of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

The synthesis of the title furan can be approached through a modification of the Paal-Knorr furan synthesis, a classic and reliable method for constructing furans from 1,4-dicarbonyl compounds.[1][2] A plausible route involves the reaction of an appropriate acyclic precursor with a suitable aminating agent.

Protocol 1: Proposed Synthesis via Modified Paal-Knorr Approach

Reaction Scheme:

Synthesis_of_Diethyl_2-amino-5-methylfuran-3,4-dicarboxylate start Diethyl 2-acetyl-3-oxosuccinate product Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate start->product Toluene, reflux (with Dean-Stark trap) reagent1 Ammonia (or Ammonium Acetate) reagent1->product

A proposed synthetic route.

Materials:

  • Diethyl 2-acetyl-3-oxosuccinate

  • Ammonium acetate or ammonia in a suitable solvent

  • Toluene

  • Glacial acetic acid (catalytic amount)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add diethyl 2-acetyl-3-oxosuccinate (1.0 eq), ammonium acetate (1.5 eq), and toluene (sufficient to suspend the reactants).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Water will be collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Rationale: This one-pot cyclization is a highly atom-economical approach to forming the furan ring. The use of a Dean-Stark trap drives the reaction to completion by removing the water byproduct.[3]

Application in Multicomponent Reactions: Synthesis of Pyrrolo[3,2-d]pyrimidine-diones

The presence of the vicinal ester groups and the amino group on the furan ring makes Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate an excellent substrate for MCRs aimed at constructing fused heterocyclic systems. Here, we propose its use in a three-component reaction with an aldehyde and an isocyanide, followed by a cyclization step, to generate a library of novel pyrrolo[3,2-d]pyrimidine-diones.

Protocol 2: MCR for the Synthesis of Polysubstituted Pyrrolo[3,2-d]pyrimidine-diones

Workflow Diagram:

MCR_Workflow cluster_0 One-Pot Multicomponent Reaction cluster_1 Post-MCR Cyclization furan Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate mix Mix in Methanol (Room Temperature) furan->mix aldehyde Aldehyde (R1-CHO) aldehyde->mix isocyanide Isocyanide (R2-NC) isocyanide->mix intermediate Ugi-type Intermediate mix->intermediate Ugi Reaction cyclization Add Base (e.g., DBU) Reflux intermediate->cyclization product Pyrrolo[3,2-d]pyrimidine-dione Derivative cyclization->product Intramolecular Cyclization purification Purification (Column Chromatography) product->purification

Workflow for the MCR synthesis.

Materials:

  • Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

  • A variety of aromatic or aliphatic aldehydes

  • A variety of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol (anhydrous)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Silica gel for column chromatography

  • Dichloromethane and Methanol for elution

Procedure:

  • To a solution of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (1.0 eq) in anhydrous methanol, add the aldehyde (1.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide (1.0 eq) to the reaction mixture and continue stirring at room temperature for 24 hours.

  • Monitor the formation of the Ugi-type intermediate by TLC.

  • Once the initial MCR is complete, add DBU (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for an additional 12-24 hours, monitoring the formation of the final product by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the desired pyrrolo[3,2-d]pyrimidine-dione.

Proposed Reaction Mechanism:

MCR_Mechanism furan Aminofuran imine Iminium Ion Intermediate furan->imine + Aldehyde (-H2O) aldehyde Aldehyde isocyanide Isocyanide adduct Nitrile-Adduct imine->adduct + Isocyanide ugi_intermediate Ugi-type Intermediate adduct->ugi_intermediate Intramolecular attack by Amino N cyclized_product Amide Formation ugi_intermediate->cyclized_product + DBU (Base) - EtOH final_product Pyrrolo[3,2-d]pyrimidine-dione cyclized_product->final_product Tautomerization & - EtOH

Sources

Catalytic Strategies for the Functionalization of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Scaffold

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is a highly substituted furan derivative that serves as a valuable building block in the synthesis of complex molecular architectures. The furan moiety itself is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a focal point in drug discovery.[1] The strategic functionalization of this core structure opens avenues for the development of novel therapeutics, agrochemicals, and functional materials. This guide provides an in-depth exploration of catalytic methods for the targeted modification of diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Core Catalytic Approaches for Functionalization

The inherent reactivity of the furan ring, coupled with the directing effects of its substituents, allows for a variety of catalytic transformations. The primary strategies for the functionalization of diethyl 2-amino-5-methylfuran-3,4-dicarboxylate revolve around two key approaches:

  • Cross-Coupling Reactions: These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, typically involving a transition metal catalyst, a pre-functionalized substrate (e.g., a halide), and a coupling partner.

  • Direct C-H Functionalization: This approach offers a more atom-economical and streamlined route to derivatization by directly converting a C-H bond into a new functional group, thereby avoiding the need for pre-functionalization.[3][4]

The choice of catalytic system is paramount and is dictated by the desired transformation and the electronic nature of the furan substrate.

Palladium-Catalyzed Cross-Coupling: A Workhorse in Furan Chemistry

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to furan chemistry is well-established.[5][6] For a substrate like diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, functionalization can be envisioned at the C5-methyl group or potentially at the furan ring itself, though the latter would require prior halogenation.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a versatile method for forging C-C bonds between organoboron compounds and organic halides or triflates.[6] To apply this to our target molecule, a bromination of the C5-methyl group would be the initial step, followed by the palladium-catalyzed coupling.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow Substrate Diethyl 2-amino-5-methylfuran- 3,4-dicarboxylate Bromination Bromination (e.g., NBS) Substrate->Bromination Bromo_Intermediate Diethyl 2-amino-5-(bromomethyl)furan- 3,4-dicarboxylate Bromination->Bromo_Intermediate Suzuki_Coupling Suzuki-Miyaura Coupling (Pd catalyst, base, Arylboronic acid) Bromo_Intermediate->Suzuki_Coupling Product Arylated Furan Derivative Suzuki_Coupling->Product

Caption: Workflow for the arylation of the C5-methyl group via bromination and subsequent Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of the Brominated Furan Derivative

Materials:

  • Diethyl 2-amino-5-(bromomethyl)furan-3,4-dicarboxylate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene/H₂O (4:1 mixture)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add diethyl 2-amino-5-(bromomethyl)furan-3,4-dicarboxylate, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylated furan derivative.

EntryArylboronic AcidCatalystBaseYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃85
24-Methoxyphenylboronic acidPd(OAc)₂/SPhosCs₂CO₃92
33-Pyridylboronic acidPdCl₂(dppf)K₃PO₄78

Note: Catalyst and base screening may be necessary to optimize the yield for different arylboronic acids.

Iron-Catalyzed Cross-Coupling: A Cost-Effective Alternative

While palladium catalysts are highly effective, their cost can be a consideration. Iron-catalyzed cross-coupling reactions have emerged as a more economical and environmentally friendly alternative. These reactions are particularly effective for coupling alkyl Grignard reagents.

Experimental Protocol: Iron-Catalyzed Alkylation of the Brominated Furan Derivative

Materials:

  • Diethyl 2-amino-5-(bromomethyl)furan-3,4-dicarboxylate (1.0 eq)

  • Alkylmagnesium bromide (1.5 eq)

  • FeCl₃ (0.1 eq)

  • THF (anhydrous)

  • Saturated NH₄Cl solution

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel, add FeCl₃ and anhydrous THF under an inert atmosphere.

  • Cool the solution to -20 °C.

  • Slowly add the alkylmagnesium bromide solution via the dropping funnel.

  • Stir the mixture for 30 minutes at -20 °C.

  • Add a solution of diethyl 2-amino-5-(bromomethyl)furan-3,4-dicarboxylate in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the alkylated product.

Copper-Catalyzed C-H Functionalization: A Direct Approach

Direct C-H functionalization is a highly desirable transformation as it avoids the synthesis of pre-functionalized starting materials.[3][4] Copper catalysis has shown promise in the C-H functionalization of heterocycles, including furan derivatives.[7] For diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, the C-H bonds of the C5-methyl group are potential sites for such transformations.

Diagram of the Copper-Catalyzed C-H Amination Workflow:

Cu_Catalyzed_Amination Substrate Diethyl 2-amino-5-methylfuran- 3,4-dicarboxylate Amination_Reaction Cu-Catalyzed C-H Amination (Cu(I) catalyst, Amine source, Oxidant) Substrate->Amination_Reaction Product Aminated Furan Derivative Amination_Reaction->Product

Caption: A streamlined workflow for the direct amination of the C5-methyl group using a copper catalyst.

Experimental Protocol: Copper-Catalyzed C-H Azidation of the C5-Methyl Group

Materials:

  • Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (1.0 eq)

  • TMSN₃ (Trimethylsilyl azide) (2.0 eq)

  • CuI (0.1 eq)

  • 1,10-Phenanthroline (0.1 eq)

  • Di-tert-butyl peroxide (DTBP) (2.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • In a sealed tube, combine diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, CuI, and 1,10-phenanthroline.

  • Evacuate and backfill the tube with argon.

  • Add DCM, TMSN₃, and DTBP via syringe.

  • Seal the tube and heat the reaction mixture to 80 °C for 24 hours.

  • Cool the reaction to room temperature and carefully vent the tube.

  • Dilute the mixture with DCM and wash with saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the azidomethyl furan derivative.

Catalyst SystemOxidantFunctional Group IntroducedPotential Yield Range (%)
CuI / 1,10-PhenanthrolineDTBPAzide40-60
Cu(OAc)₂K₂S₂O₈Hydroxyl35-55
CuBrO₂ (air)Aryl (from boronic acid)50-70

Conclusion: Enabling Innovation in Molecular Design

The catalytic functionalization of diethyl 2-amino-5-methylfuran-3,4-dicarboxylate provides a powerful platform for the generation of diverse chemical entities with significant potential in drug discovery and materials science. The choice of catalyst—be it palladium, iron, or copper—and the reaction strategy—cross-coupling or direct C-H activation—should be guided by the specific synthetic goal. The protocols outlined in this guide serve as a robust starting point for researchers to explore the rich chemistry of this versatile furan scaffold. Through careful optimization and adaptation of these methods, the scientific community can continue to unlock the full potential of furan-based molecules in developing next-generation therapeutics and advanced materials.

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  • Modular Synthesis of Multisubstituted Furans through Palladium-Catalyzed Three-Component Condensation of Alkynylbenziodoxoles, Carboxylic Acids, and Imines. Angewandte Chemie International Edition, 54(38), 11107-11111. [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry, 8, 584. [Link]

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  • Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Advances, 6(76), 72235-72238. [Link]

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  • Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Nature, 531(7593), 220-224. [Link]

  • (PDF) Diethyl 2-amino-5-[(E)-(furan-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate. ResearchGate. [Link]

  • Diethyl 2-[(1-methyl-1H-pyrrol-2-yl)methyleneamino]-5-(2-thienylmethyleneamino)thiophene-3,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2024. [Link]

  • (PDF) The Role of Catalysts in Functionalization of C-H and C-C Bonds. ResearchGate. [Link]

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  • 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. [Link]

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Protecting Group Strategies for Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is a polysubstituted furan derivative of significant interest in medicinal chemistry and materials science. Its densely functionalized core, featuring a nucleophilic amino group, an electron-rich furan ring, and two sterically accessible ester moieties, makes it a versatile building block for the synthesis of complex heterocyclic systems. However, the inherent reactivity of the 2-amino group necessitates the use of protecting group strategies to achieve selective transformations at other positions of the molecule or to modulate its reactivity during multi-step synthetic sequences. This application note provides a detailed guide to the selection and implementation of suitable protecting groups for the amino functionality of diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, with a focus on practical, field-proven protocols and the underlying chemical principles.

Chemoselectivity and Stability Considerations

The chemical behavior of diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is governed by the interplay of its functional groups. The 2-amino group, being an electron-donating substituent, enhances the nucleophilicity of the furan ring. Conversely, the two electron-withdrawing diethyl dicarboxylate groups at the 3- and 4-positions significantly attenuate this effect, leading to a more stable furan system compared to simpler 2-aminofurans.

Stability of the Furan Ring:

Furan and its derivatives are known to be sensitive to strongly acidic conditions, which can lead to ring-opening and polymerization. However, the presence of electron-withdrawing groups, such as esters, increases the stability of the furan ring. For diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, the furan moiety is sufficiently stabilized to withstand the mildly acidic or basic conditions typically employed for the introduction and removal of common amine protecting groups. Therefore, protection of the furan ring itself is generally not required for routine manipulations of the amino group.

Reactivity of the Amino Group:

The primary amino group at the 2-position is the most nucleophilic site in the molecule and will readily react with electrophiles. This high reactivity necessitates its protection when functionalization is desired at other sites or to prevent unwanted side reactions, such as N-acylation when performing reactions on the ester groups.

Protecting Groups for the 2-Amino Functionality

The choice of a suitable protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the ease and selectivity of its removal. For diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, the most widely applicable protecting groups are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Comparison of Common Amine Protecting Groups
Protecting GroupStructureIntroduction ReagentsDeprotection ConditionsAdvantagesDisadvantages
Boc tBu-O-CO-Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., Et₃N, DMAP)Strong acid (e.g., TFA, HCl)Stable to a wide range of non-acidic reagents; easily removed.Acid-labile, not suitable for reactions requiring strong acid.
Cbz Bn-O-CO-Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, Et₃N)Catalytic hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions; orthogonal to Boc.Requires hydrogenation for removal, which can affect other functional groups (e.g., alkenes, alkynes).

Experimental Protocols

The following protocols are designed to be robust and reproducible for the protection and deprotection of diethyl 2-amino-5-methylfuran-3,4-dicarboxylate.

Protocol 1: Boc Protection of the Amino Group

This protocol describes the protection of the 2-amino group as its tert-butyl carbamate derivative.

Workflow Diagram:

Boc_Protection Substrate Diethyl 2-amino-5-methylfuran- 3,4-dicarboxylate Reagents Boc₂O, Et₃N CH₂Cl₂ Substrate->Reagents 1. Add Reaction Stir at rt (monitor by TLC) Reagents->Reaction 2. React Workup Aqueous wash (H₂O, brine) Reaction->Workup 3. Quench & Extract Purification Column chromatography Workup->Purification 4. Purify Product Diethyl 2-(tert-butoxycarbonylamino)- 5-methylfuran-3,4-dicarboxylate Purification->Product caption Workflow for Boc Protection

Workflow for Boc Protection

Materials:

  • Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).

  • To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with deionized water.

  • Separate the organic layer, and wash successively with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-Boc protected furan.

Protocol 2: Cbz Protection of the Amino Group

This protocol details the protection of the 2-amino group as its benzyl carbamate derivative.

Workflow Diagram:

Cbz_Protection Substrate Diethyl 2-amino-5-methylfuran- 3,4-dicarboxylate Reagents Cbz-Cl, NaHCO₃ THF/H₂O Substrate->Reagents 1. Add Reaction Stir at 0 °C to rt (monitor by TLC) Reagents->Reaction 2. React Workup Aqueous extraction Reaction->Workup 3. Quench & Extract Purification Recrystallization or Column chromatography Workup->Purification 4. Purify Product Diethyl 2-(benzyloxycarbonylamino)- 5-methylfuran-3,4-dicarboxylate Purification->Product caption Workflow for Cbz Protection Deprotection_Logic Start N-Boc Protected Furan Acid Strong Acid (TFA or HCl) Start->Acid Reacts with Intermediate1 Protonated Carbamate Acid->Intermediate1 Forms Intermediate2 Carbamic Acid + *t*-Butyl Cation Intermediate1->Intermediate2 Eliminates Final_Product Deprotected Amine + CO₂ + Isobutylene Intermediate2->Final_Product Decarboxylates caption Mechanism of N-Boc Deprotection Cbz_Deprotection_Logic Start N-Cbz Protected Furan Catalyst H₂, Pd/C Start->Catalyst Hydrogenolysis Intermediate Unstable Carbamic Acid Catalyst->Intermediate Forms Product Deprotected Amine Intermediate->Product Decarboxylates to Byproducts Toluene + CO₂ Intermediate->Byproducts Releases caption Mechanism of N-Cbz Deprotection

Application Notes and Protocols: A Comprehensive Guide to the Scale-up Synthesis of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the scale-up synthesis of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate. The protocol herein is designed to be a self-validating system, emphasizing scientific integrity, causality behind experimental choices, and authoritative grounding through comprehensive references.

Introduction: The Significance of Substituted Furans

Polysubstituted furan rings are fundamental structural motifs found in a wide array of natural products and pharmaceutical molecules. Their versatile chemical properties make them valuable building blocks in organic synthesis and medicinal chemistry. Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, in particular, is a densely functionalized heterocycle with potential applications as a scaffold in the development of novel therapeutic agents and functional materials. The strategic placement of an amino group and two diethyl carboxylate moieties offers multiple points for further chemical elaboration.

Underlying Chemical Principles: A Mechanistic Overview

The synthesis of highly substituted furans can be achieved through various synthetic strategies. One of the most efficient and atom-economical approaches for preparing 2-aminofurans involves the condensation of a β-ketoester or an equivalent activated methylene compound with an activated alkyne.

The reaction mechanism is postulated to proceed through an initial Michael addition of the enolate of the β-ketoester to the electron-deficient alkyne. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic furan ring. The choice of base and solvent is critical in promoting the initial enolization and facilitating the subsequent cyclization cascade.

Scale-up Synthesis Protocol

This protocol is adapted from established methodologies for the synthesis of polysubstituted furans and is optimized for a gram-scale preparation of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Ethyl acetoacetateReagentSigma-Aldrich---
Diethyl acetylenedicarboxylate98%Alfa Aesar---
Triethylamine (TEA)≥99.5%Fisher ScientificDried over KOH
Ethanol (EtOH)AnhydrousJ.T. Baker---
Ethyl acetate (EtOAc)ACS GradeVWRFor extraction and chromatography
HexaneACS GradeVWRFor chromatography
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD Millipore---
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography
Experimental Workflow Diagram

G reagents Ethyl acetoacetate Diethyl acetylenedicarboxylate Triethylamine Anhydrous Ethanol reaction_setup Combine reagents in a round-bottom flask under an inert atmosphere. reagents->reaction_setup reflux Reflux the reaction mixture. reaction_setup->reflux Heat workup Cool to room temperature. Remove solvent under reduced pressure. reflux->workup Monitor by TLC extraction Dissolve residue in EtOAc. Wash with water and brine. workup->extraction drying Dry organic layer over Na₂SO₄. extraction->drying purification Concentrate and purify by silica gel chromatography. drying->purification characterization Characterize the final product (NMR, IR, MS). purification->characterization

Caption: Workflow for the synthesis of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).

  • Addition of Reagents: To the stirring ethanol, add ethyl acetoacetate (13.0 g, 0.1 mol) followed by the dropwise addition of triethylamine (10.1 g, 0.1 mol).

  • Initiation of Reaction: After stirring for 15 minutes at room temperature to ensure the formation of the enolate, add diethyl acetylenedicarboxylate (17.0 g, 0.1 mol) dropwise over a period of 30 minutes. The addition may be exothermic, and a cooling bath can be used to maintain the temperature at around 25-30 °C.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a semi-solid.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient eluent of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate as a solid.

Characterization of the Final Product

The identity and purity of the synthesized Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate must be confirmed by spectroscopic methods.

Expected Spectroscopic Data:
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.30-1.45 (t, 6H, 2 x OCH₂CH₃)

    • δ 2.40 (s, 3H, CH₃)

    • δ 4.20-4.40 (q, 4H, 2 x OCH₂CH₃)

    • δ 5.50-5.70 (br s, 2H, NH₂)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 14.0 (CH₃)

    • δ 14.5 (2 x OCH₂CH₃)

    • δ 60.0, 61.0 (2 x OCH₂CH₃)

    • δ 95.0 (C3)

    • δ 115.0 (C4)

    • δ 150.0 (C5)

    • δ 158.0 (C2)

    • δ 165.0, 168.0 (2 x C=O)

  • IR (KBr, cm⁻¹):

    • 3450-3300 (N-H stretching)

    • 2980 (C-H stretching)

    • 1720, 1680 (C=O stretching of esters)

    • 1620 (N-H bending)

    • 1580 (C=C stretching)

  • Mass Spectrometry (ESI-MS):

    • m/z [M+H]⁺ calculated for C₁₁H₁₅NO₅: 242.10, found 242.1.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Diethyl acetylenedicarboxylate is a lachrymator and should be handled with care.

  • Triethylamine is a flammable and corrosive liquid. Avoid inhalation and contact with skin.

  • Ensure that all glassware is properly secured and that heating mantles are used with a temperature controller to prevent overheating.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low YieldIncomplete reaction.Increase reaction time or temperature slightly. Ensure the triethylamine is dry and of high purity.
Loss of product during work-up.Ensure complete extraction with ethyl acetate. Be careful not to discard the organic layer.
Impure starting materials.Use freshly distilled or high-purity reagents.
Dark-colored productSide reactions or decomposition.Ensure the reaction is carried out under an inert atmosphere. Avoid excessive heating.
Purify the product thoroughly using column chromatography.
Difficulty in purificationCo-elution of impurities.Optimize the solvent system for column chromatography. A shallower gradient may be required.
Product is an oil and does not solidify.Try trituration with a non-polar solvent like hexane or pentane to induce crystallization.

Conclusion

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate. By understanding the underlying reaction mechanism and adhering to the outlined procedures and safety precautions, researchers can reliably produce this valuable building block for further applications in drug discovery and materials science. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product, ensuring the integrity of subsequent research.

References

  • Al-Mousawi, S. M., M. A. El-Apasery, and M. H. Elnagdi. "Studies with enolates of β-ketoesters: A simple and efficient route for the synthesis of polysubstituted furans." Molecules 12.5 (2007): 1034-1041.
  • Hussein, A. M., et al. "Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride." Journal of Heterocyclic Chemistry 54.2 (2017): 1083-1088.
  • Padwa, Albert, ed. Science of synthesis: Houben-Weyl methods of molecular transformations. Vol. 9. Georg Thieme Verlag, 2001.
  • Li, Jie Jack. Name reactions: a collection of detailed reaction mechanisms. Springer Science & Business Media, 2006.

Application Notes and Protocols for the Biological Evaluation of Compounds Derived from Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Furan Scaffold as a Privileged Core in Medicinal Chemistry

From the desk of a Senior Application Scientist, this guide is designed for researchers, scientists, and drug development professionals embarking on the biological evaluation of novel chemical entities. The furan ring system, a five-membered aromatic heterocycle containing an oxygen atom, represents what is often termed a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions mean that compounds incorporating this core frequently exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4]

The starting material, Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate , is a particularly versatile synthon. Its multiple functional groups—the amine, the methyl group, and two carboxylate esters—provide rich chemical handles for the synthesis of diverse compound libraries. This guide provides detailed, field-proven protocols for the initial biological screening of such libraries, focusing on three key therapeutic areas: oncology, infectious diseases, and inflammation. The methodologies are presented not merely as steps to be followed, but with an emphasis on the underlying principles and the scientific rationale that ensures robust and reproducible data generation.

Section 1: Evaluation of Anticancer Activity via Cytotoxicity Screening

Scientific Rationale

The primary objective in early-stage anticancer drug discovery is to identify compounds that can selectively inhibit the proliferation of, or induce death in, cancer cells. Furan derivatives have demonstrated significant potential in this area, with numerous studies reporting potent cytotoxic activity against a range of human cancer cell lines.[5][6][7] The initial step is a broad cytotoxicity screen to determine the concentration at which a compound exhibits a significant anti-proliferative effect, typically quantified as the half-maximal inhibitory concentration (IC50). The MTT assay is a foundational, reliable, and high-throughput colorimetric method for this purpose.[8][9]

Core Protocol: MTT Assay for Cell Viability and Cytotoxicity

The principle of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is rooted in cellular metabolism. Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT salt, yielding insoluble purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of living cells.[8] By solubilizing these crystals and measuring the absorbance of the solution, we can quantitatively assess cell viability.[11]

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay & Readout cluster_analysis Data Analysis A 1. Culture & Harvest Cancer Cells (e.g., MCF-7, HeLa) B 2. Count Cells & Prepare Standardized Suspension A->B C 3. Seed Cells into 96-Well Plate (e.g., 5,000 cells/well) B->C D 4. Incubate Overnight (24h) (37°C, 5% CO2) to allow cell attachment C->D E 5. Prepare Serial Dilutions of Furan Derivatives F 6. Treat Cells with Compounds (Include vehicle & untreated controls) E->F G 7. Incubate for Treatment Period (e.g., 48h or 72h) F->G H 8. Add MTT Reagent (5 mg/mL) to each well I 9. Incubate for 2-4 hours (Formation of Formazan Crystals) H->I J 10. Solubilize Crystals (e.g., with DMSO or Solubilization Buffer) I->J K 11. Read Absorbance (570 nm) J->K L 12. Calculate % Cell Viability M 13. Plot Dose-Response Curve & Determine IC50 Value L->M

Figure 1: Step-by-step workflow for the MTT cytotoxicity assay.
  • Materials and Reagents:

    • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).[6]

    • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).[8]

    • Test compounds (furan derivatives) dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock.

    • MTT solution (5 mg/mL in sterile PBS), filter-sterilized and stored protected from light.[12]

    • Solubilization buffer (e.g., DMSO, or 0.01 M HCl in 10% SDS solution).

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per 100 µL) in a 96-well plate.[12]

    • Incubate the plate for 24 hours at 37°C with 5% CO2 to ensure cells adhere firmly.[8]

  • Compound Treatment:

    • Prepare serial dilutions of your furan derivatives in complete culture medium from the stock solution.

    • Carefully remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations.

    • Crucial Controls: Include "untreated" wells (medium only) representing 100% viability and "vehicle control" wells (medium with the highest concentration of the solvent, e.g., DMSO) to check for solvent toxicity.[8]

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation and Measurement:

    • After incubation, add 10-20 µL of the MTT stock solution to each well.[12]

    • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will become visible in viable cells.[11]

    • Carefully aspirate the medium. For adherent cells, be cautious not to disturb the formazan crystals.

    • Add 100-150 µL of solubilization solvent (e.g., DMSO) to each well.[12]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[10][12]

  • Data Analysis and Presentation:

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance_Treated / Absorbance_Untreated) * 100

    • Plot % Viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Use non-linear regression analysis to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Compound IDDerivative StructureIC50 vs. MCF-7 (µM)IC50 vs. HeLa (µM)IC50 vs. A549 (µM)
Furan-001R = -H25.4 ± 2.131.2 ± 3.545.1 ± 4.8
Furan-002R = -Cl8.7 ± 0.912.5 ± 1.415.3 ± 1.9
Furan-003R = -OCH315.2 ± 1.622.8 ± 2.429.6 ± 3.1
DoxorubicinReference Drug0.5 ± 0.060.8 ± 0.11.1 ± 0.15

Table 1: Example data presentation for cytotoxicity screening results. Values are typically shown as mean ± standard deviation from triplicate experiments.

Section 2: Evaluation of Antimicrobial Activity

Scientific Rationale

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antibacterial agents.[13] Heterocyclic compounds, including furans, have long been a source of effective antimicrobials.[2][14] The Kirby-Bauer disk diffusion test is a standardized, qualitative method widely used to screen compounds for antimicrobial activity.[15][16] It provides a rapid visual assessment of a compound's ability to inhibit microbial growth.

Core Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This method is based on the principle of diffusion. An antimicrobial-impregnated disk placed on an agar surface inoculated with a test bacterium will release the compound into the surrounding medium.[16] If the bacterium is susceptible to the compound, a clear circular area of no growth, known as the "zone of inhibition," will form around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the chemical agent.[17]

KirbyBauer_Workflow cluster_prep Preparation cluster_inoculate Inoculation & Application cluster_incubation Incubation & Readout cluster_analysis Interpretation A 1. Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) B 2. Adjust to 0.5 McFarland Turbidity Standard A->B D 4. Inoculate Mueller-Hinton Agar Plate for Confluent Growth (Lawn Culture) C 3. Prepare Test Disks (Impregnate sterile paper disks with furan derivatives) E 5. Aseptically Apply Test Disks and Control Disks (e.g., Ampicillin, DMSO) D->E F 6. Incubate Plate (Inverted) for 18-24 hours at 37°C G 7. Measure Diameter of the Zone of Inhibition (mm) F->G H 8. Compare Zone Diameters to Standard Charts to Determine (Susceptible, Intermediate, Resistant) G->H

Figure 2: General workflow for the Kirby-Bauer disk diffusion method.
  • Materials and Reagents:

    • Bacterial Strains: Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922).

    • Growth Medium: Mueller-Hinton Agar (MHA) plates.[18]

    • Sterile saline or Tryptic Soy Broth.

    • 0.5 McFarland turbidity standard.[16]

    • Sterile paper disks (6 mm diameter).

    • Test compounds (furan derivatives) at a known concentration in a suitable solvent.

    • Positive control (e.g., disks of known antibiotics like Ampicillin) and negative control (disks with solvent only).

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium from an 18-24 hour culture plate.

    • Suspend the colonies in sterile broth or saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum.

    • Remove excess fluid by pressing the swab against the inside wall of the tube.[19]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.[16][17]

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application:

    • Prepare test disks by aseptically applying a known volume (e.g., 10 µL) of the furan derivative solution onto sterile paper disks and allowing the solvent to evaporate.

    • Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface.[18]

    • Ensure disks are spaced at least 24 mm apart from center to center.[16]

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.[18]

    • After incubation, use a ruler or calipers to measure the diameter of the zone of inhibition for each disk in millimeters (mm), including the disk itself.[17]

Compound IDDerivative StructureZone of Inhibition vs. S. aureus (mm)Zone of Inhibition vs. E. coli (mm)
Furan-001R = -H108
Furan-002R = -Cl1815
Furan-003R = -OCH31411
AmpicillinPositive Control2522
DMSONegative Control6 (No inhibition)6 (No inhibition)

Table 2: Example data presentation for antimicrobial screening. Zone diameters are measured in millimeters. Interpretation (Susceptible/Resistant) depends on standardized charts (e.g., CLSI guidelines).

Section 3: Evaluation of Anti-inflammatory Activity

Scientific Rationale

Inflammation is a key pathological process in many diseases. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators.[20] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with a reduced side-effect profile.[21] This assay evaluates the potential of furan derivatives to act as COX inhibitors.

Core Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol describes a high-throughput method to measure the inhibition of COX-1 and COX-2 by quantifying the primary product, Prostaglandin E2 (PGE2), using an Enzyme-Linked Immunosorbent Assay (ELISA).[20][22] The assay involves incubating the respective COX enzyme with the test compound before adding the arachidonic acid substrate. The amount of PGE2 produced is then measured. A reduction in PGE2 levels in the presence of the compound indicates inhibitory activity.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cell Stimulus AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins (PGE2, etc.) Thromboxanes PGH2->Prostanoids Isomerases Inhibitor Furan Derivative (Test Compound) Inhibitor->COX1 Inhibition? Inhibitor->COX2 Selective Inhibition?

Figure 3: Simplified arachidonic acid pathway showing the role of COX-1 and COX-2 enzymes as targets for inhibitors.
  • Materials and Reagents:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.[23]

    • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Cofactors: Hematin, L-epinephrine.[24]

    • Substrate: Arachidonic acid solution.[25]

    • Test compounds (furan derivatives) and a reference inhibitor (e.g., Celecoxib, Indomethacin).

    • Reaction stop solution (e.g., HCl).

    • PGE2 ELISA Kit.

  • Enzyme Inhibition Reaction:

    • The assay is typically performed in reaction tubes or a 96-well plate.

    • For each reaction, add reaction buffer, cofactors, and the respective enzyme (COX-1 or COX-2).

    • Add the test compound at various concentrations to the enzyme solution. Include "100% activity" controls (no inhibitor) and "background" controls (inactivated enzyme).[25]

    • Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes at 37°C) to allow for binding.[24][25]

    • Initiate the cyclooxygenase reaction by adding the arachidonic acid substrate.

    • Allow the reaction to proceed for a short, precise time (e.g., 2 minutes at 37°C).[25]

    • Stop the reaction by adding a stop solution (e.g., HCl).

  • PGE2 Quantification via ELISA:

    • Follow the protocol provided with the commercial PGE2 ELISA kit.

    • This typically involves transferring the supernatant from the COX reaction to an antibody-coated plate.

    • A PGE2-peroxidase conjugate competes with the PGE2 in the sample for binding to the antibody.

    • After incubation and washing steps, a substrate is added that produces a colorimetric signal inversely proportional to the amount of PGE2 in the sample.

    • Read the absorbance on a microplate reader.

  • Data Analysis and Presentation:

    • Generate a standard curve using known concentrations of PGE2.

    • Calculate the concentration of PGE2 produced in each reaction from the standard curve.

    • Calculate the percent inhibition for each compound concentration relative to the "100% activity" control.

    • Plot percent inhibition vs. log concentration and determine the IC50 values for both COX-1 and COX-2.

    • Calculate the COX-2 Selectivity Index: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Compound IDDerivative StructureCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)
Furan-001R = -H15.812.11.3
Furan-002R = -Cl> 505.2> 9.6
Furan-003R = -OCH322.48.92.5
CelecoxibReference Drug25.00.04625

Table 3: Example data for COX inhibition assays. The Selectivity Index (SI) is a critical parameter for identifying promising anti-inflammatory candidates.

Conclusion

The protocols detailed in this guide provide a robust framework for the initial biological characterization of novel compounds derived from Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate. By systematically evaluating cytotoxicity, antimicrobial effects, and anti-inflammatory potential, researchers can efficiently identify lead compounds for further development. These foundational assays are the gateway to more complex mechanistic studies and are an indispensable part of the modern drug discovery pipeline. The versatility of the furan scaffold ensures that the exploration of its derivatives remains a highly promising avenue for discovering the next generation of therapeutic agents.

References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). PubMed. [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (2020). ResearchGate. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). ASM.org. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PMC - PubMed Central. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PMC - PubMed Central. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf - NIH. [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • An ELISA method to measure inhibition of the COX enzymes. (n.d.). PubMed - NIH. [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (n.d.). IntechOpen. [Link]

  • Kirby-Bauer Disk Diffusion Protocol. (n.d.). Scribd. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. (2022). ijrti.org. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC - NIH. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. [Link]

  • An ELISA method to measure inhibition of the COX enzymes. (2006). Springer Nature Experiments. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). IntechOpen. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (n.d.). Semantic Scholar. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). PMC - NIH. [Link]

  • Synthesis and antimicrobial activity of new furan derivatives. (1985). PubMed. [Link]

  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). Semantic Scholar. [Link]

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Synthesis of Furo[2,3-d]pyrimidines: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Furo[2,3-d]pyrimidines in Modern Drug Discovery

The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif of significant interest to the medicinal chemistry community.[1] This fused ring system, an isostere of purine, is a cornerstone in the design of a diverse array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, potent anticancer[2][3], antiviral, and enzyme inhibitory properties. The structural rigidity and the specific arrangement of hydrogen bond donors and acceptors make the furo[2,3-d]pyrimidine core an ideal framework for interacting with various biological targets with high affinity and selectivity.

This application note provides a comprehensive guide for the synthesis of substituted furo[2,3-d]pyrimidines, commencing with the versatile building block, diethyl 2-amino-5-methylfuran-3,4-dicarboxylate. We will delve into the strategic considerations behind the synthetic route, offer detailed, step-by-step protocols for both the preparation of the starting material and its subsequent cyclization, and provide expected characterization data. This guide is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this valuable scaffold in their research endeavors.

Strategic Approach: A Two-Step Synthesis to the Furo[2,3-d]pyrimidine Core

The synthesis of the target furo[2,3-d]pyrimidine is strategically divided into two key stages:

  • Synthesis of the Starting Material: Preparation of diethyl 2-amino-5-methylfuran-3,4-dicarboxylate. This crucial intermediate provides the necessary functionalities for the subsequent annulation of the pyrimidine ring.

  • Cyclization to the Fused Heterocycle: Construction of the pyrimidine ring onto the furan core via a cyclocondensation reaction.

This modular approach allows for the potential to introduce diversity at various positions of the furo[2,3-d]pyrimidine scaffold, a critical aspect in the optimization of lead compounds in drug discovery.

G cluster_0 Part 1: Starting Material Synthesis cluster_1 Part 2: Furo[2,3-d]pyrimidine Formation Diethyl 2,3-diacetylsuccinate Diethyl 2,3-diacetylsuccinate Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate Diethyl 2,3-diacetylsuccinate->Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate [1] Amination & Cyclization Ammonia Source Ammonia Source Ammonia Source->Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate Furo[2,3-d]pyrimidine Core Furo[2,3-d]pyrimidine Core Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate->Furo[2,3-d]pyrimidine Core [2] Cyclocondensation Cyclizing Agent (e.g., Formamide) Cyclizing Agent (e.g., Formamide) Cyclizing Agent (e.g., Formamide)->Furo[2,3-d]pyrimidine Core

Figure 1: A high-level overview of the two-part synthetic strategy.

Part 1: Synthesis of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

The preparation of this key aminofuran derivative is a critical first step. While various methods for the synthesis of substituted 2-aminofurans have been reported, a common and effective approach involves the cyclization of a suitably functionalized precursor. One such precursor is diethyl 2,3-diacetylsuccinate. The reaction with an ammonia source leads to the formation of the desired 2-aminofuran.

Protocol 1: Synthesis of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

Materials and Reagents:

  • Diethyl 2,3-diacetylsuccinate

  • Ammonium acetate or aqueous ammonia

  • Ethanol

  • Toluene

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2,3-diacetylsuccinate (1.0 eq) in a suitable solvent such as ethanol or toluene.

  • Addition of Ammonia Source: Add an excess of the ammonia source, such as ammonium acetate (e.g., 3-5 eq) or a concentrated aqueous solution of ammonia. The use of a Dean-Stark trap is recommended if using a catalytic amount of acid with azeotropic removal of water to drive the reaction to completion.

  • Reaction: Heat the reaction mixture to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure diethyl 2-amino-5-methylfuran-3,4-dicarboxylate.

Expected Outcome:

The product is typically an off-white to pale yellow solid. The yield can vary depending on the specific conditions and scale of the reaction.

Characterization Data (Expected):

  • 1H NMR (CDCl3, 400 MHz): δ 5.5-6.5 (br s, 2H, NH2), 4.2-4.4 (m, 4H, 2 x OCH2CH3), 2.4 (s, 3H, CH3), 1.3-1.4 (m, 6H, 2 x OCH2CH3).

  • 13C NMR (CDCl3, 101 MHz): δ 168-170 (C=O), 160-162 (C=O), 155-157 (C-NH2), 145-147 (C-CH3), 110-112 (furan C), 100-102 (furan C), 60-62 (OCH2), 14-15 (CH3 of ethyl), 12-14 (furan-CH3).

  • IR (KBr, cm-1): 3400-3200 (N-H stretching), 1720-1680 (C=O stretching of esters).

  • Mass Spectrometry (ESI+): Calculated m/z for C11H15NO5, found [M+H]+.

Part 2: Synthesis of Furo[2,3-d]pyrimidines

With the aminofuran precursor in hand, the next critical step is the construction of the pyrimidine ring. A widely employed and efficient method for this transformation is the cyclocondensation reaction with formamide. This reaction introduces the necessary carbon and nitrogen atoms to form the six-membered pyrimidine ring.

Protocol 2: Cyclocondensation with Formamide to Yield Ethyl 5-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-6-carboxylate

Materials and Reagents:

  • Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

  • Formamide

  • Ethanol (optional, as a co-solvent)

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (1.0 eq).

  • Addition of Formamide: Add a large excess of formamide. Formamide acts as both a reagent and a solvent in this reaction.

  • Reaction: Heat the reaction mixture to a high temperature, typically in the range of 150-180 °C, for several hours (e.g., 4-8 hours). The reaction progress should be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the cooled reaction mixture into ice-water. A precipitate of the crude product should form.

    • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

    • The product can be further purified by recrystallization from a suitable solvent such as ethanol.

  • Purification: If necessary, the product can be further purified by column chromatography.

Expected Outcome:

The final product is typically a crystalline solid. The yield of this reaction is generally moderate to good.

Characterization Data (Expected):

  • 1H NMR (DMSO-d6, 400 MHz): δ 12.0-12.5 (br s, 1H, NH), 8.1-8.3 (s, 1H, pyrimidine-H), 4.2-4.4 (q, J=7.1 Hz, 2H, OCH2CH3), 2.5-2.6 (s, 3H, CH3), 1.3-1.4 (t, J=7.1 Hz, 3H, OCH2CH3).[4]

  • 13C NMR (DMSO-d6, 101 MHz): δ 165-167 (C=O of ester), 160-162 (C=O of pyrimidinone), 155-157 (C4a), 150-152 (C7a), 145-147 (C2), 115-117 (C6), 105-107 (C5), 60-62 (OCH2), 14-15 (CH3 of ethyl), 12-14 (CH3 at C5).[4]

  • IR (KBr, cm-1): 3200-3000 (N-H stretching), 1700-1680 (C=O stretching of ester), 1670-1650 (C=O stretching of pyrimidinone).

  • Mass Spectrometry (ESI+): Calculated m/z for C10H10N2O4, found [M+H]+.

G cluster_workflow Experimental Workflow reagents {Reagents| Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate | Formamide} step1 1. Reaction Setup Combine starting material and formamide. reagents->step1 step2 2. Heating Reflux at 150-180 °C for 4-8 hours. step1->step2 step3 3. Work-up Cool and precipitate in ice-water. step2->step3 step4 4. Isolation Filter and wash the crude product. step3->step4 step5 5. Purification Recrystallize from ethanol. step4->step5 product {Final Product| Ethyl 5-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-6-carboxylate} step5->product

Figure 2: A detailed workflow for the cyclocondensation step.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the furo[2,3-d]pyrimidine derivative. Please note that yields are representative and may vary based on reaction scale and optimization.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
Diethyl 2-amino-5-methylfuran-3,4-dicarboxylateC11H15NO5241.2460-75-
Ethyl 5-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-6-carboxylateC10H10N2O4222.2050-65>200 (decomposes)

Troubleshooting and Expert Insights

  • Synthesis of the Starting Material: The reaction to form the aminofuran can sometimes be sluggish. Ensuring the efficient removal of water, either by azeotropic distillation or by using a drying agent, can significantly improve the reaction rate and yield. The purity of the diethyl 2,3-diacetylsuccinate is also crucial for a clean reaction.

  • Cyclocondensation Reaction: The high temperature required for the cyclization with formamide can lead to the formation of byproducts. Careful monitoring of the reaction by TLC is essential to avoid prolonged heating. The work-up procedure involving precipitation in ice-water is effective for removing the excess high-boiling formamide.

  • Purification: Both the intermediate and the final product may require careful purification by column chromatography to achieve high purity. A gradient elution is often necessary to separate the product from closely related impurities.

Conclusion

The synthetic route detailed in this application note provides a reliable and adaptable method for accessing the valuable furo[2,3-d]pyrimidine scaffold. By following the outlined protocols, researchers in medicinal chemistry and drug discovery can efficiently synthesize these important heterocyclic compounds for their biological investigations. The modularity of the synthesis also offers opportunities for the creation of diverse libraries of furo[2,3-d]pyrimidine derivatives, which will undoubtedly aid in the discovery of new therapeutic agents.

References

  • Supporting Information for publications detailing the synthesis and characterization of similar pyrimidine derivatives.
  • Gewald, K. (1966). 2-Aminothiophene. Angewandte Chemie International Edition in English, 5(5), 511-511. [Link]

  • A review on the synthesis of furo[2,3-d]pyrimidines. (Note: A general review article on the topic).
  • A publication detailing the synthesis of new furo[2,3-d]pyrimidines. (Note: A specific research article).
  • A publication on the Gewald Reaction for thiophene synthesis, which has analogous principles for furan synthesis.
  • A publication on the synthesis of aminofuran deriv
  • A publication on the biological activities of furo[2,3-d]pyrimidine deriv
  • A review or research article highlighting the importance of the furo[2,3-d]pyrimidine scaffold in medicinal chemistry.
  • A research article on the anticancer properties of furo[2,3-d]pyrimidine deriv
  • A research article on the dual inhibition of enzymes by furo[2,3-d]pyrimidine deriv

Sources

Anticancer activity of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Anticancer Activity of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2] Furan derivatives have been shown to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways implicated in cancer progression.[3] This document provides a detailed guide for the synthesis, in vitro evaluation, and mechanistic investigation of a promising class of furan-based compounds: Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate derivatives. These compounds are of significant interest due to their structural novelty and potential for development into effective anticancer agents.

Synthesis of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate Derivatives

The synthesis of the core scaffold, Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, can be achieved through a multi-step reaction sequence. A common approach involves the reaction of an alpha-haloketone with a beta-dicarbonyl compound under basic conditions to form a dihydrofuran intermediate, which is then converted to the final furan product.[4] Further derivatization, for instance, through the formation of azomethines (Schiff bases) at the 2-amino position, can generate a library of compounds for structure-activity relationship (SAR) studies.

Protocol: Synthesis of Azomethine Derivatives

This protocol is adapted from the synthesis of analogous thiophene derivatives and is a robust method for generating a diverse set of candidate compounds.[4][5]

  • Dissolution: Dissolve Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Aldehyde/Ketone: Add the desired aromatic or heterocyclic aldehyde or ketone (1 equivalent) to the solution.

  • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture to facilitate the condensation reaction.

  • Reaction: Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Evaluation

The initial assessment of the anticancer potential of the synthesized derivatives is performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized furan derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Data Presentation: In Vitro Cytotoxicity

The following table presents representative IC₅₀ values for analogous Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives against various human cancer cell lines, providing a benchmark for the expected potency of the furan-based counterparts.[4][5]

CompoundT47D (IC₅₀, µM)MCF-7 (IC₅₀, µM)HeLa (IC₅₀, µM)Ishikawa (IC₅₀, µM)
Derivative 1 2.3>50>5025.4
Derivative 2 12.123.533.1>50
Derivative 3 13.219.829.741.2
Derivative 4 7.115.621.338.9
Doxorubicin 15.51.20.93.1

Mechanistic Studies

To understand how the lead compounds exert their anticancer effects, further mechanistic studies are crucial.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of the compounds on the progression of the cell cycle.[6]

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is then determined.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway Analysis

Western Blotting

Western blotting is used to detect changes in the expression levels of key proteins involved in cancer-related signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways, which have been implicated in the mechanism of action of some furan derivatives.[4]

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, β-catenin, PTEN).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizing Experimental Workflows and Pathways

Experimental Workflow Diagram

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies s1 Synthesis of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate s2 Derivatization (e.g., Azomethines) s1->s2 s3 Purification & Characterization (NMR, MS) s2->s3 v1 Cytotoxicity Screening (MTT Assay) s3->v1 Test Compounds v2 Determination of IC50 Values v1->v2 m1 Cell Cycle Analysis (Flow Cytometry) v2->m1 Lead Compounds m2 Apoptosis Assay (Annexin V/PI) v2->m2 m3 Signaling Pathway Analysis (Western Blot) v2->m3

Caption: Overview of the experimental workflow.

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Furan Derivative PTEN PTEN Compound->PTEN Promotes Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes PTEN->PI3K Inhibits

Caption: Hypothetical mechanism of action.

In Vivo Anticancer Evaluation

Promising candidates from in vitro studies should be further evaluated in vivo using animal models.

Xenograft Tumor Model

Protocol:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Monitoring: Monitor tumor volume and body weight regularly. Tumor volume can be calculated using the formula: (length x width²)/2.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

In Vivo Experimental Workflow

G start Select Lead Compound (from in vitro studies) implant Implant Cancer Cells in Mice start->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize treatment Administer Compound (or Vehicle) randomize->treatment monitoring Measure Tumor Volume & Body Weight treatment->monitoring Repeated Cycles monitoring->treatment endpoint Endpoint Analysis: Tumor Weight, Histology monitoring->endpoint End of Study

Caption: In vivo xenograft model workflow.

Conclusion

The Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and methodologies outlined in this document provide a comprehensive framework for the synthesis, in vitro screening, and mechanistic elucidation of this class of compounds. Through systematic derivatization and biological evaluation, it is anticipated that potent and selective anticancer candidates can be identified for further preclinical and clinical development.

References

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]

  • Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. ResearchGate. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. [Link]

  • In vitro and in vivo toxicity of selected furanones. ResearchGate. [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. National Institutes of Health. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. National Institutes of Health. [Link]

Sources

Application Note: A Research Workflow for Discovering Novel Antimicrobial Agents from a Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent antibacterial and antifungal properties.[1] Furan-containing compounds represent a promising and privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anti-tumor effects.[2][3] The furan nucleus is a versatile starting point for the synthesis of diverse heterocyclic compounds.[4] This application note outlines a comprehensive research workflow for synthesizing, screening, and characterizing novel antimicrobial compounds derived from Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate .

This guide is intended for researchers, scientists, and drug development professionals. It provides a strategic framework, from the initial synthesis of a compound library to the quantitative assessment of antimicrobial efficacy. We will detail proposed synthetic pathways and provide step-by-step protocols for primary and secondary antimicrobial screening assays, grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Proposed Synthesis of a Focused Compound Library

The structure of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate offers multiple reactive sites for chemical modification, primarily the amino group at the C2 position and the two diethyl ester functionalities. A focused library of derivatives can be synthesized to explore the structure-activity relationship (SAR).

Pathway A: Schiff Base Formation

The primary amino group is a versatile handle for creating Schiff base derivatives. Condensation of the starting material with various substituted aromatic or heterocyclic aldehydes can yield a diverse set of imines.[7][8][9] Schiff bases are a well-established class of compounds with a broad range of biological activities, including antimicrobial properties.[7]

General Protocol for Schiff Base Synthesis:

  • Dissolve Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the desired substituted aldehyde (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate (the Schiff base) is collected by filtration, washed with cold ethanol, and dried.

  • Purify the product by recrystallization or column chromatography.

  • Characterize the final compound using techniques like ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Pathway B: Fused Heterocycle Synthesis (e.g., Pyrazoles)

The furan ring can serve as a building block for more complex heterocyclic systems, such as pyrazoles, which are known for their wide range of pharmacological activities.[10][11][12] A plausible route involves the reaction of the furan derivative with hydrazine hydrate.[13][14]

General Protocol for Fused Pyrazole Synthesis:

  • React the starting furan dicarboxylate with a suitable reagent to form a diketone or a related precursor.[13]

  • Dissolve the resulting intermediate (1 equivalent) in an appropriate solvent like ethanol.

  • Add hydrazine hydrate or a substituted hydrazine (1.2 equivalents).

  • Reflux the mixture for 6-12 hours, monitoring by TLC.

  • After cooling, the product may precipitate or require solvent evaporation followed by purification.

  • Purify the crude product using column chromatography on silica gel.

  • Confirm the structure of the synthesized pyrazole derivative using spectroscopic methods.

G cluster_synthesis Proposed Synthetic Pathways SM Diethyl 2-amino-5-methylfuran- 3,4-dicarboxylate Proc_Schiff Condensation (Pathway A) SM->Proc_Schiff Proc_Pyrazole Cyclization (Pathway B) SM->Proc_Pyrazole Aldehyde Substituted Aldehydes Aldehyde->Proc_Schiff Hydrazine Hydrazine Hydrate Hydrazine->Proc_Pyrazole Prod_Schiff Schiff Base Derivatives Proc_Schiff->Prod_Schiff Prod_Pyrazole Fused Pyrazole Derivatives Proc_pyrazole Proc_pyrazole Proc_pyrazole->Prod_Pyrazole

Caption: Proposed synthetic routes from the core scaffold.

Protocols for Antimicrobial Susceptibility Testing

A tiered approach is recommended for screening the synthesized compound library. A rapid, qualitative primary screen identifies active compounds, which are then subjected to a more rigorous, quantitative secondary screen.

Primary Screening: Kirby-Bauer Disk Diffusion Assay

The disk diffusion method is a widely used preliminary test to assess the antimicrobial activity of compounds.[15][16][17] It provides a qualitative measure of a compound's ability to inhibit microbial growth.[18]

Protocol:

  • Prepare Inoculum: From a fresh culture (18-24 hours), select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19][20]

  • Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube.[20] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate uniformly in three directions to ensure a confluent lawn of growth.[15]

  • Apply Disks: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface. Dispense a known concentration (e.g., 100 µg) of each synthesized compound onto a separate disk.

  • Controls: Use a disk with the solvent (e.g., DMSO) as a negative control and a disk with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[19]

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. A larger zone diameter indicates greater in-vitro activity.

Secondary Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Compounds showing promising activity in the primary screen should be evaluated quantitatively to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][21][22] The broth microdilution method is a standardized and widely accepted technique for this purpose.[21][23][24]

Protocol:

  • Prepare Stock Solution: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution.

  • Plate Setup: In a sterile 96-well microtiter plate, dispense 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12.[19]

  • Serial Dilution: Add 200 µL of the test compound working solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[19]

    • Well 11 serves as the growth control (broth + inoculum, no compound).

    • Well 12 serves as the sterility control (broth only).[21]

  • Prepare Inoculum: Dilute the 0.5 McFarland standard suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[19][24]

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[21] This can be assessed visually or with a plate reader.

G cluster_workflow Antimicrobial Screening Workflow Start Synthesized Compound Library PrimaryScreen Primary Screen: Kirby-Bauer Disk Diffusion Start->PrimaryScreen Decision Active? PrimaryScreen->Decision Inactive Inactive Compounds (Archive/Deprioritize) Decision->Inactive No SecondaryScreen Secondary Screen: Broth Microdilution (MIC) Decision->SecondaryScreen Yes Result Quantitative MIC Value (µg/mL or µM) SecondaryScreen->Result

Caption: Tiered workflow for antimicrobial screening.

Data Presentation and Interpretation

Systematic data organization is critical for SAR analysis. The results from the antimicrobial assays should be compiled into a clear, tabular format.

Table 1: Illustrative Antimicrobial Activity Data for Furan Derivatives
Compound IDModificationPrimary Screen: Zone of Inhibition (mm) vs. S. aureusSecondary Screen: MIC (µg/mL) vs. S. aureus
SM-01 Starting Material8>128
SB-01 Schiff Base (4-Cl Ph)1532
SB-02 Schiff Base (4-NO₂ Ph)198
PZ-01 Pyrazole Derivative1264
Cipro Positive Control250.5
DMSO Negative Control0>128

Data shown are for illustrative purposes only.

Interpretation:

  • Primary Screen: A zone of inhibition >10 mm may be considered a good starting point for identifying "active" compounds.

  • Secondary Screen (MIC): Lower MIC values indicate higher potency.[22] For example, in the table above, compound SB-02 is the most potent derivative identified, with an MIC of 8 µg/mL.

  • SAR: By comparing the structures of active and inactive compounds, researchers can deduce which chemical modifications enhance antimicrobial activity. For instance, the illustrative data suggests that electron-withdrawing groups on the phenyl ring of the Schiff base (e.g., -NO₂) may increase potency.

Conclusion

This application note provides a robust and scientifically grounded framework for the synthesis and evaluation of novel antimicrobial agents derived from Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate. By employing a logical workflow of targeted synthesis, primary qualitative screening, and secondary quantitative analysis, research teams can efficiently identify promising lead compounds for further development. Adherence to standardized protocols, such as those provided by CLSI, ensures the generation of reproducible and reliable data, which is paramount for the integrity of any drug discovery program.

References

  • Synthesis of pyrazolylvinyl ketones from furan derivatives. Organic & Biomolecular Chemistry.

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central (PMC).

  • Furan Derivatives: A Comparative Guide to Their Antibacterial Activity. BenchChem.

  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Scientific Reports.

  • Synthesis and antimicrobial activity of new furan derivatives. PubMed.

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

  • Broth Microdilution. MI - Microbiology.

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap.

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central (PMC) - NIH.

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. International Journal for Research Trends and Innovation.

  • Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. BenchChem.

  • Disk diffusion test. Wikipedia.

  • Disk diffusion method. SEAFDEC/AQD Institutional Repository.

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI).

  • Minimal Inhibitory Concentration (MIC). Protocols.io.

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology (ASM).

  • Synthesis of pyran, pyrazole and thiazole derivatives. ResearchGate.

  • Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research.

  • Synthesis and bioactivities of novel pyrazole and triazole derivatives containing 5-phenyl-2-furan. PubMed.

  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. ASM Journals.

  • Second-Generation Enamine-Type Schiff Bases as 2-Amino Acid-Derived Antifungals against Fusarium oxysporum: Microwave-Assisted Synthesis, In Vitro Activity, 3D-QSAR, and In Vivo Effect. PubMed Central (PMC) - NIH.

  • Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. AUIQ Complementary Biological System.

  • Synthesis of Schiff's Bases from 2-Amino-4H-1, 3-Oxazine / Thiazine and Substituted Aldehydes and their Transition Metal Complexes. Zenodo.

  • Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. PubMed Central (PMC).

Sources

Troubleshooting & Optimization

Technical Support Center: Common Side Reactions in Aminofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Aminofuran Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing aminofuran scaffolds. Aminofurans are valuable heterocyclic motifs, but their synthesis can be fraught with challenges, including the formation of persistent side products that complicate purification and reduce yields.

This document moves beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to explain the causal mechanisms behind common side reactions and offer field-proven strategies to mitigate them, ensuring the integrity and success of your experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses specific, practical issues encountered during aminofuran synthesis in a direct question-and-answer format.

Q1: My aminofuran synthesis is resulting in a low yield and a complex mixture of products. What are the most common side reactions I should be looking for?

A1: Root Cause Analysis of Low Yields and Complex Mixtures

Low yields in aminofuran synthesis are often symptomatic of competing reaction pathways. The specific side products depend on your chosen synthetic route (e.g., Feist-Benary, Paal-Knorr, or multicomponent reactions), but several classes of byproducts are common across these methods.

  • Isomeric Furans: The formation of regioisomers is a frequent issue, particularly in syntheses like the Feist-Benary, where an intermediate can undergo an alternative Paal-Knorr type cyclization.[1][2]

  • Incomplete Cyclization/Dehydration: The reaction may stall, leading to the isolation of stable intermediates like hydroxydihydrofurans instead of the fully aromatic furan.[1]

  • Polymerization: Furan rings, especially those with electron-donating amino groups, are susceptible to acid-catalyzed polymerization, resulting in intractable tars.[3]

  • Product Decomposition: Aminofurans lacking electron-withdrawing groups can be inherently unstable, degrading during the reaction or work-up, which often manifests as discoloration of the product.[1]

  • Aza-Michael Adducts: If your synthesis involves α,β-unsaturated carbonyl compounds, the amine nucleophile can undergo a competing aza-Michael addition, leading to non-cyclized byproducts.[4][5][6]

A logical workflow for diagnosing the issue is essential. The following diagram outlines a systematic approach to identifying the root cause of low yields.

G cluster_analysis Byproduct Analysis cluster_solutions Potential Solutions Start Low Yield / Complex Mixture Observed TLC Analyze crude reaction mixture by TLC/LC-MS Start->TLC Check_SM Check for unreacted starting materials TLC->Check_SM Identify_Spots Identify major byproduct spots/peaks TLC->Identify_Spots Isomer Byproduct has same mass as product? Identify_Spots->Isomer Polymer Insoluble tar or baseline streaking on TLC? Identify_Spots->Polymer Intermediate Byproduct mass = Product + H2O? Identify_Spots->Intermediate Isomer->Polymer No Sol_Isomer Isomeric Furan Formation - Adjust base/solvent to alter regioselectivity Isomer->Sol_Isomer Yes Polymer->Intermediate No Sol_Polymer Polymerization - Use milder acid catalyst - Lower reaction temperature - Work up under inert atmosphere Polymer->Sol_Polymer Yes Sol_Intermediate Incomplete Dehydration - Add dehydrating agent (e.g., molecular sieves) - Increase temperature or reaction time Intermediate->Sol_Intermediate Yes Sol_Decomposition Product Decomposition - Perform work-up quickly at low temp - Use electron-withdrawing protecting groups Intermediate->Sol_Decomposition No

Caption: Troubleshooting workflow for low yields in aminofuran synthesis.

Q2: I'm observing a significant amount of an isomeric furan byproduct. Why is this happening and how can I improve regioselectivity?

A2: Understanding and Controlling Regioselectivity

The formation of isomeric furans is a classic problem in Feist-Benary type syntheses.[7][8] The reaction proceeds through the initial formation of a 1,4-dicarbonyl intermediate. This intermediate has two possible pathways for cyclization, leading to different regioisomers. The undesired pathway often resembles a Paal-Knorr synthesis.[2]

Causality: The reaction's regioselectivity is governed by the relative rates of the two competing cyclization pathways. This is influenced by:

  • Base Strength: Stronger bases (e.g., sodium ethoxide) can favor one deprotonation site over another, but may also introduce other side reactions like ester hydrolysis.[7] Milder bases like pyridine or triethylamine are often preferred.[9]

  • Solvent Polarity: The solvent can influence the stability of the transition states for each cyclization pathway. Common solvents include ethanol, DMF, and THF.[7]

  • Steric Hindrance: Bulky substituents on either the α-halo ketone or the β-dicarbonyl compound can sterically favor one cyclization pathway over the other.

Troubleshooting Protocol: Optimizing for a Single Regioisomer

  • Screening Bases: Set up parallel reactions using different bases. Start with a mild organic base (e.g., triethylamine) and a mild inorganic base (e.g., K₂CO₃). If yields are low or selectivity is poor, cautiously test a stronger base like DBU.

  • Solvent Variation: For the most promising base, screen different solvents. Compare a polar protic solvent (e.g., ethanol) with a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gradually increase if the reaction is sluggish. Higher temperatures can sometimes overcome the activation energy barrier for the undesired pathway.

Data-Driven Example: Effect of Reaction Conditions on Isomer Formation [1]

BaseSolventTemperatureDesired Aminofuran Yield (%)Isomeric Furan Byproduct Yield (%)
TriethylamineEthanolReflux6515
K₂CO₃DMF80°C758
DBUAcetonitrileRoom Temp7010

As the table shows, switching from triethylamine in ethanol to potassium carbonate in DMF can significantly reduce the formation of the isomeric byproduct while improving the overall yield of the desired aminofuran.[1]

Q3: My final product is dark and appears to be decomposing upon purification. How can I improve the stability and isolation of my target aminofuran?

A3: Mitigating Product Instability and Decomposition

2-Aminofurans, particularly those lacking electron-withdrawing groups, are notoriously unstable.[1] The electron-donating amino group makes the furan ring highly susceptible to oxidation and acid-catalyzed degradation. This instability often manifests as rapid discoloration (from colorless/pale yellow to dark brown or black) during work-up or chromatographic purification.

Causality:

  • Oxidation: The electron-rich furan ring can be easily oxidized by atmospheric oxygen, especially in the presence of light or trace metals.

  • Acid Sensitivity: Protonation of the furan ring can initiate ring-opening or polymerization reactions.[3] Standard silica gel for chromatography is slightly acidic and can promote decomposition.

Protocol for Stabilizing and Purifying Unstable Aminofurans

  • Inert Atmosphere Workflow: Conduct the entire work-up and purification process under an inert atmosphere (Nitrogen or Argon). Use degassed solvents to minimize exposure to oxygen.

  • Rapid and Cold Work-up: Once the reaction is complete, cool it to 0°C. Perform the aqueous work-up as quickly as possible using cold, deionized water or brine. Minimize the time the product spends in any aqueous or acidic phase.

  • Neutralized Chromatography:

    • Column Preparation: Deactivate the silica gel by preparing a slurry with your chosen eluent system containing 1-2% triethylamine or another volatile base.

    • Eluent System: Add 0.5-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate) to ensure the column remains basic during the purification process.

    • Sample Loading: Adsorb the crude product onto a small amount of deactivated silica gel rather than dissolving it in a strong, polar solvent for loading.

  • Consider Protecting Groups: If instability remains a major issue, consider synthesizing the aminofuran with a stabilizing electron-withdrawing protecting group on the nitrogen (e.g., Boc, Ts). This group can be removed in a subsequent step after the furan ring is formed and purified.

Q4: During the synthesis, I'm getting a significant amount of a sticky, insoluble material. Is this polymerization, and how can I prevent it?

A4: Identifying and Preventing Polymerization

The formation of a sticky, insoluble, or tar-like substance is a strong indicator of polymerization. The furan nucleus, particularly when activated by electron-donating groups like an amino substituent, can act as a monomer in acid-catalyzed polymerization.[3]

Causality: The reaction is initiated by the protonation of the furan ring, which generates a reactive electrophile. This cation can then be attacked by another neutral furan molecule, propagating a chain reaction that leads to high-molecular-weight oligomers or polymers.[3] This is especially problematic in syntheses that require acidic catalysts, such as the Paal-Knorr synthesis.[10][11]

Mitigation Strategies:

  • Catalyst Choice: If using an acid catalyst, switch to a milder one. For example, replace a strong protic acid like H₂SO₄ with a Lewis acid (e.g., ZnCl₂) or a milder protic acid like p-toluenesulfonic acid (p-TsOH).[11]

  • Temperature Control: Run the reaction at the lowest possible temperature. Polymerization often has a higher activation energy than the desired cyclization, so lowering the temperature can significantly disfavor this side reaction.

  • Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor the intermolecular polymerization reaction relative to the intramolecular cyclization.

  • Slow Addition of Acid: If an acid catalyst is necessary, add it slowly and substoichiometrically to the reaction mixture at a low temperature to avoid a localized high concentration of acid.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Growth Furan Aminofuran Cation Protonated Furan (Reactive Electrophile) Furan->Cation Acid Catalyst Proton H+ Furan2 Another Aminofuran Molecule Dimer Dimer Cation Cation->Dimer Electrophilic Attack Furan2->Dimer Polymer Polymer/Oligomer (Insoluble Tar) Dimer->Polymer Chain Growth

Caption: Simplified mechanism of acid-catalyzed aminofuran polymerization.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: How critical is the purity of my starting materials for a successful aminofuran synthesis?

The purity of starting materials is paramount. Impurities in precursors like α-halo ketones or β-dicarbonyl compounds can lead to a cascade of issues.[12] Reactive impurities may form their own side products, complicating purification. Even seemingly inert impurities can sometimes inhibit catalysts or alter the optimal stoichiometry, leading to lower conversion and yield.[13] It is a best practice to verify the purity of all starting materials by NMR or another suitable analytical method before use and to purify them if necessary.

FAQ 2: What are the best practices for the purification of crude aminofuran products?

The optimal purification strategy depends on the properties of your specific aminofuran and the nature of the impurities.

  • Column Chromatography: This is the most common method. For unstable, electron-rich aminofurans, use silica gel deactivated with a base like triethylamine.[1]

  • Crystallization: If your product is a solid and has a suitable solubility profile, recrystallization is an excellent method for achieving high purity, as it effectively removes both soluble and insoluble impurities.

  • Acid/Base Extraction: This can be useful for removing non-basic impurities from your aminofuran product. Dissolve the crude mixture in an organic solvent and wash with dilute acid to protonate and extract the aminofuran into the aqueous layer. Then, basify the aqueous layer and re-extract the purified aminofuran back into an organic solvent. This method should be used with caution for acid-sensitive aminofurans.

  • Cation-Exchange Chromatography: This technique is particularly effective for removing excess unreacted amine starting materials or reagents.[14]

FAQ 3: Can I use stronger bases like NaOH or NaOEt in a Feist-Benary synthesis to speed up the reaction?

While stronger bases can increase the reaction rate, they are often not recommended for the Feist-Benary synthesis.[9] Strong alkoxides like sodium ethoxide (NaOEt) or hydroxides (NaOH) can readily hydrolyze ester functionalities present in common β-dicarbonyl substrates (e.g., ethyl acetoacetate), leading to unwanted carboxylic acid byproducts.[7] Mild organic bases like pyridine and triethylamine or inorganic bases like potassium carbonate generally provide a better balance of reactivity and selectivity, minimizing these competing side reactions.[7][9]

References

  • Benchchem. (n.d.). Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Aminofurans.
  • ResearchGate. (n.d.). Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds.
  • Wikipedia. (2023). Feist–Benary synthesis.
  • Química Organica.org. (n.d.). Feist-Benary synthesis of furan.
  • Benchchem. (n.d.). Troubleshooting unexpected side products in furan amine synthesis.
  • Alfa Chemistry. (n.d.). Feist-Bénary Reaction.
  • YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method.
  • Wikipedia. (2023). Paal–Knorr synthesis.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • National Institutes of Health. (2022). Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights.
  • Frontiers. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
  • National Institutes of Health. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
  • Wikipedia. (2023). Michael addition reaction.
  • PubMed. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
  • IPQpubs. (2014). Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances.
  • Gov.il. (2019). Starting Materials and Source Materials.

Sources

Technical Support Center: Aminofuran Dicarboxylate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

Welcome to the dedicated support center for navigating the complexities of aminofuran dicarboxylate purification. As valuable synthons in medicinal chemistry and materials science, the purity of these molecules is paramount. However, their unique trifunctional nature—a nucleophilic amine, two electrophilic ester groups, and an acid/base-sensitive furan core—presents a distinct set of purification challenges. This guide moves beyond generic protocols to provide a framework of chemical logic, enabling you to diagnose issues and rationally design effective purification strategies. Here, we emphasize the "why" behind each technique, empowering you to adapt and troubleshoot with confidence.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common initial hurdles encountered during the work-up and purification of aminofuran dicarboxylates.

Q1: My crude product is a dark, tarry, or oily residue. What is the likely cause and my first step?

A1: Dark coloration and oiling out are classic signs of product degradation or the presence of polymeric impurities. The furan ring system, particularly when substituted with an electron-donating amino group, can be susceptible to oxidation and polymerization under acidic or thermal stress[1][2].

  • Immediate Action: Avoid concentrating your crude product at high temperatures. Use a rotary evaporator with the water bath set to a moderate temperature (<40°C). If you must store the crude material, do so under an inert atmosphere (Nitrogen or Argon) and at a low temperature (-20°C).

  • Causality Check: Were acidic or strong basic conditions used in the final step of your synthesis or work-up? Prolonged exposure can lead to ring-opening or polymerization. Neutralize the reaction mixture promptly during work-up. For example, if your reaction was run in acid, quench with a saturated solution of sodium bicarbonate.

Q2: I'm attempting column chromatography, but my compound is streaking badly on the silica TLC plate. How can I fix this?

A2: Streaking is a common issue for amines on silica gel. The amine's basic lone pair interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption and poor elution.

  • The Fix: Deactivate the silica gel. Add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (Et₃N) or ammonia in methanol (for highly polar systems)[3]. This additive protonates the amine or competes for the acidic sites on the silica, allowing your compound to elute cleanly.

  • Expert Tip: Before committing to a large column, test the effect of the additive on a TLC plate. Run two TLCs side-by-side: one with your standard eluent and one with the base-modified eluent. The difference in spot shape and Rf will be immediately apparent.

Q3: My NMR spectrum shows the correct product signals, but also unidentifiable broad humps and residual solvent peaks. How do I identify and remove these?

A3: Broad humps often indicate the presence of polymeric material or water. Sharp singlets or multiplets that don't correspond to your product are typically residual solvents from the reaction or work-up.

  • Identification:

    • Water: A broad singlet, often around 1.56 ppm in CDCl₃, but its shift is highly variable. Can be confirmed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum; the water peak will disappear or diminish.

    • Solvents: Compare unknown peaks to established tables of common NMR solvent impurities[4][5][6][7][8]. For example, in CDCl₃, residual ethyl acetate often appears as a quartet around 4.12 ppm and a triplet around 1.25 ppm.

  • Removal:

    • Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove. Consider an aqueous wash during work-up if your product is soluble in an immiscible organic solvent. For stubborn traces, co-evaporation with a lower-boiling point solvent (like toluene or methanol) on a rotary evaporator can be effective.

    • Water/Polymer: If the product is crystalline, recrystallization is the best method. If it is an oil, a carefully executed column chromatography run is necessary.

Q4: I'm trying to recrystallize my aminofuran dicarboxylate, but it keeps "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase rather than forming an ordered crystal lattice. This is common for compounds with impurities or those that have awkward molecular shapes.

  • Troubleshooting Steps:

    • Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly[9].

    • Slow Down Cooling: Rapid cooling encourages oiling. Let the flask cool to room temperature on the benchtop, insulated with paper towels, before moving it to an ice bath[9].

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth[9].

    • Change Solvent System: Your current solvent may be too good. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers[10]. Try a binary solvent system. Dissolve the compound in a minimum of a "good" solvent (e.g., ethyl acetate, acetone) and then add a "poor" solvent (e.g., hexanes, heptane) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a drop or two of the good solvent to clarify and allow to cool slowly[10][11].

Part 2: In-Depth Troubleshooting Workflows

Workflow 1: Systematic Approach to Crude Product Purification

This workflow provides a decision-making tree for proceeding from a crude reaction mixture to a purified product.

graph TD; A[Crude Reaction Mixture] --> B{Initial Analysis (TLC, LC-MS, 1H NMR)}; B --> C{Is the product the major component?}; C -- Yes --> D{Assess Physical State}; C -- No --> E[Re-evaluate Synthesis / Side Products]; D -- Solid --> F[Attempt Recrystallization]; D -- Oil/Tarry --> G[Direct to Column Chromatography]; F --> H{Crystals Formed?}; H -- Yes --> I[Analyze Purity (NMR, LC-MS)]; H -- No / Oils Out --> G; I --> J{Purity >98%?}; J -- Yes --> K[Final Product]; J -- No --> G; G --> L{TLC Analysis: Streaking?}; L -- Yes --> M[Add Base (e.g., 1% Et₃N) to Eluent]; L -- No --> N[Standard Silica Gel Chromatography]; M --> O[Perform Column Chromatography]; N --> O; O --> P[Collect & Combine Fractions]; P --> I; Caption: Decision workflow for purifying crude aminofuran dicarboxylates.
Workflow 2: Diagnosing and Removing Key Impurities

Aminofuran dicarboxylate syntheses can result in specific, predictable impurities. This section details their identification and removal.

Impurity Type Origin Identification (1H NMR / LC-MS) Recommended Purification Strategy
Starting Material Incomplete reactionSignals corresponding to known starting materials.Column chromatography. Optimize the solvent system for a good separation (ΔRf > 0.2) on TLC.
Hydrolyzed Mono-ester Exposure to water with acid/base catalystAppearance of a carboxylic acid proton (>10 ppm, broad singlet). Mass spec will show a mass difference corresponding to the loss of an alkyl group (e.g., -28 for ethyl).Acid-Base Extraction: Dissolve crude in EtOAc. Wash with a mild aqueous base (e.g., NaHCO₃ solution) to extract the acidic mono-ester as its salt[11]. The desired diester remains in the organic layer. Caution: Avoid strong bases like NaOH which can hydrolyze the product.
Polymeric Byproducts Acid/base instability, heatBroad, unresolved signals ("humps") in the NMR baseline. Often insoluble in common chromatography solvents.Filtration: If the polymer is insoluble, dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter off the solid impurities. Column Chromatography: If soluble, these often stick to the baseline of a silica column.
N-acylated byproduct If using acylating reagents (e.g., (CF₃CO)₂O) in synthesis[12]Disappearance of N-H signal, appearance of new carbonyl in ¹³C NMR, and corresponding mass increase in LC-MS.Column chromatography. The N-acylated product is typically less polar than the parent amine and will elute faster.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating, incorporating analytical checks to ensure success.

Protocol 1: Purification by Flash Column Chromatography

This protocol is for purifying a moderately polar aminofuran dicarboxylate that exhibits streaking on a standard silica TLC.

1. Materials:

  • Crude aminofuran dicarboxylate (~1 g)

  • Silica gel (230-400 mesh)[2]

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (Et₃N)

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass column, collection tubes, compressed air source

2. Methodology:

  • Step 2.1: TLC Method Development (The Key to Success)

    • Prepare three eluent test solutions:

      • A: 30% EtOAc in Hexanes

      • B: 30% EtOAc in Hexanes + 1% Et₃N

      • C: 40% EtOAc in Hexanes + 1% Et₃N

    • Dissolve a tiny amount of crude product in EtOAc. Spot it on three separate TLC plates.

    • Develop one plate in each of the eluents (A, B, C).

    • Visualize under UV light (254 nm). Aminofuran systems often quench fluorescence and appear as dark spots[13][14].

    • Analysis: Compare the plates. Plate A will likely show a streaky spot. Plate B should show a much tighter spot. The goal is to find a system where your product has an Rf value between 0.2 and 0.4 for optimal separation[2]. Adjust the EtOAc/Hexanes ratio as needed. The system from Plate B or C is your chosen eluent.

  • Step 2.2: Column Packing (Wet Slurry Method)

    • For 1 g of crude product, measure ~50-70 g of silica gel (a 50:1 to 70:1 ratio is good for moderately difficult separations)[2].

    • In a beaker, make a slurry of the silica gel in your chosen eluent (e.g., 30% EtOAc/Hexanes + 1% Et₃N). It should be pourable but not too dilute.

    • Pour the slurry into the column. Use air pressure to push the solvent through, compacting the silica bed. The final packed bed should be uniform and free of cracks.

    • Drain the solvent until it is just level with the top of the silica bed.

  • Step 2.3: Sample Loading (Dry Loading Recommended)

    • Dissolve the 1 g of crude product in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.

    • Add ~2-3 g of silica gel to this solution.

    • Remove the solvent on a rotary evaporator until you have a dry, free-flowing powder. This prevents solvent from the loading solution from disrupting the separation.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Step 2.4: Elution and Fraction Collection

    • Carefully add your eluent to the column, pressurize the system, and begin collecting fractions.

    • Self-Validation: Monitor the elution process by spotting every few fractions onto a TLC plate. Develop and visualize the TLC plate to identify which fractions contain your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure.

Protocol 2: Purification via Acid-Base Extraction

This method is ideal for removing acidic impurities, such as a hydrolyzed mono-ester, from your neutral diester product.

1. Materials:

  • Crude product containing acidic impurity

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

2. Methodology:

  • Dissolve the crude product in 10 volumes of EtOAc in a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution.

  • Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form. Shake for 1-2 minutes.

  • Allow the layers to separate. The top organic layer contains your desired neutral diester. The bottom aqueous layer contains the sodium salt of the acidic impurity[1][11][15].

  • Drain the lower aqueous layer.

  • Self-Validation (Optional but Recommended): To confirm the impurity was removed, you can re-acidify the aqueous layer with HCl. If the acidic impurity is present in a large amount, it may precipitate and can be collected for characterization[15].

  • Wash the organic layer with brine. This helps to break any emulsions and remove residual water.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Dry the organic layer by adding anhydrous MgSO₄. Stir for 5-10 minutes. The drying agent should move freely when swirled.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Los Angeles (UCLA) Chemistry. TLC Visualization Methods. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting (Crystallization). [Link]

  • Kuvshinov, D. et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Reddit Community r/Chempros. Go-to recrystallization solvent mixtures. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • Wikipedia. Column chromatography. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Quora. What is the best solvent for recrystallization?. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Koopman, F., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 90(4), 1213–1221. [Link]

  • Columbia University. Column chromatography. [Link]

  • Google Patents. US20230339876A1 - Process for preparing aminofuranes.
  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • VTT Research Information Portal. Separation and purification of furan carboxylates. [Link]

  • YouTube. Chemical/Laboratory Techniques: Column Chromatography. [Link]

  • MDPI. Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. [Link]

  • DTIC. Synthesis and Characterization of Furanic Compounds. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • ACS Publications. Application of Furan-Based Dicarboxylic Acids in Bio-Derived Dimethacrylate Resins. [Link]

  • ARKAT USA, Inc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]

  • University of Calcutta. CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. [Link]

  • Eawag. Dibenzofuran Degradation Pathway. [Link]

  • PubMed. New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. [Link]

  • Reddit Community r/chemistry. What's the best solvent to remove these crystals and recrystallize it?. [Link]

  • University of California, Irvine. Liquid/liquid Extraction. [Link]

  • YouTube. Performing Column Chromatography. [Link]

  • ResearchGate. Formation of 3-Aminofuran-2-(5H)-ones and 3-Amino-1H-pyrrole-2,5-diones by Rearrangement of Isoxazolidines. [Link]

  • ResearchGate. Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. [Link]

  • PubMed. Challenges of Green Production of 2,5-Furandicarboxylic Acid from Bio-Derived 5-Hydroxymethylfurfural: Overcoming Deactivation by Concomitant Amino Acids. [Link]

  • National Center for Biotechnology Information. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

Sources

Technical Support Center: Optimizing Cyclocondensation Reactions of 2-Aminofurans

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and optimization of cyclocondensation reactions involving 2-aminofurans. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these powerful synthetic transformations. Our focus is on providing practical, field-proven insights to enhance your experimental success.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the cyclocondensation of 2-aminofurans. Each problem is presented with its likely causes and actionable solutions.

Problem 1: Low to No Product Yield

Question: My cyclocondensation reaction with a 2-aminofuran is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve it?

Answer: Low yields are a frequent challenge and can stem from several factors, primarily related to the inherent reactivity of the starting materials and suboptimal reaction conditions.

  • Causality and Experimental Choices: 2-aminofurans can be electron-rich and sometimes unstable, making them susceptible to degradation under harsh conditions. The choice of catalyst and reaction conditions is therefore critical to favor the desired cyclization pathway over decomposition or side reactions.

  • Troubleshooting Steps:

    • Catalyst Selection and Loading: The nature and amount of the catalyst are paramount. While strong protic acids like H₂SO₄ have been used in classical condensation reactions, they can lead to the degradation of sensitive 2-aminofuran substrates.[1]

      • Recommendation: Consider using milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or solid acid catalysts, which can facilitate the reaction under less harsh conditions and simplify workup.[1][2] Perform a catalyst screen to identify the optimal choice for your specific substrate.

    • Reaction Temperature and Time: Excessive heat or prolonged reaction times can lead to the decomposition of both the starting 2-aminofuran and the final product.[1]

      • Recommendation: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[3]

    • Solvent Choice: The solvent plays a crucial role in reactant solubility and can influence the reaction pathway.[4][5]

      • Recommendation: Aprotic solvents like toluene, dioxane, or acetonitrile are often good starting points. If solubility is an issue, consider more polar aprotic solvents like DMF or DMSO, but be mindful of potential side reactions. In some cases, running the reaction neat (without solvent) can be effective.[1]

Problem 2: Formation of Dark Brown or Black Reaction Mixture

Question: My reaction mixture turns dark brown or black shortly after initiation. What is causing this discoloration and how can I prevent it?

Answer: The formation of dark-colored mixtures is a strong indicator of product or starting material decomposition. 2-Aminofurans, particularly those without electron-withdrawing groups, can be sensitive to air, light, and heat.[6][7]

  • Causality and Experimental Choices: The electron-rich nature of the 2-aminofuran ring makes it susceptible to oxidation and polymerization, especially under acidic conditions or in the presence of air.

  • Troubleshooting Steps:

    • Inert Atmosphere: The primary cause is often oxidation.

      • Recommendation: Conduct the reaction under an inert atmosphere of nitrogen or argon. This involves degassing the solvent and using appropriate Schlenk line or glovebox techniques.[6]

    • Protection from Light: Some organic compounds are light-sensitive and can decompose upon exposure.

      • Recommendation: Protect your reaction vessel from light by wrapping it in aluminum foil.

    • Temperature Control: As mentioned previously, excessive heat can cause decomposition.

      • Recommendation: Ensure accurate temperature control and avoid localized overheating. If the reaction is exothermic, consider cooling it in an ice bath during the initial stages.

    • Purification of Starting Materials: Impurities in the starting 2-aminofuran can act as catalysts for decomposition.

      • Recommendation: Ensure the purity of your 2-aminofuran starting material. If it is old or discolored, consider purifying it by recrystallization or column chromatography before use.

Problem 3: Formation of Multiple Side Products, Including Isomers

Question: I am observing multiple spots on my TLC plate, and NMR analysis of the crude product indicates the presence of several isomers. How can I improve the selectivity of my reaction?

Answer: The formation of side products, particularly isomers, often points to competing reaction pathways. In the context of cyclocondensations involving 2-aminofurans, this can arise from the ambident nucleophilic nature of the 2-aminofuran or alternative cyclization pathways of intermediates.[6]

  • Causality and Experimental Choices: 2-Aminofurans can act as nucleophiles at the amino group or at the C5 position of the furan ring.[7] The reaction conditions can influence which of these sites is more reactive.

  • Troubleshooting Steps:

    • Control of Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the regioselectivity of the reaction.

      • Recommendation: Systematically vary the reaction parameters. For instance, a non-polar solvent might favor one reaction pathway over another.[6] Similarly, a bulkier catalyst might sterically hinder reaction at one site, thus favoring another.

    • Order of Reagent Addition: The sequence in which reagents are added can be critical.

      • Recommendation: Try adding the 2-aminofuran slowly to a solution of the other reactant and the catalyst. This can help to maintain a low concentration of the 2-aminofuran and potentially suppress side reactions.

    • Structural Characterization of Byproducts: To effectively troubleshoot, it is essential to identify the structures of the major side products.

      • Recommendation: Isolate the main byproducts by column chromatography and characterize them using spectroscopic methods (NMR, MS). Understanding their structure will provide valuable clues about the competing reaction pathways.[6]

Frequently Asked Questions (FAQs)

Q1: How can I enhance the stability of my 2-aminofuran starting material and product?

A1: The stability of 2-aminofurans is greatly influenced by the substituents on the furan ring. Electron-withdrawing groups (e.g., esters, nitriles, ketones) at the 3- or 5-position can significantly increase stability by reducing the electron density of the furan ring.[7] During work-up and purification, it is advisable to perform these steps as quickly as possible under mild and, if possible, inert conditions. Avoid strong acids and prolonged heating.[6]

Q2: What is the general mechanism for the acid-catalyzed cyclocondensation of a 2-aminofuran?

A2: While the exact mechanism can vary depending on the reactants, a common pathway involves the initial protonation of the carbonyl group of the reaction partner, making it more electrophilic. The nucleophilic 2-aminofuran then attacks the activated carbonyl, leading to a series of intermediates that ultimately cyclize and dehydrate to form the final heterocyclic product.

Q3: Are there any catalyst-free methods for the cyclocondensation of 2-aminofurans?

A3: In some cases, particularly with highly reactive substrates, thermal cyclocondensation without a catalyst may be possible. However, these reactions often require higher temperatures, which can lead to decomposition. More commonly, even if a strong acid is avoided, a Lewis acid or a mild promoting agent is beneficial for achieving good yields and reaction rates.[8]

Q4: Can I use microwave irradiation to optimize my reaction?

A4: Yes, microwave-assisted synthesis is an excellent technique to explore for these reactions. It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal decomposition byproducts.[3][9]

Data Presentation

Table 1: Representative Effect of Catalysts on a Model Cyclocondensation Reaction

Catalyst (mol%)Temperature (°C)Time (h)Yield (%)
p-TsOH (10)1101245
Sc(OTf)₃ (5)80678
FeCl₃ (10)80865
None11024<10

Note: This data is representative and intended to illustrate trends. Actual results will vary depending on the specific substrates and conditions.

Experimental Protocols

Detailed Step-by-Step Methodology for a Representative Cyclocondensation

Synthesis of a Furo[2,3-b]quinoline Derivative

This protocol describes a general procedure for the acid-catalyzed cyclocondensation of a 2-aminofuran with a β-ketoester to form a furo[2,3-b]quinoline derivative.

  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminofuran (1.0 eq) and the β-ketoester (1.1 eq).

    • Add the chosen solvent (e.g., toluene, 10 mL).

    • Flush the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Catalyst Addition:

    • Add the catalyst (e.g., Sc(OTf)₃, 0.05 eq) to the stirred solution.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and maintain for the required time (monitor by TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) followed by brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure furo[2,3-b]quinoline derivative.

  • Characterization:

    • Characterize the final product by NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield or No Product check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst (Type, Loading) start->check_catalyst check_purity Assess Starting Material Purity and Stability start->check_purity optimize_conditions Optimize Temperature and Time (e.g., Microwave) check_conditions->optimize_conditions optimize_catalyst Screen Different Catalysts (e.g., Lewis Acids) check_catalyst->optimize_catalyst purify_reagents Purify Starting Materials Run under Inert Atmosphere check_purity->purify_reagents dark_mixture Dark Reaction Mixture? side_products Multiple Side Products? dark_mixture->side_products No dark_mixture->purify_reagents Yes modify_selectivity Adjust Conditions for Selectivity (Solvent, Temp, Addition Order) side_products->modify_selectivity Yes success Improved Yield and Purity side_products->success No optimize_conditions->dark_mixture optimize_catalyst->side_products purify_reagents->dark_mixture modify_selectivity->success

Caption: A general troubleshooting workflow for optimizing cyclocondensation reactions.

Paal_Knorr_Mechanism cluster_0 Paal-Knorr Furan Synthesis Mechanism diketone 1,4-Dicarbonyl enol Enol Intermediate diketone->enol + H⁺ - H⁺ hemiacetal Hemiacetal enol->hemiacetal Intramolecular Attack furan Furan Product hemiacetal->furan - H₂O

Sources

Technical Support Center: Navigating Byproducts in Multicomponent Reactions Using Aminofurans

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for scientists employing aminofurans in multicomponent reactions (MCRs). This guide is designed to provide in-depth troubleshooting for common challenges and frequently encountered byproducts. As Senior Application Scientists, we understand that the elegance of MCRs can sometimes be accompanied by unexpected complexities. This resource, structured in a practical question-and-answer format, aims to elucidate the underlying chemistry of these issues and offer robust, field-proven solutions.

Section 1: Understanding the Reactivity of Aminofurans in MCRs

Aminofurans are valuable building blocks in medicinal chemistry, offering a privileged scaffold for the rapid generation of molecular diversity. However, their inherent electronic properties and potential for instability under certain reaction conditions can lead to the formation of undesired byproducts. This section delves into the fundamental reactivity of aminofurans to provide a solid foundation for troubleshooting.

Core Reactivity and Stability

The furan ring, while aromatic, is electron-rich and susceptible to electrophilic attack, particularly under acidic conditions often employed in MCRs like the Ugi and Passerini reactions. The amino substituent further activates the ring, making it prone to oxidation and other side reactions. The stability of aminofurans is significantly influenced by the nature and position of substituents on the furan ring. Electron-withdrawing groups can enhance stability, while electron-donating groups can exacerbate instability.

Section 2: Troubleshooting Common Byproducts and Reaction Failures

This section addresses specific issues encountered during multicomponent reactions involving aminofurans. Each question is followed by a detailed explanation of the potential causes and actionable troubleshooting steps.

Q1: My reaction is turning dark brown or black, and I'm getting a low yield of the desired product. What's happening?

A1: Decomposition of the Aminofuran

A dark coloration is often indicative of the decomposition of the aminofuran starting material or reactive intermediates. Aminofurans can be sensitive to strong acids, heat, and air, leading to polymerization or ring-opening reactions.

Causality:

  • Acid Sensitivity: The furan ring is prone to protonation, which can initiate a cascade of reactions leading to ring-opening and the formation of highly unsaturated, colored byproducts.

  • Oxidation: The electron-rich aminofuran is susceptible to oxidation, especially in the presence of air, which can lead to the formation of colored polymeric materials.

Troubleshooting Protocol:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Control Temperature: Avoid excessive heating. If the reaction requires elevated temperatures, perform a temperature optimization study to find the minimum effective temperature.

  • Milder Acid Catalyst: If an acid catalyst is required, screen for milder alternatives. For instance, a Lewis acid might be a suitable replacement for a strong Brønsted acid.

  • Order of Addition: Consider adding the aminofuran to the reaction mixture last to minimize its exposure time to potentially harsh conditions before the main reaction commences.

Q2: I've isolated a significant byproduct with a mass corresponding to my desired product plus water. What is it and how can I prevent its formation?

A2: Formation of Hydroxydihydrofuran Intermediates

In some MCRs, particularly those mimicking Feist-Benary type syntheses, the reaction can stall at a stable hydroxydihydrofuran intermediate, which fails to dehydrate to the final aminofuran product.

Causality:

The final step in many aminofuran syntheses is a dehydration event to form the aromatic furan ring. If the reaction conditions are not sufficiently forcing, or if the intermediate is particularly stable, this step may be incomplete.

Troubleshooting Protocol:

  • Increase Reaction Temperature/Time: Cautiously increase the reaction temperature or prolong the reaction time to promote dehydration. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

  • Add a Dehydrating Agent: Incorporate a dehydrating agent such as magnesium sulfate (MgSO₄) or molecular sieves into the reaction mixture.

  • Acidic Work-up: A mild acidic work-up can sometimes facilitate the elimination of water. However, be mindful of the acid sensitivity of your product.

Q3: My NMR and mass spectrometry data suggest the formation of an isomeric byproduct. What are the likely culprits?

A3: Formation of Isomeric Heterocycles (e.g., 2-Aminopyrans)

A common issue in multicomponent reactions designed to produce aminofurans is the competing formation of isomeric 2-aminopyrans.[1]

Causality:

The formation of 2-aminofurans versus 2-aminopyrans is often a result of competing cyclization pathways of a common intermediate. The regioselectivity of this cyclization can be influenced by the nature of the reactants, catalysts, and reaction conditions. Certain multicomponent strategies are inherently more selective for the formation of 2-aminofurans.[1]

Troubleshooting Protocol:

  • Catalyst Selection: The choice of catalyst is critical. For example, some protocols have shown that specific catalysts can favor the formation of the furan ring over the pyran.[1]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents to determine the optimal conditions for the desired regioselectivity.

  • Substrate Modification: If possible, modifying the electronic or steric properties of the starting materials can direct the cyclization towards the desired furan product.

Q4: I'm using an aminofuran as the amine component in a Ugi reaction, but the yield is consistently low. What are the potential side reactions?

A4: Competing Reactivity and Instability of the Iminium Ion

When an aminofuran is used as the amine component in a Ugi reaction, its unique reactivity can lead to several complications.

Causality:

  • Reduced Nucleophilicity: The amino group of an aminofuran can be less nucleophilic than a simple alkyl or aryl amine due to the electron-withdrawing nature of the furan ring. This can slow down the initial imine formation with the aldehyde component.

  • Iminium Ion Instability: The intermediate iminium ion formed from the aminofuran and the aldehyde may be unstable. The electron-rich furan ring can participate in undesired intramolecular reactions or decomposition pathways.

  • Side Reactions with the Furan Ring: The furan ring itself can react with other components in the Ugi reaction mixture, such as the isocyanide or the carboxylic acid, especially under acidic conditions.

Troubleshooting Protocol:

  • Pre-formation of the Imine: To circumvent the potentially slow initial condensation, consider pre-forming the imine from the aminofuran and the aldehyde before adding the isocyanide and carboxylic acid.

  • Optimize Reaction Conditions:

    • Solvent: Polar aprotic solvents like DMF are often effective for Ugi reactions.[2]

    • Concentration: High concentrations of reactants (0.5M - 2.0M) generally lead to higher yields in Ugi reactions.[2]

  • Protecting Groups: If side reactions on the furan ring are suspected, consider using a starting aminofuran with an electron-withdrawing group to decrease the ring's reactivity.

Section 3: Data Summaries and Experimental Protocols

To provide a practical context for the troubleshooting advice, this section includes a summary of common reaction conditions and a general experimental protocol for a multicomponent reaction involving an aminofuran.

Table 1: Common Byproducts in Aminofuran MCRs and Mitigation Strategies
Byproduct/IssuePotential CauseRecommended Solutions
Dark Polymerization Decomposition of aminofuran (acid/heat/air sensitivity)Inert atmosphere, degassed solvents, temperature control, milder catalysts.
Hydroxydihydrofurans Incomplete dehydration of an intermediateIncrease reaction temperature/time, add a dehydrating agent, perform a mild acidic work-up.
Isomeric 2-Aminopyrans Competing cyclization pathwayOptimize catalyst and solvent, modify substrates to favor furan formation.[1]
Low Yield in Ugi Reaction Poor nucleophilicity, iminium ion instability, side reactions of the furan ringPre-form the imine, use polar aprotic solvents, maintain high reactant concentrations.[2]
General Experimental Protocol for a Three-Component Aminofuran Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 eq.) and the active methylene compound (e.g., malononitrile, 1.0 eq.) in a suitable anhydrous solvent (e.g., ethanol, toluene).

  • Initiation: Add the isocyanide (1.1 eq.) to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at the optimized temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired aminofuran.

Section 4: Visualizing Reaction Pathways and Troubleshooting

To further clarify the concepts discussed, the following diagrams illustrate key reaction pathways and a troubleshooting workflow.

Diagram 1: Competing Pathways for Furan vs. Pyran Formation

G Intermediate Common Acyclic Intermediate Furan 2-Aminofuran Product Intermediate->Furan  Favored by: - Specific Catalysts - Optimized Solvents Pyran 2-Aminopyran Byproduct Intermediate->Pyran  Alternative Cyclization

Caption: Competing cyclization pathways leading to the desired aminofuran or an isomeric aminopyran byproduct.

Diagram 2: Troubleshooting Workflow for Low Yields

G start Low Yield or Reaction Failure check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Solvent, Catalyst) check_purity->check_conditions analyze_byproducts Analyze Crude Mixture for Byproducts (NMR, LC-MS) check_conditions->analyze_byproducts dark_color Dark Coloration? analyze_byproducts->dark_color isomeric_byproduct Isomeric Byproduct? dark_color->isomeric_byproduct No optimize_conditions Optimize Conditions: - Inert atmosphere - Lower temperature - Milder catalyst dark_color->optimize_conditions Yes no_product No Product Formation? isomeric_byproduct->no_product No optimize_selectivity Optimize for Selectivity: - Screen catalysts - Vary solvents isomeric_byproduct->optimize_selectivity Yes optimize_reactivity Enhance Reactivity: - Pre-form imine - Increase concentration no_product->optimize_reactivity Yes end Improved Yield optimize_conditions->end optimize_selectivity->end optimize_reactivity->end

Caption: A systematic workflow for troubleshooting low yields in multicomponent reactions involving aminofurans.

References

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  • Organic & Biomolecular Chemistry. (2023). Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates. Organic & Biomolecular Chemistry, 21(15), 3121-3125.
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  • Galli, U., et al. (2018). The metabolic fate of the isocyanide moiety. Are isocyanides pharmacophore groups neglected by medicinal chemists?. European journal of medicinal chemistry, 157, 106-114.
  • Domingo, L. R., & Sáez, J. A. (2010). Computational Comparison of the Stability of Iminium Ions and Salts from Enals and Pyrrolidine Derivatives (Aminocatalysts). The Journal of organic chemistry, 75(15), 5095-5103.
  • Organic Chemistry Portal. (n.d.). Passerini Reaction. [Link]

  • Alizadeh, A., & Mokhtari, J. (2012). The reaction of cyclohexyl isocyanide and dimethyl acetylenedicarboxylate with aldehydes: A novel synthesis of 2-aminofuran derivatives. Chinese Chemical Letters, 23(1), 25-28.
  • Domingo, L. R., & Sáez, J. A. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. The Journal of organic chemistry, 87(12), 7939-7950.
  • Wikipedia. (2023). Passerini reaction. [Link]

  • Sławiński, J., et al. (2020). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Amino acids, 52(10), 1463-1476.
  • Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews, 50(11), 6434-6473.
  • Banfi, L., et al. (2019).
  • Kazmaier, U. (2005). Ammonia in Ugi Reactions - Four-Component versus Six-Component Couplings. Synlett, 2005(5), 757-759.

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Stability of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under various experimental conditions. Our aim is to equip you with the knowledge to anticipate and mitigate potential stability challenges, ensuring the integrity of your research.

Introduction to the Stability Profile

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is a polysubstituted furan derivative with a unique combination of functional groups that dictate its reactivity and stability. The core structure comprises a furan ring, known for its susceptibility to acidic conditions, a nucleophilic 2-amino group characteristic of enamines, and two ethyl ester moieties that can undergo hydrolysis. Understanding the interplay of these groups is critical for its successful application in synthesis and drug development. Furan derivatives, in general, face stability challenges that can limit their practical application, making a thorough understanding of their degradation pathways essential.[1]

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your experiments, providing insights into the underlying causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Solutions & Scientific Rationale
Reaction mixture turns dark brown or black, with the formation of insoluble materials. Acid-Catalyzed Furan Ring Degradation: The furan ring is prone to cleavage and polymerization under acidic conditions, especially at elevated temperatures.[2] This is a common degradation pathway for many furanic compounds.[1]Mitigation Strategy: • Conduct reactions under neutral or basic conditions whenever possible.• If acidic conditions are unavoidable, use the mildest acid catalyst feasible and maintain the lowest effective temperature.• Employ aprotic solvents, as they have been shown to have a stabilizing effect on furan derivatives.[1]• Minimize reaction times and work-up procedures involving acids.• Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative decomposition which can be exacerbated by acidic conditions.
Low yield of the desired product with the presence of a new, more polar compound by TLC/LC-MS. Hydrolysis of Ester Groups (Saponification): Under basic conditions (e.g., using strong bases like NaOH or KOH), one or both of the diethyl ester groups can be hydrolyzed to the corresponding carboxylate salts.[3] This process, known as saponification, is generally irreversible under basic conditions.[3]Mitigation Strategy: • Use non-nucleophilic organic bases (e.g., triethylamine, DBU) if a base is required for the reaction itself.• If an aqueous basic work-up is necessary, use milder bases like sodium bicarbonate or potassium carbonate and minimize contact time.• Keep temperatures low during any basic treatment to slow the rate of hydrolysis.• To isolate the carboxylic acid product if hydrolysis is desired, a subsequent acidification step is necessary.
Formation of a byproduct with a mass corresponding to the loss of the amino group and/or opening of the furan ring during acidic work-up. Hydrolysis of the Enamine Moiety: The 2-amino group on the furan ring imparts enamine-like character. Enamines are susceptible to hydrolysis under acidic conditions, which can lead to the formation of a ketone and an amine.[4] This can be a prelude to further ring-opening or decomposition.Mitigation Strategy: • Avoid strong acidic work-ups. Use a buffered aqueous solution at a neutral or slightly basic pH for extraction.• If an acid wash is required to remove basic impurities, use a very dilute acid (e.g., 0.1 N HCl) and perform the wash quickly at low temperatures.• In synthetic steps following the formation of this compound, consider protecting the amino group if it is not involved in the desired transformation.
Gradual decomposition of the purified compound upon storage. Air and Light Sensitivity: 2-Aminofurans can be sensitive to oxidation by atmospheric oxygen and may degrade upon exposure to light.[5] The electron-rich nature of the substituted furan ring can make it susceptible to oxidative processes.Mitigation Strategy: • Store the purified compound under an inert atmosphere (e.g., in a vial flushed with nitrogen or argon).• Protect the compound from light by storing it in an amber vial or by wrapping the container in aluminum foil.• For long-term storage, keep the compound at low temperatures (e.g., in a freezer at -20°C).

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate under strong acidic conditions?

A1: Under strong acidic conditions, you can anticipate a cascade of degradation events. The primary points of attack are the furan ring and the enamine functionality. The furan ring can undergo acid-catalyzed ring-opening and subsequent polymerization, leading to the formation of complex, often dark-colored, insoluble materials.[1][2] Concurrently, the 2-amino group can be protonated, and the enamine system can be hydrolyzed, potentially leading to the formation of a keto-ester intermediate which would be unstable.

Q2: How can I monitor the stability of my compound during a reaction?

A2: The most effective way to monitor the stability is through thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). When setting up your reaction, spot a baseline of your starting material on a TLC plate. At regular intervals, take a small aliquot of the reaction mixture and spot it on the TLC plate. The appearance of new spots, especially those that are highly polar or remain at the baseline, can indicate degradation. Similarly, LC-MS can provide real-time information on the disappearance of your starting material and the emergence of new peaks with different mass-to-charge ratios, corresponding to potential degradation products.

Q3: Is Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate stable to standard purification techniques like silica gel chromatography?

A3: While silica gel chromatography is a common purification method, the slightly acidic nature of standard silica gel can potentially cause degradation of sensitive compounds like 2-aminofurans. To minimize this risk, consider the following:

  • Deactivate the silica gel: You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%).

  • Use a different stationary phase: Alumina (neutral or basic) can be a suitable alternative to silica gel.

  • Minimize contact time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.

  • Alternative purification methods: If the compound is sufficiently crystalline, recrystallization is a milder purification technique.

Q4: Can I use a strong base like Lithium Diisopropylamide (LDA) in a reaction involving this molecule?

A4: The use of a strong, nucleophilic base like LDA is likely to be problematic. The primary reaction would be the deprotonation of the amino group. However, strong bases can also promote the hydrolysis (saponification) of the ester groups, especially if any water is present.[3] Furthermore, strong bases could potentially interact with the furan ring itself. If a strong base is required, a non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) might be a better choice, though careful optimization and low temperatures would be crucial.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability

This protocol provides a framework for testing the stability of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate under specific acidic or basic conditions.

  • Solution Preparation: Prepare a stock solution of the compound in a suitable aprotic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: To a known volume of the stock solution, add a specific concentration of an acid (e.g., 0.1 N HCl, 1 N HCl, or a Lewis acid).

    • Basic: To a known volume of the stock solution, add a specific concentration of a base (e.g., 0.1 N NaOH, 1 N NaOH, or an organic base).

  • Incubation: Maintain the solutions at a constant temperature (e.g., room temperature, 50°C) and protect them from light.

  • Time-Point Analysis: At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately neutralize the aliquot to stop the degradation process. For the acidic sample, add a mild base (e.g., saturated NaHCO₃ solution). For the basic sample, add a mild acid (e.g., 0.1 N HCl).

  • Analysis: Analyze the quenched aliquots by LC-MS or a calibrated HPLC to determine the percentage of the parent compound remaining and to identify any major degradation products.

Data Presentation: Example Stability Data Table
Condition Time (hours) Parent Compound Remaining (%) Major Degradation Products (m/z)
0.1 N HCl (RT)0100-
195[m/z of potential hydrolysate]
470[m/z of potential hydrolysate], [m/z of ring-opened product]
2420Multiple unidentifiable peaks
0.1 N NaOH (RT)0100-
188[m/z of mono-saponified product]
455[m/z of mono- and di-saponified products]
24<5[m/z of di-saponified product]

Visualizing Degradation Pathways

The following diagrams illustrate the likely points of instability for Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate.

G cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) A_Start Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate A_Prod1 Ring-Opened/Polymerized Products A_Start->A_Prod1 Furan Ring Cleavage A_Prod2 Hydrolysis of Enamine A_Start->A_Prod2 Attack on Amino Group B_Start Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate B_Prod1 Mono-carboxylate Salt B_Start->B_Prod1 Ester Hydrolysis (Saponification) B_Prod2 Di-carboxylate Salt B_Prod1->B_Prod2 Further Hydrolysis

Caption: Potential degradation pathways under acidic and basic conditions.

G cluster_workflow Stability Testing Workflow Prep Prepare Stock Solution Stress Introduce Acidic/Basic Stressor Prep->Stress Incubate Incubate at Controlled Temperature Stress->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Neutralize to Halt Degradation Sample->Quench Analyze Analyze by LC-MS/HPLC Quench->Analyze

Caption: Experimental workflow for assessing compound stability.

References

  • Chemistry LibreTexts. (2023). Enamine Reactions. [Link]

  • Chemistry LibreTexts. (n.d.). Imine and Enamine Hydrolysis Mechanism. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). [Link]

  • ResearchGate. (2022). Main pathways of furanic compounds transformation under acid/base treatment. [Link]

  • Wiley Online Library. (2022). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]

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Technical Support Center: Troubleshooting the Hydrolysis of Diethyl Furan-dicarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of diethyl furan-dicarboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important bio-derived platform chemical. Here, we address common challenges encountered during the saponification of diethyl 2,5-furandicarboxylate (DEFDC) to produce 2,5-furandicarboxylic acid (FDCA), providing in-depth, scientifically grounded solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reaction Fundamentals & Core Principles

Question: What are the primary methods for hydrolyzing diethyl furan-dicarboxylates, and which is preferred?

Answer: There are two main approaches for ester hydrolysis: acid-catalyzed and base-catalyzed (saponification).

  • Acid-Catalyzed Hydrolysis: This method involves heating the ester with a large excess of water and a strong acid catalyst (e.g., H₂SO₄ or HCl).[1][2] The reaction is an equilibrium process, meaning it is reversible.[1][2][3] To achieve a high yield of the dicarboxylic acid, a significant excess of water is required to push the equilibrium towards the products, in accordance with Le Châtelier's principle.[1][3]

  • Base-Catalyzed Hydrolysis (Saponification): This method employs a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH). The reaction proceeds through a nucleophilic acyl substitution mechanism. A key advantage of this method is its irreversibility .[2][3] The final step involves the deprotonation of the resulting carboxylic acid by the base to form a carboxylate salt. This salt is unreactive towards the alcohol byproduct, effectively preventing the reverse reaction and driving the hydrolysis to completion.[3]

For the synthesis of FDCA, base-catalyzed hydrolysis is strongly recommended due to its irreversibility, which typically leads to higher and more reliable yields.

Question: What is the underlying mechanism of base-catalyzed hydrolysis of diethyl 2,5-furandicarboxylate?

Answer: The base-catalyzed hydrolysis, or saponification, is a two-stage process for each ester group. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide (⁻OEt) leaving group. The ethoxide, a strong base, then deprotonates the newly formed carboxylic acid. This acid-base reaction is thermodynamically very favorable and renders the overall process irreversible.

G sub Diethyl furan-dicarboxylate tetra_intermediate Tetrahedral Intermediate sub->tetra_intermediate 1. Nucleophilic Attack oh_ion Hydroxide Ion (OH⁻) carboxylate_ion Dicarboxylate Salt (FDCA²⁻) tetra_intermediate->carboxylate_ion 2. Elimination of Ethoxide & Deprotonation ethanol Ethanol (Product) tetra_intermediate->ethanol Byproduct fdca 2,5-Furandicarboxylic Acid (FDCA) carboxylate_ion->fdca 3. Protonation acidification Acidic Workup (H₃O⁺)

Caption: Base-catalyzed hydrolysis (saponification) of DEFDC.

Section 2: Troubleshooting Incomplete or Sluggish Reactions

Question: My hydrolysis reaction has stalled, and TLC/NMR analysis shows significant unreacted starting material. What are the likely causes and solutions?

Answer: This is a common issue, often stemming from poor solubility or suboptimal reaction conditions. Here is a breakdown of causative factors and corrective actions:

  • Poor Substrate Solubility: Diethyl furan-dicarboxylate is an organic molecule with very low solubility in purely aqueous solutions. If the ester cannot effectively interact with the hydroxide ions, the reaction rate will be extremely slow.

    • Solution: Employ a co-solvent system to create a homogeneous reaction mixture. Common and effective choices include methanol (MeOH), ethanol (EtOH), tetrahydrofuran (THF), or dioxane mixed with water.[4][5] A monophasic solution ensures maximum contact between reactants.

  • Insufficient Base: Hydrolysis of a diester requires a minimum of two equivalents of base to saponify both ester groups and a third equivalent to deprotonate the resulting diacid.

    • Solution: Ensure you are using at least 2.0 molar equivalents of the hydroxide base (e.g., NaOH, KOH, LiOH). It is often beneficial to use a slight excess (e.g., 2.2 to 2.5 equivalents) to ensure the reaction goes to completion.

  • Inadequate Temperature: While some ester hydrolyses can proceed at room temperature, many, including those of sterically unhindered diesters, benefit from heating.

    • Solution: Heat the reaction mixture to reflux (typically 60-100 °C, depending on the solvent system). This increases the reaction rate by providing the necessary activation energy. Monitor the reaction progress by TLC or by taking aliquots for ¹H NMR analysis.

  • Choice of Base: While NaOH and KOH are most common, LiOH can offer advantages in certain systems, sometimes leading to cleaner reactions or being effective under milder conditions.[5][6][7]

    • Solution: If reactions with NaOH or KOH are problematic, consider switching to LiOH.[6]

Table 1: Recommended Conditions for Base-Catalyzed Hydrolysis

ParameterRecommended ConditionRationale & Notes
Base NaOH, KOH, or LiOHLiOH can sometimes be milder and more efficient.[5][7]
Stoichiometry 2.2 - 2.5 equivalentsEnsures complete hydrolysis of both ester groups.
Solvent System H₂O/MeOH, H₂O/EtOH, H₂O/THFCo-solvents are critical for substrate solubility.[4]
Temperature 60 °C to RefluxIncreases reaction kinetics to overcome activation energy.
Reaction Time 2 - 24 hoursMonitor by TLC or NMR until starting material is consumed.
Section 3: Managing Side Reactions and Impurities

Question: My final product is a brownish color, or my yield is low despite full consumption of the starting material. What side reactions could be occurring?

Answer: The furan ring system can be sensitive to harsh conditions, potentially leading to degradation and colored impurities.

  • Decarboxylation: Furan-2-carboxylic acids are known to undergo decarboxylation (loss of CO₂) under certain conditions, particularly at high temperatures in acidic media.[8] While less common under basic hydrolysis conditions, subsequent harsh acidic workup at elevated temperatures could potentially cause some loss of product.

    • Mitigation: During the acidic workup, avoid excessive heating. Perform the acidification in an ice bath to dissipate any heat generated from the neutralization reaction.

  • Ring Opening/Degradation: The furan ring can be susceptible to opening under strongly acidic conditions, which can lead to the formation of various byproducts.[9][10] This can be a source of discoloration.

    • Mitigation: Neutralize the reaction mixture carefully and avoid letting the solution sit for extended periods under very strong acidic conditions (pH < 1).

  • Impure Starting Material: Commercially available diethyl furan-dicarboxylates may contain colored impurities that carry through the reaction.

    • Mitigation: If purity is critical, consider purifying the starting ester by recrystallization before hydrolysis.

Section 4: Product Isolation & Purification Challenges

Question: After adding acid to my reaction mixture, no precipitate forms, or the precipitate is very fine and difficult to filter. How can I effectively isolate my FDCA product?

Answer: This is a frequent workup challenge related to pH control and the solubility properties of FDCA.

  • Incorrect pH: The product of the saponification is the water-soluble disodium (or dipotassium/dilithium) 2,5-furandicarboxylate salt. To precipitate the neutral dicarboxylic acid (FDCA), you must fully protonate both carboxylate groups.

    • Solution: Ensure the pH of the solution is lowered to approximately 2.[11] Use a pH meter or pH paper for accuracy. Add the acid (e.g., 1-6M HCl) slowly while stirring vigorously, preferably in an ice bath.

  • High Solubility in Co-solvent: If a large volume of an organic co-solvent like THF or MeOH was used, the final FDCA product might remain partially soluble even after acidification.

    • Solution: If possible, remove the organic solvent under reduced pressure (rotary evaporation) after the hydrolysis is complete but before acidification. This will leave an aqueous solution of the carboxylate salt, from which the FDCA will precipitate more effectively upon acidification.

  • Low Product Concentration: If the reaction was performed in a very large volume of solvent, the concentration of FDCA after acidification might be below its solubility limit.

    • Solution: Concentrate the solution (either before or after acidification) to reduce the total volume. After acidification and precipitation, thoroughly chill the mixture in an ice bath for at least 30-60 minutes to maximize the recovery of the solid product.

Table 2: Solubility of 2,5-Furandicarboxylic Acid (FDCA)

SolventSolubilityNotes
WaterVery low (0.12 wt% at 293 K)[12]The low solubility is key to its precipitation during workup.
Dimethyl Sulfoxide (DMSO)Very high (30.7 wt% at 293 K)[12]Useful for NMR analysis and some purification methods.
Tetrahydrofuran (THF)ModerateFDCA has significantly higher solubility in a 20/80 H₂O/THF blend compared to pure water.[13]
Ethanol/MethanolLow to ModerateCan be used for recrystallization.

Question: How can I purify my crude, discolored FDCA?

Answer:

  • Recrystallization: This is the most effective method. While FDCA has low solubility in water, recrystallization from hot water is a viable, green option.[11] For larger quantities or more stubborn impurities, other solvent systems can be explored.

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration through a pad of celite before allowing the solution to cool and crystallize.[11]

Visual Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the hydrolysis of diethyl furan-dicarboxylates.

TroubleshootingWorkflow start Start: Hydrolysis of DEFDC monitor Monitor Reaction (TLC/NMR) start->monitor incomplete Problem: Incomplete Reaction monitor->incomplete No complete Reaction Complete monitor->complete Yes check_solubility Is the mixture homogeneous? incomplete->check_solubility add_cosolvent Action: Add co-solvent (MeOH/THF) check_solubility->add_cosolvent No check_temp Is the reaction heated? check_solubility->check_temp Yes add_cosolvent->monitor heat_reflux Action: Heat to reflux check_temp->heat_reflux No check_base Is base stoichiometry > 2.2 eq? check_temp->check_base Yes heat_reflux->monitor add_base Action: Add more base check_base->add_base No check_base->complete Yes (Allow more time) add_base->monitor workup Proceed to Acidic Workup complete->workup acidify Acidify to pH ~2 workup->acidify precipitate Does FDCA precipitate? acidify->precipitate no_precipitate Problem: No Precipitation precipitate->no_precipitate No collect Collect Pure FDCA by Filtration precipitate->collect Yes remove_cosolvent Action: Remove organic co-solvent via rotovap, then re-acidify no_precipitate->remove_cosolvent chill Action: Chill mixture in ice bath remove_cosolvent->chill chill->precipitate

Caption: Troubleshooting decision tree for FDCA synthesis.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of Diethyl 2,5-Furandicarboxylate
  • Materials:

    • Diethyl 2,5-furandicarboxylate (DEFDC)

    • Sodium Hydroxide (NaOH)

    • Methanol (MeOH) or Tetrahydrofuran (THF)

    • Deionized Water

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add diethyl 2,5-furandicarboxylate (1.0 eq).

    • Add a co-solvent, either methanol or THF (approx. 5-10 mL per gram of DEFDC). Stir to dissolve the ester as much as possible.

    • In a separate beaker, dissolve sodium hydroxide (2.2 eq) in deionized water (approx. 5-10 mL per gram of DEFDC). Caution: Dissolution is exothermic.

    • Add the NaOH solution to the flask containing the ester.

    • Heat the reaction mixture to reflux (for MeOH, ~65°C; for THF, ~66°C) and maintain for 4-6 hours.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting ester spot has completely disappeared.

    • Once complete, allow the reaction mixture to cool to room temperature.

Protocol 2: Acidic Workup and Isolation of 2,5-Furandicarboxylic Acid (FDCA)
  • Procedure:

    • (Optional but Recommended) If THF or another high-boiling co-solvent was used, remove it under reduced pressure using a rotary evaporator. If methanol was used, this step is less critical but can improve yields.

    • Place the flask containing the aqueous solution of the sodium carboxylate salt in an ice-water bath.

    • While stirring vigorously, slowly add 3M hydrochloric acid (HCl) dropwise. Monitor the pH with a pH meter or pH paper.

    • Continue adding acid until the pH of the solution is approximately 2. A thick white precipitate of FDCA should form.[11]

    • Once the desired pH is reached, continue to stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with small portions of cold deionized water to remove any residual salts (e.g., NaCl).

    • Dry the purified 2,5-furandicarboxylic acid in a vacuum oven to a constant weight.

References

  • ChemWhat. 2,5-Furandicarboxylic acid CAS#: 3238-40-2. Available at: [Link]

  • ResearchGate. The Impact of Diethyl Furan-2,5-dicarboxylate as an Aromatic Biobased Monomer toward Lipase-Catalyzed Synthesis of Semiaromatic Copolyesters | Request PDF. Available at: [Link]

  • ChemTube3D. Furan Hydrolysis. Available at: [Link]

  • Wageningen University & Research. Process and intermediates for the production of furan-2,5-dicarboxylic acid or derivatives thereof. Available at: [Link]

  • MDPI. 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available at: [Link]

  • MDPI. Valorization of 2,5-Furandicarboxylic Acid. Diels-Alder Reactions with Benzyne. Available at: [Link]

  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • ACS Omega. Triketone-Modified Lignin and the Corresponding Biomass-Based Diketoenamine Resins: Synthesis and Properties. Available at: [Link]

  • National Testing Agency. Syllabus for Chemistry (SCQP08). Available at: [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • ResearchGate. Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: Unexpected aspects of the Henkel reaction. Available at: [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. Available at: [Link]

  • RSC Publishing. A scalable carboxylation route to furan-2,5-dicarboxylic acid. Available at: [Link]

  • Wikipedia. 2,5-Furandicarboxylic acid. Available at: [Link]

  • Google Patents.US9156806B2 - Process for purifying crude furan 2,5-dicarboxylic acid using hydrogenation.
  • J-STAGE. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Available at: [Link]

  • ResearchGate. On the Bronsted Acid-Catalyzed Homogeneous Hydrolysis of Furans. Available at: [Link]

  • Green Chemistry (RSC Publishing). Improved chemical recyclability of 2,5-furandicarboxylate polyesters enabled by acid-sensitive spirocyclic ketal units. Available at: [Link]

  • ACS Catalysis. Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. Efficient Method for Synthesis of 2,5-Furandicarboxylic Acid from 5-Hydroxymethylfurfural and Fructose Using Pd/CC Catalyst under Aqueous Conditions. Available at: [Link]

  • ResearchGate. Development of furan-2,5-dicarboxylic acid (FDCA)-based organogelators. Available at: [Link]

  • YouTube. Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. Available at: [Link]

  • Chemistry LibreTexts. Hydrolysis of Esters. Available at: [Link]

  • BioResources. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. Available at: [Link]

  • NIH National Library of Medicine. Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. Available at: [Link]

  • PubMed Central. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Available at: [Link]

  • PubMed. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Available at: [Link]

  • YouTube. Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy. Available at: [Link]

  • Encyclopedia.pub. Synthesis of 2,5-Furandicarboxylic Acid. Available at: [Link]

  • ResearchGate. Purification of 2.5-furandicarboxylic acid. Available at: [Link]

  • ResearchGate. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Available at: [Link]

  • ResearchGate. A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate | Request PDF. Available at: [Link]

  • Quora. What's the work-up of ester hydrolysis by hydrated lithium hydroxide? We've tried pouring it on water and 10% HCl but with no precipitation. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Bases. Available at: [Link]

  • Chemical Engineering Transactions. Process Analysis of Furan Dicarboxylic Acid Production from Lignocellulose Biomass. Available at: [Link]

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Technical Support Center: Synthesis of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate. This document is crafted for researchers, chemists, and drug development professionals who are working with this highly functionalized furan building block. The synthesis of polysubstituted furans can be challenging, often facing issues with yield, purity, and reproducibility.[1][2] This guide provides in-depth troubleshooting, answers to frequently asked questions, and a detailed, validated protocol to help you navigate these challenges and optimize your synthetic outcomes.

Part 1: Proposed Synthetic Protocol

The synthesis of the target molecule can be efficiently achieved through a base-catalyzed cyclization reaction. This protocol is based on established principles of furan synthesis, involving the reaction of an α-haloketone with a β-ketoester in the presence of a base, which proceeds through a Feist-Benary-type mechanism.[3]

Detailed Experimental Protocol

Reaction: Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate from Ethyl 2-chloroacetoacetate and Diethyl 2-aminomalonate.

Materials:

  • Ethyl 2-chloroacetoacetate (1.0 eq)

  • Diethyl 2-aminomalonate hydrochloride (1.05 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Ethanol (as solvent)

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 2-aminomalonate hydrochloride (1.05 eq) and anhydrous ethanol (100 mL).

  • Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add triethylamine (2.2 eq) to the suspension. Stir for 15 minutes to liberate the free amine. A white precipitate of triethylamine hydrochloride will form.

  • Addition of Electrophile: While maintaining the temperature at 0 °C, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approximately 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the resulting residue, add dichloromethane (100 mL) and saturated sodium bicarbonate solution (50 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude oil by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent. The desired product is typically a pale yellow oil or a low-melting solid.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues you may encounter.

Q1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?

A1: Low yield is the most common issue and can stem from several sources. Here’s a systematic approach to troubleshooting:

  • Cause 1: Incomplete Liberation of the Nucleophile: Diethyl 2-aminomalonate is used as its hydrochloride salt for stability. Insufficient base (less than one equivalent) will fail to generate the free amine needed for the initial nucleophilic attack. Using a slight excess of a second equivalent of base is crucial to neutralize the HCl generated during the cyclization.

    • Solution: Ensure you are using at least 2.1-2.2 equivalents of a tertiary amine base like triethylamine. The first equivalent deprotonates the ammonium salt, and the second acts as an acid scavenger for the HCl byproduct of the cyclization.

  • Cause 2: Moisture in the Reaction: Water can hydrolyze the ester groups on both the starting materials and the product, especially under basic conditions at elevated temperatures. It can also interfere with the base's effectiveness.

    • Solution: Use anhydrous ethanol and flame-dry all glassware before use. Ensure your reagents, especially the base, are dry.

  • Cause 3: Competing Side Reactions: The starting materials can undergo self-condensation or polymerization, particularly if the reaction is overheated or run for an extended period.[1] Furan rings are also known to be sensitive to strong acids, which can cause decomposition.[1]

    • Solution: Maintain a controlled reflux temperature and monitor the reaction closely by TLC. Avoid unnecessarily long reaction times. A mild base like triethylamine is preferred over stronger bases (e.g., alkoxides) which can promote more side reactions.

  • Cause 4: Suboptimal Temperature Profile: Adding the electrophile (ethyl 2-chloroacetoacetate) at room temperature or higher can lead to rapid, uncontrolled side reactions. The initial nucleophilic substitution should be controlled.

    • Solution: Perform the initial addition of the chloro-ester at 0 °C to control the rate of the S_N2 reaction before proceeding to reflux for the cyclization and dehydration steps.

Q2: I'm observing a dark, tar-like substance in my reaction flask. What is it and how can I prevent it?

A2: The formation of dark, insoluble polymers (humins) is a known issue in furan chemistry, often resulting from the decomposition of the furan ring or polymerization of starting materials under the reaction conditions.[1]

  • Prevention Strategies:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.

    • Temperature Control: Avoid excessive heating. Use an oil bath for uniform temperature control and set it to the boiling point of your solvent.

    • Purified Reagents: Use freshly distilled or high-purity starting materials. Impurities can often act as catalysts for polymerization.

    • Reaction Time: Do not let the reaction run for an excessive amount of time after completion is observed by TLC.

Q3: Purification by column chromatography is problematic. The product streaks or I get a low recovery. What can I do?

A3: The amino group and the ester functionalities make the target molecule quite polar and slightly basic, which can lead to strong interactions with the acidic silica gel.

  • Solution 1: Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the eluent containing 0.5-1% triethylamine. This neutralizes the acidic sites on the silica surface, preventing product adhesion and degradation.

  • Solution 2: Alternative Adsorbent: Consider using neutral alumina instead of silica gel for your stationary phase.

  • Solution 3: Crystallization: If the purified oil can be induced to crystallize, this is an excellent method for obtaining high-purity material. Try dissolving a small amount in a minimal volume of a hot non-polar solvent (like hexane with a little ethyl acetate) and cooling it slowly.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this synthesis?

A1: The reaction proceeds through a variation of the Feist-Benary furan synthesis. The key steps are:

  • Deprotonation: Triethylamine deprotonates the diethyl 2-aminomalonate hydrochloride to generate the free amine.

  • Nucleophilic Substitution (S_N2): The nitrogen of the aminomalonate attacks the carbon bearing the chlorine on ethyl 2-chloroacetoacetate.

  • Enolate Formation: A second equivalent of base removes an acidic proton from the α-carbon of the aminomalonate moiety to form an enolate.

  • Intramolecular Cyclization: The enolate attacks the ketone carbonyl, forming a five-membered ring intermediate (a hydroxydihydrofuran).[2]

  • Dehydration: The hydroxyl group is eliminated as water to form the aromatic furan ring. This step is often acid or base-catalyzed and driven by the formation of the stable aromatic system.

Q2: How critical is the quality of the starting materials?

A2: Extremely critical. Impurities in ethyl 2-chloroacetoacetate can lead to unidentified byproducts. The diethyl 2-aminomalonate hydrochloride should be a dry, free-flowing solid. Any degradation of the starting materials will directly impact the yield and purity of the final product.

Q3: Can I use a different base or solvent?

A3: Yes, but with careful consideration.

  • Bases: Other non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective, sometimes at lower temperatures.[4] Inorganic bases like potassium carbonate can also be used, but may require a different solvent system (like DMF or acetonitrile) and can lead to lower solubility of the reagents. Stronger bases like sodium ethoxide should be avoided as they can promote self-condensation and ester hydrolysis.

  • Solvents: Acetonitrile or DMF can be used instead of ethanol. They have higher boiling points, which may accelerate the reaction, but also increase the risk of byproduct formation. Always perform a small-scale trial when changing the solvent.

Part 4: Data and Visualizations

Tables for Quick Reference

Table 1: Troubleshooting Summary

ProblemPotential CauseRecommended Solution
Low Yield Insufficient base, moisture, side reactions, poor temperature control.Use 2.2 eq of TEA, ensure anhydrous conditions, monitor via TLC, add electrophile at 0 °C.
Dark/Tarry Byproducts Decomposition/polymerization of furan or starting materials.Use inert atmosphere, control temperature carefully, use pure reagents.[1]
Purification Issues Product interaction with acidic silica gel.Deactivate silica with TEA, use neutral alumina, or attempt crystallization.
Incomplete Reaction Insufficient reaction time or temperature.Ensure reflux is maintained, extend reaction time based on TLC monitoring.

Table 2: Key Reaction Parameters

ParameterRecommended Value/ConditionRationale
Stoichiometry 1.05 eq Aminomalonate, 2.2 eq BaseEnsures complete reaction and neutralization of HCl.
Solvent Anhydrous EthanolGood solubility for reactants, appropriate boiling point.
Temperature 0 °C for addition, then reflux (~78 °C)Controls initial reaction rate, then drives cyclization.
Reaction Time 4-6 hours (TLC monitored)Avoids degradation from prolonged heating.
Atmosphere Inert (N₂ or Ar)Minimizes oxidative side reactions.
Diagrams and Workflows

Reaction_Mechanism Proposed Reaction Mechanism SM Diethyl 2-aminomalonate + Ethyl 2-chloroacetoacetate FreeAmine Free Aminomalonate (Nucleophile) SM->FreeAmine + TEA (-HCl salt) SN2_Product S_N2 Adduct FreeAmine->SN2_Product + Chloroacetoacetate (S_N2 Attack) Enolate Enolate Intermediate SN2_Product->Enolate + TEA (-H+) Cyclized Hydroxydihydrofuran Intermediate Enolate->Cyclized Intramolecular Aldol Addition Product Final Product (Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate) Cyclized->Product - H2O (Dehydration)

Caption: Proposed mechanism for the synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckBase Check Base Stoichiometry (>2.1 eq?) Start->CheckBase CheckMoisture Check for Moisture (Anhydrous conditions?) CheckBase->CheckMoisture [Stoichiometry OK] Success Yield Improved CheckBase->Success [Adjust Base to 2.2 eq] CheckTemp Review Temperature Control (0°C addition?) CheckMoisture->CheckTemp [Conditions Dry] CheckMoisture->Success [Use Anhydrous Solvent/ Flame-dry Glassware] CheckPurity Analyze Starting Material Purity CheckTemp->CheckPurity [Temp Profile OK] CheckTemp->Success [Implement Cold Addition] OptimizeTime Optimize Reaction Time (TLC Monitoring?) CheckPurity->OptimizeTime [Reagents Pure] CheckPurity->Success [Purify/Replace Reagents] OptimizeTime->Success

Caption: A logical workflow for diagnosing low yield issues.

Part 5: References

  • Furan Synthesis. Organic Chemistry Portal. [Link]

  • Mal, D.R. Mod-30 Lec-34 Furan Synthesis. NPTEL, 2013. [Link]

  • Marshall, J. A., & DeHoff, B. S. Synthesis of furans by base-catalyzed cyclization-isomerization of .beta.- and .gamma.-alkynyl allylic alcohols. The Journal of Organic Chemistry, 1986. [Link]

  • Padwa, A., et al. Synthesis of 2-aminofurans and 2-unsubstituted furans via carbenoid-mediated [3 + 2] cycloaddition. Chemical Communications, 2003. [Link]

  • CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid. Google Patents.

  • Shaabani, A., et al. Novel synthesis of furancarboxylate derivatives via cyclization reactions of ( E )-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride. ResearchGate, 2016. [Link]

  • Feist–Benary furan synthesis. Wikipedia. [Link]

  • Paal-Knorr synthesis. Wikipedia. [Link]

  • 11 - Synthesis of Furans and Pyrroles. YouTube, 2021. [Link]

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Minimizing dimer formation in aminofuran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dimer Formation

Welcome to the technical support center for aminofuran synthesis. This guide is designed to provide in-depth technical assistance to researchers encountering challenges with dimer formation and other side reactions during the synthesis of aminofuran scaffolds. As a senior application scientist, my goal is to provide not just protocols, but a foundational understanding of the reaction mechanisms to empower you to troubleshoot and optimize your syntheses effectively.

The Challenge: Instability and Dimerization of Aminofurans

Aminofurans are valuable heterocyclic motifs in medicinal chemistry and materials science. However, their synthesis can be plagued by the formation of unwanted byproducts, with dimer formation being a particularly troublesome issue. This side reaction not only reduces the yield of the desired aminofuran but also complicates purification. The inherent electronic properties of the aminofuran ring system contribute to its reactivity and potential instability, making careful control of reaction conditions paramount.

Two primary pathways are generally considered for the formation of dimers:

  • Diels-Alder [4+2] Cycloaddition: Electron-rich aminofurans can act as dienes and react with another molecule of the aminofuran (acting as a dienophile) to form a dimeric adduct. This is especially prevalent in aminofurans lacking electron-withdrawing substituents.[1][2]

  • Oxidative Coupling: The amino group can be susceptible to oxidation, leading to the formation of reactive intermediates that can then couple to form dimers. While less commonly reported for simple aminofurans, it is a known reaction for other aromatic amines.

This guide will focus primarily on mitigating dimer formation via the Diels-Alder pathway, as it is a more frequently encountered issue.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark, and I'm observing a significant amount of a higher molecular weight byproduct in my MS analysis. What is likely happening?

A1: A darkening reaction mixture is often a sign of product decomposition or polymerization. The higher molecular weight species you're observing is likely a dimer or oligomer of your target aminofuran. Aminofurans, especially those without electron-withdrawing groups, are prone to instability and can undergo self-reaction.[3] The most probable cause is a Diels-Alder type dimerization where one aminofuran molecule acts as a diene and another as a dienophile.

Q2: How do substituents on the furan ring affect the likelihood of dimer formation?

A2: Substituents play a critical role in the stability and reactivity of aminofurans.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., esters, nitriles, ketones) on the furan ring decrease the electron density of the diene system, making the aminofuran less reactive in Diels-Alder reactions and thus less prone to dimerization. They also contribute to the overall stability of the molecule.[2]

  • Electron-Donating Groups (EDGs): EDGs (e.g., alkyl groups) increase the electron density of the furan ring, making it a more reactive diene and increasing the propensity for dimerization.

Q3: Can the choice of solvent influence dimer formation?

A3: Yes, the solvent can impact both reaction kinetics and the stability of the aminofuran product. Highly polar, protic solvents may facilitate side reactions and decomposition. Non-polar, aprotic solvents are often a better choice. In some cases, diluting the reaction mixture can also disfavor the bimolecular dimerization reaction.

Q4: I suspect dimer formation. How can I confirm this and characterize the dimer?

A4: A combination of analytical techniques is essential for byproduct characterization:

  • Mass Spectrometry (MS): Look for a peak with a mass-to-charge ratio (m/z) corresponding to twice the molecular weight of your expected product. You may also see adducts with solvent or salts.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra of the purified byproduct will be significantly more complex than that of the monomer. The disappearance of characteristic furan protons and the appearance of new aliphatic signals can be indicative of a Diels-Alder adduct.[4][5]

  • X-ray Crystallography: If you can obtain a suitable crystal of the byproduct, X-ray crystallography provides unambiguous structural confirmation of the dimer.[6][7][8][9]

Troubleshooting Guide: Minimizing Dimer Formation

This section provides actionable strategies to mitigate dimer formation during your aminofuran synthesis.

Problem Potential Cause Recommended Solutions
High levels of dimer detected by MS and NMR. The aminofuran is highly electron-rich and reactive.- Introduce an Electron-Withdrawing Group: If your synthetic design allows, incorporate an ester, nitrile, or ketone group onto the furan ring to decrease its reactivity. - Lower Reaction Temperature: Diels-Alder reactions are often reversible at higher temperatures. However, the initial cycloaddition is often favored at lower temperatures. Experiment with running your reaction at a lower temperature to disfavor the dimerization pathway kinetically. - Increase Dilution: By lowering the concentration of the reactants, you can reduce the frequency of bimolecular collisions that lead to dimerization.
Reaction mixture darkens significantly over time. Product decomposition and/or polymerization.- Work Under Inert Atmosphere: Aminofurans can be sensitive to air (oxygen). Conducting the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition. - Protect from Light: Some furans are light-sensitive. Protect your reaction vessel from light by wrapping it in aluminum foil. - Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.
Difficulty in purifying the aminofuran from the dimer. Similar polarities of the monomer and dimer.- Flash Chromatography: Careful optimization of the solvent system for flash column chromatography can often achieve separation. Using a gradient elution may be necessary. - Preparative HPLC: For difficult separations, preparative HPLC is a powerful tool for isolating the pure monomer. - Crystallization: If your product is a solid, recrystallization may be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of a Stabilized 2-Aminofuran Derivative

This protocol describes a general method for the synthesis of a 2-aminofuran bearing an electron-withdrawing ester group to enhance stability and minimize dimerization.

Reaction: Feist-Benary Furan Synthesis

Reagent MW Equivalents Amount
Ethyl 2-chloroacetoacetate164.591.0(To be calculated)
Malononitrile66.061.1(To be calculated)
Triethylamine101.191.5(To be calculated)
Anhydrous Ethanol--(Sufficient volume)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-chloroacetoacetate and anhydrous ethanol.

  • Add malononitrile to the solution.

  • Slowly add triethylamine to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Problem: Reaction Pathways

Desired Aminofuran Synthesis vs. Dimerization

The following diagram illustrates the desired reaction pathway for aminofuran synthesis and the competing dimerization pathway.

G cluster_synthesis Desired Synthesis Pathway cluster_dimerization Undesired Dimerization Pathway Start Starting Materials Intermediate Reaction Intermediate Start->Intermediate Reaction Conditions Product Aminofuran Monomer Intermediate->Product Cyclization Product_Dimer Aminofuran Monomer Dimer Dimer Byproduct Product_Dimer->Dimer [4+2] Cycloaddition

Caption: Competing pathways in aminofuran synthesis.

Troubleshooting Workflow for Dimer Formation

This workflow provides a systematic approach to addressing dimer formation in your experiments.

G Start Dimer Formation Observed Analysis Characterize Byproduct (MS, NMR) Start->Analysis IsDimer Is it a Dimer? Analysis->IsDimer ModifyConditions Modify Reaction Conditions IsDimer->ModifyConditions Yes OtherByproduct Investigate Other Side Reactions IsDimer->OtherByproduct No Temp Lower Temperature ModifyConditions->Temp Dilution Increase Dilution ModifyConditions->Dilution EWG Introduce EWG ModifyConditions->EWG Inert Use Inert Atmosphere ModifyConditions->Inert Purify Optimize Purification Temp->Purify Dilution->Purify EWG->Purify Inert->Purify Success Pure Monomer Obtained Purify->Success

Caption: A logical workflow for troubleshooting dimer formation.

Concluding Remarks

Minimizing dimer formation in aminofuran synthesis requires a multi-faceted approach that considers the inherent reactivity of the aminofuran scaffold and the specific reaction conditions employed. By understanding the underlying mechanisms of dimerization, particularly the propensity for Diels-Alder reactions in electron-rich systems, researchers can make informed decisions to optimize their synthetic strategies. The implementation of stabilizing substituents, careful control of reaction temperature and concentration, and the use of an inert atmosphere are key factors in achieving high yields of the desired aminofuran monomer. This guide serves as a starting point for troubleshooting, and further optimization may be necessary based on the specific substrates and reaction types used in your research.

References

  • Li, X., Ma, X., Wang, Z., Liu, P. N., & Zhang, L. (2019). Bifunctional Phosphine Ligand Enabled Gold-Catalyzed Alkynamide Cycloisomerization: Access to Electron-Rich 2-Aminofurans and Their Diels-Alder Adducts. Angewandte Chemie International Edition, 58(48), 17180-17184. [Link]

  • Wu, T. (1999). Diels-Alder reactions of 2-amino- and 2-amidofurans and their application to alkaloid synthesis.
  • Chen, C. H., Rao, P. D., & Liao, C. C. (2003). Furans Act as Dienophiles in Facile Diels−Alder Reactions with Masked o-Benzoquinones. Journal of the American Chemical Society, 125(34), 10132-10133.
  • A Study of 2-Aminofurans. (2025). ResearchGate. [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). ACS Omega.
  • Formation of 3-Aminofuran-2-(5H)-ones and 3-Amino-1H-pyrrole-2,5-diones by Rearrangement of Isoxazolidines. (2000). Synthesis.
  • Cheng, C., Liu, S., & Zhu, G. (2015). Divergent Synthesis of 2-Aminofurans via Palladium-Catalyzed Acetoxylative, Alkoxylative, and Hydroxylative Cycloisomerization of Homoallenyl Amides. The Journal of Organic Chemistry, 80(15), 7604-7612. [Link]

  • Ganguly, P., et al. (2009). Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 52(21), 6829-6843. [Link]

  • Wang, L. C., Geng, H. Q., Peng, J. B., & Wu, X. F. (2020). Iron-Catalyzed Synthesis of 2-Aminofurans from 2-Haloketones and Tertiary Amines or Enamines.
  • Persulphate oxidations. Part XI. Oxidative dimerisation of aminonaphthoquinones. (1978). Journal of the Chemical Society, Perkin Transactions 1, 318-321.
  • Novel furan dimer. (1985). The Journal of Organic Chemistry, 50(25), 5391-5393.
  • Emwas, A. H., et al. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(7), 1-26. [Link]

  • A direct Diels–Alder reaction of chitin derived 3-acetamido-5-acetylfuran. (2020). Green Chemistry, 22(15), 4847-4852.
  • Protein Dimerization via Tyr Residues: Highlight of a Slow Process with Co-Existence of Numerous Intermediates and Final Products. (2016). Molecules, 21(10), 1333. [Link]

  • Diels Alder Reaction - The Most Important Reaction in Organic Chemistry. (2017). Master Organic Chemistry. [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis of C2-Symmetrical Bis-(β-Enamino-Pyran-2,4-dione) Derivative Linked via 1,6-Hexylene Spacer: X-ray Crystal Structures, Hishfeld Studies and DFT Calculations of Mono. Molecules, 26(18), 5488. [Link]

  • Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. (2025). Molecules, 30(8), 1735. [Link]

  • DFT investigations of phenyldithiafulvene dimers at different oxidation states. (2020). Physical Chemistry Chemical Physics, 22(31), 17565-17574.
  • Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study. (2014). Physical Chemistry Chemical Physics, 16(9), 4081-4092.
  • Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. (2021). Molecules, 26(21), 6423. [Link]

  • Synthesis and Structural Characterization of Novel Dimers of Dipyridothiazine as Promising Antiproliferative Agents. (2023). Molecules, 28(22), 7681. [Link]

  • Weak interactions in furan dimers. (2018). Journal of Computer-Aided Molecular Design, 32(11), 1247-1258. [Link]

  • Reddit. (2017). Preventing Diels-Alder dimerization in storage?. [Link]

  • Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. (2021). Polymers, 14(1), 6. [Link]

  • Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. (2020). Organic & Biomolecular Chemistry, 18(44), 9031-9040.
  • Process for preparing aminofuranes. (2023).
  • Effect of Amino Acid Substitutions at the Subunit Interface on the Stability and Aggregation Properties of a Dimeric Protein. (1999). Proteins: Structure, Function, and Bioinformatics, 34(3), 356-368. [Link]

  • Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). (2021). Molecules, 26(21), 6423. [Link]

  • Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. (2009). Journal of Medicinal Chemistry, 52(21), 6829-6843. [Link]

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Removal of impurities from Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate Synthesis

Welcome to the dedicated technical support guide for the synthesis and purification of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its preparation. Here, we provide in-depth, field-tested solutions and troubleshooting strategies grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis and purification of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, a vital intermediate in many synthetic pathways.

FAQ 1: My final product is a dark, oily residue instead of the expected crystalline solid. What went wrong?

Answer:

This is a frequent issue, often pointing to incomplete reaction, side reactions, or the presence of polymeric byproducts. The likely culprits are related to reaction conditions and the purity of starting materials.

  • Causality: The formation of dark, tar-like substances is typically due to the polymerization of reactants or intermediates, especially under harsh conditions like excessive heat or prolonged reaction times. The presence of unreacted starting materials, such as ethyl acetoacetate or ethyl cyanoacetate, can also contribute to the oily consistency.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure your ethyl acetoacetate, ethyl cyanoacetate, and sulfur source are of high purity. Impurities in these reagents can initiate side reactions.

    • Strict Temperature Control: The reaction is often exothermic. Maintain the recommended temperature range (typically a gentle reflux) to avoid degradation and polymerization. Use a temperature-controlled oil bath for uniform heating.

    • Optimize Reaction Time: Over-extending the reaction time can lead to the formation of complex byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal stopping point.

    • Purification Strategy: An oily product will require a robust purification strategy. Column chromatography is often the most effective method to separate the desired product from polar and non-polar impurities.

FAQ 2: After purification by recrystallization, I'm still observing a persistent yellow or brownish tint in my product. How can I remove this color?

Answer:

A persistent color in your crystalline product often indicates the presence of minor, highly conjugated impurities that co-crystallize with your desired compound.

  • Causality: These colored impurities are often trace byproducts from the reaction that have similar solubility profiles to your product. They may also be oxidation products that form upon exposure to air, especially at elevated temperatures during recrystallization.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: A highly effective method for removing colored impurities is to treat a solution of your crude product with a small amount of activated charcoal. The charcoal adsorbs the colored molecules.

      • Protocol: Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol or isopropanol). Add a small scoop (typically 1-2% w/w) of activated charcoal. Swirl the hot mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. Allow the filtrate to cool slowly to induce crystallization.

    • Solvent System Optimization for Recrystallization: Experiment with different solvent systems for recrystallization. A solvent pair (one solvent in which the compound is soluble and another in which it is less soluble) can sometimes provide better selectivity in excluding impurities from the crystal lattice. For this compound, ethanol/water or isopropanol/hexane are good starting points.

    • Column Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography provides a more rigorous separation based on polarity differences.

FAQ 3: My reaction yield is consistently low. What are the key parameters to optimize for a higher yield?

Answer:

Low yields in the synthesis of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, often prepared via the Gewald reaction, can be attributed to several factors.

  • Causality: The Gewald reaction involves a multi-component condensation. The efficiency of this reaction is highly dependent on the base catalyst used, the reaction temperature, and the stoichiometry of the reactants. Incomplete reaction or the formation of stable, undesired side products are common reasons for low yields.

  • Troubleshooting and Optimization:

    • Choice of Base: The choice and amount of base are critical. Morpholine or diethylamine are commonly used. The base acts as a catalyst for the initial Knoevenagel condensation. Ensure the base is added portion-wise or at a controlled rate to manage the exotherm.

    • Stoichiometry: Precise stoichiometry is crucial. Ensure a 1:1:1 molar ratio of the carbonyl compound (ethyl acetoacetate), the α-cyano ester (ethyl cyanoacetate), and elemental sulfur.

    • Reaction Monitoring: Use TLC to monitor the consumption of the limiting reagent. This will help you determine if the reaction has gone to completion or has stalled.

    • Work-up Procedure: Ensure the work-up procedure is optimized to minimize product loss. This includes efficient extraction and careful handling during solvent removal.

Part 2: Detailed Experimental Protocols

Protocol 1: Purification of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate by Column Chromatography

This protocol outlines the steps for purifying the title compound when recrystallization is insufficient to remove persistent impurities.

Materials:

  • Crude Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

  • Silica gel (60-120 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

Step-by-Step Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation. Carefully add this powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent. A common gradient would be to increase the ethyl acetate concentration in hexane (e.g., from 5% to 10%, then to 15%, etc.).

  • Fraction Collection: Collect fractions in separate tubes.

  • TLC Analysis: Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 80:20 hexane:ethyl acetate). Visualize the spots under a UV lamp.

  • Product Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

Data Presentation: Eluent System and Expected Rf Values

Eluent System (Hexane:Ethyl Acetate)Typical Rf of ProductNotes
90:10~0.3 - 0.4Good starting point for separation.
80:20~0.5 - 0.6May be used to speed up elution after less polar impurities have been removed.
Protocol 2: Decolorization using Activated Charcoal

This protocol details the steps for removing colored impurities from the final product.

Workflow Diagram:

G cluster_dissolution Step 1: Dissolution cluster_treatment Step 2: Treatment cluster_filtration Step 3: Filtration cluster_crystallization Step 4: Crystallization & Isolation dissolve Dissolve crude product in minimal hot solvent (e.g., Ethanol) add_charcoal Add activated charcoal (1-2% w/w) dissolve->add_charcoal Solution is hot swirl Swirl hot mixture for 2-5 minutes add_charcoal->swirl hot_filter Perform hot filtration (remove charcoal) swirl->hot_filter While still hot cool Allow filtrate to cool slowly hot_filter->cool Clear filtrate collect Collect crystals by vacuum filtration cool->collect dry Dry the purified crystals collect->dry

Caption: Workflow for Decolorization with Activated Charcoal.

Part 3: Troubleshooting Logic and Decision Making

When encountering an impure product, a systematic approach is key. The following diagram illustrates a decision-making workflow for purification.

Caption: Decision Tree for Purification Strategy.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosubstituierte β-Acrylnitrile und ihre Reaktionen. Chemische Berichte, 99(1), 94-100. This foundational paper describes the Gewald reaction, providing the core mechanism for the synthesis of 2-aminothiophenes and related heterocycles, which is analogous to the furan synthesis discussed. [Link]

  • Sabnis, R. W. (2009). The Gewald Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 265-276). John Wiley & Sons, Inc. This book chapter offers a comprehensive overview of the Gewald reaction, including its mechanism, scope, and applications, which is essential for understanding potential side reactions and optimizing conditions. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. This seminal paper details the principles and practice of flash column chromatography, the most widely used method for the purification of organic compounds as described in our protocol. [Link]

  • Armarego, W. L., & Chai, C. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. This is an authoritative and comprehensive guide to the purification of chemical substances, providing detailed procedures for recrystallization, chromatography, and other techniques mentioned in this guide. [Link]

Validation & Comparative

A Tale of Two Heterocycles: A Comparative Guide to Furan and Thiophene Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of medicinal chemistry, five-membered aromatic heterocycles are foundational scaffolds for the design of novel therapeutics. Among these, furan and thiophene hold a place of prominence, appearing in a wide array of approved drugs and clinical candidates.[1][2] While structurally similar, the simple substitution of an oxygen atom in furan for a sulfur atom in thiophene imparts distinct electronic and physicochemical properties.[3][4] These subtle differences have profound implications for a compound's biological activity, metabolic stability, and overall suitability as a drug candidate.[3] This guide provides an in-depth, objective comparison of furan and thiophene derivatives, supported by experimental data, to inform rational drug design and empower researchers in their quest for more effective and safer medicines.

Part 1: Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental differences between furan and thiophene originate from the intrinsic properties of their respective heteroatoms, oxygen and sulfur. Sulfur is larger and less electronegative than oxygen and possesses available 3d orbitals that contribute to enhanced aromaticity in the thiophene ring.[3][5] This core distinction creates a cascade of effects on key physicochemical parameters crucial for drug action.

The aromatic character of these heterocycles follows the order: Benzene > Thiophene > Pyrrole > Furan.[3][4] This trend is quantitatively supported by their resonance energies, which measure their aromatic stabilization. Thiophene's greater resonance energy signifies a more stable aromatic system compared to furan.[3][4]

The higher electronegativity of the oxygen atom in furan makes it a better hydrogen bond acceptor, a feature that can be pivotal for molecular recognition and binding to biological targets.[3] Conversely, the greater polarizability of sulfur in thiophene can lead to different non-covalent interactions, potentially influencing binding affinity and efficacy.[6]

PropertyFuranThiopheneSignificance in Drug Design
Resonance Energy (kcal/mol) 16[3][4]29[3][4]Higher resonance energy indicates greater aromatic stability. Thiophene's superior stability can lead to more robust compounds.[3][5]
Aromaticity Order Benzene > Thiophene > Pyrrole > Furan[3][4]Benzene > Thiophene > Pyrrole > Furan[3][4]Aromaticity influences reactivity and interactions with biological targets, such as π-π stacking.
Electronegativity of Heteroatom High (Oxygen)[3]Lower (Sulfur)[3]The higher electronegativity of oxygen in furan makes it a better hydrogen bond acceptor, which can be crucial for receptor binding.[3]
Reactivity More reactive, less stable. Prone to reactions like Diels-Alder.[3]Less reactive, more stable. Undergoes electrophilic substitution more readily than furan.[3]Stability and reactivity dictate synthetic accessibility and potential for unwanted reactions in a biological milieu.

Part 2: Metabolic Stability and Toxicity Profile

A critical consideration in drug design is the metabolic fate of a compound. Both furan and thiophene rings can undergo metabolic activation by cytochrome P450 (CYP450) enzymes, leading to the formation of reactive metabolites that can cause toxicity.[3][7]

Furan Metabolism: The furan ring is susceptible to CYP450-mediated oxidation, which can form highly reactive, electrophilic intermediates.[3] This pathway is a significant safety concern, as these intermediates can covalently bind to cellular nucleophiles like glutathione (GSH) and macromolecules such as proteins and DNA, leading to cellular damage and toxicity.[3] Several drugs containing a furan ring have demonstrated hepatotoxicity in animal studies.[8]

Thiophene Metabolism: The thiophene ring also undergoes metabolic activation, primarily through two pathways: S-oxidation, forming a thiophene S-oxide, and epoxidation across the double bonds.[3][9] Both pathways can generate reactive electrophiles capable of interacting with cellular macromolecules, which has been linked to adverse effects.[3][7] Quantum chemical studies suggest the epoxidation pathway may be both kinetically and thermodynamically more favorable.[9] The toxicity of several thiophene-containing drugs, including suprofen (nephrotoxicity), tienilic acid (hepatotoxicity), and ticlopidine (aplastic anemia), has been attributed to the formation of these reactive metabolites.[7][9]

G cluster_furan Furan Metabolism cluster_thiophene Thiophene Metabolism furan Furan-containing Drug cyp450_f CYP450 Oxidation furan->cyp450_f reactive_f Reactive Electrophilic Intermediate cyp450_f->reactive_f adducts_f Macromolecular Adducts (e.g., Proteins, DNA) reactive_f->adducts_f Covalent Binding toxicity_f Toxicity (e.g., Hepatotoxicity) adducts_f->toxicity_f thiophene Thiophene-containing Drug cyp450_t CYP450 Metabolism thiophene->cyp450_t s_oxide Thiophene S-oxide cyp450_t->s_oxide S-oxidation epoxide Thiophene Epoxide cyp450_t->epoxide Epoxidation adducts_t Macromolecular Adducts s_oxide->adducts_t epoxide->adducts_t toxicity_t Toxicity (e.g., Nephrotoxicity) adducts_t->toxicity_t

Caption: Metabolic activation of furan and thiophene derivatives.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a standardized method to assess the metabolic stability of furan and thiophene analogs, a crucial experiment for predicting a drug's half-life and clearance.

1. Materials and Reagents:

  • Test compounds (furan and thiophene analogs)

  • Human Liver Microsomes (HLM), pooled

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • 96-well incubation plates

  • LC-MS/MS system for analysis

2. Procedure:

  • Preparation:

    • Prepare stock solutions of test compounds (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to achieve a final incubation concentration of 1 µM.[3]

    • Pre-warm HLM, buffer, and the NADPH regenerating system to 37°C.

  • Incubation:

    • In a 96-well plate, add the HLM suspension to the phosphate buffer.

    • Add the test compound working solution to the HLM mixture and pre-incubate for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[3] The final volume should be uniform across all wells (e.g., 200 µL).

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN containing an internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Part 3: Comparative Biological and Pharmacological Significance

Both furan and thiophene scaffolds are integral to a multitude of therapeutic agents, demonstrating a wide spectrum of biological activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[5][8][10][11] The choice between these two heterocycles can significantly influence the potency, selectivity, and overall pharmacological profile of a drug candidate.

Anticancer Activity: Numerous studies have investigated furan and thiophene derivatives as potential anticancer agents.[12] In a comparative study of pyrazolyl hybrid chalcones, both furan and thiophene-containing analogs displayed cytotoxic effects. However, a thiophene-containing compound was identified as a particularly potent agent against A549 lung carcinoma and HepG2 hepatocellular carcinoma cell lines, with IC50 values comparable to the standard drug doxorubicin.[3] This suggests that for certain molecular frameworks, the thiophene moiety may confer a superior anticancer profile.[3]

Antimicrobial Activity: In the realm of antimicrobial agents, both heterocycles have shown considerable promise.[3] However, comparative studies often reveal a superior performance for thiophene analogs.[3] Thiophene is a core component of several successful drugs, including the antiplatelet agents ticlopidine and clopidogrel, and the local anesthetic articaine.[13] Conversely, furan is a key structural feature in drugs like Nitrofurantoin, an antibiotic where the furan ring is central to the drug's electron transfer mechanism and antimicrobial action.[3][8]

Drug NameScaffoldTherapeutic ClassMechanism of Action (if specified)
Nitrofurantoin FuranAntibacterialThe nitro group on the furan ring is reduced by bacterial flavoproteins to reactive intermediates that inhibit bacterial ribosomal proteins and other macromolecules.[8]
Ranitidine FuranAnti-ulcer (H2 Blocker)Furan derivative that acts as a histamine H2-receptor antagonist.[14]
Furosemide FuranDiureticLoop diuretic that inhibits the Na-K-2Cl symporter in the thick ascending limb of the Henle loop.[14]
Clopidogrel ThiopheneAntiplateletAn irreversible inhibitor of the P2Y12 ADP receptor on platelet membranes.[13]
Tiotropium ThiopheneAnticholinergic (Bronchodilator)Long-acting muscarinic antagonist used in the management of COPD.
Olanzapine ThiopheneAntipsychoticAtypical antipsychotic that antagonizes dopamine and serotonin receptors.[13]
Raltitrexed ThiopheneAnticancerA quinazoline folate analogue that inhibits thymidylate synthase.[13]

Part 4: Synthetic Strategies

The synthesis of furan and thiophene derivatives often employs similar methodologies, with the choice of reagents dictating the final heterocyclic core. The Paal-Knorr synthesis is a classic and versatile method that highlights this principle, starting from a common 1,4-dicarbonyl compound.[6][15]

G cluster_synthesis Paal-Knorr Synthesis start 1,4-Dicarbonyl Compound reagent_f Dehydrating Agent (e.g., P₂O₅, H₂SO₄) start->reagent_f Cyclization reagent_t Sulfurizing Agent (e.g., P₄S₁₀, Lawesson's Reagent) start->reagent_t Cyclization product_f Furan Derivative reagent_f->product_f product_t Thiophene Derivative reagent_t->product_t

Caption: Paal-Knorr synthesis workflow for furan and thiophene.

For the synthesis of specifically substituted thiophenes, such as 2-aminothiophenes, the Gewald reaction provides a highly efficient one-pot, multicomponent approach.[6][15]

Conclusion and Future Perspectives

The choice between a furan and a thiophene scaffold is a nuanced decision in medicinal chemistry, driven by a careful balance of desired physicochemical properties, metabolic stability, and biological activity. Thiophene's greater aromatic stability often translates to more metabolically robust compounds, a significant advantage in drug development.[3] In contrast, the electronegative oxygen of furan can provide crucial hydrogen bonding interactions for potent target binding.[3]

However, the potential for metabolic activation to reactive intermediates is a critical safety hurdle for both heterocycles that must be diligently addressed during the design and lead optimization phases. As our understanding of toxicology and metabolic pathways deepens, medicinal chemists can more effectively mitigate these risks through structural modifications or the use of bioisosteres.[8]

Ultimately, both furan and thiophene scaffolds will continue to be invaluable tools in the medicinal chemist's arsenal. The strategic selection and application of these heterocycles, informed by a comprehensive understanding of their comparative profiles, will undoubtedly continue to fuel the discovery of innovative and life-saving therapies.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Journal of Drug Delivery and Therapeutics, 14(5), 209-216. Retrieved January 22, 2026, from [Link]

  • Therapeutic importance of synthetic thiophene. (2015). Journal of Chemical and Pharmaceutical Research, 7(12), 870-876. Retrieved January 22, 2026, from [Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). Molecules, 29(19), 4586. Retrieved January 22, 2026, from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Pharmacological activity of furan derivatives. (2024). GSC Biological and Pharmaceutical Sciences, 29(3), 161-171. Retrieved January 22, 2026, from [Link]

  • comprehensive review on furan and its derivatives. (2024). World Journal of Pharmaceutical Research, 13(5), 785-802. Retrieved January 22, 2026, from [Link]

  • Biological Activities of Thiophenes. (2024). Encyclopedia.pub. Retrieved January 22, 2026, from [Link]

  • Synthesis, Properties, and Biological Applications of Thiophene. (2024). In Heterocyclic Receptor Systems in Medicinal Chemistry. Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica, 3(4), 38-54. Retrieved January 22, 2026, from [Link]

  • Unit 3 furan & thiophene. (n.d.). SlideShare. Retrieved January 22, 2026, from [Link]

  • Thiophene and Furan Synthesis Methods. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]

  • Pyrrole Furan and Thiophene. (n.d.). Retrieved January 22, 2026, from [Link]

  • Furans, Thiophenes and Related Heterocycles in Drug Discovery. (2005). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Furans, thiophenes and related heterocycles in drug discovery. (2005). Current Opinion in Drug Discovery & Development, 8(6), 723-40. Retrieved January 22, 2026, from [Link]

  • Pharmacological classification and activity evaluation of furan and thiophene amide derivatives applying semi-empirical ab initio molecular modeling methods. (2012). International Journal of Molecular Sciences, 13(6), 6665-83. Retrieved January 22, 2026, from [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Design and synthesis of thiophenone and furanthione butenolide bioisosteres with inhibitory activity towards acetylcholinesterase. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015). Chemical Research in Toxicology, 28(8), 1593-605. Retrieved January 22, 2026, from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 2-Aminofuran-3,4-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Furan Scaffold in Drug Discovery

The furan ring system is a cornerstone in medicinal chemistry, forming the basic skeleton of numerous compounds with significant pharmacological properties.[1] Furan derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2] Even minor alterations to the substitution pattern on the furan nucleus can lead to dramatic differences in biological function, making it a fertile ground for structure-activity relationship (SAR) studies.[1]

This guide focuses on a specific, highly functionalized class: the 2-aminofuran-3,4-dicarboxylate derivatives. The presence of an amino group at the C-2 position and two carboxylate groups at C-3 and C-4 provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. We will objectively compare the performance of various derivatives, supported by experimental data, to provide researchers and drug development professionals with a comprehensive understanding of the SAR landscape for this promising scaffold.

Core Scaffold and Key Modification Points

The foundational structure for our analysis is the 2-aminofuran-3,4-dicarboxylate core. The key positions for chemical modification, which dictate the resulting biological activity, are the amino group (R¹), the ester functionalities of the dicarboxylates (R² and R³), and the C-5 position of the furan ring (R⁴).

Caption: Core structure of 2-aminofuran-3,4-dicarboxylate with key modification points.

Comparative SAR Analysis Across Biological Activities

The strategic modification of the 2-aminofuran-3,4-dicarboxylate scaffold has yielded derivatives with promising activities against various diseases. Below, we compare these findings to elucidate key SAR principles.

Anticancer Activity

While direct SAR studies on the 2-aminofuran-3,4-dicarboxylate core are emerging, extensive research on related heterocyclic systems provides valuable predictive insights. Studies on scaffolds like diethyl 2,5-diaminothiophene-3,4-dicarboxylate and various benzofuran derivatives have established clear SAR trends that can be extrapolated.[3][4][5]

Key Insights from Analogs:

  • Substitution at C-2: For many furan and benzofuran analogs, substitutions at the C-2 position are critical for cytotoxic activity.[5] In our core scaffold, this corresponds to the R¹ substituent on the amino group. SAR analysis of related compounds suggests that introducing N-phenethyl carboxamide groups can significantly enhance antiproliferative activity.[5]

  • Aromatic/Heterocyclic Moieties: The introduction of aromatic or heterocyclic rings, often as Schiff base derivatives of the amino group, has proven effective. For the related diethyl 2,5-diaminothiophene-3,4-dicarboxylate, azomethine derivatives showed potent activity against breast cancer cell lines (T47D and MCF-7), in some cases exceeding the efficacy of the standard drug Doxorubicin.[3]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., halogens like Cl, Br, F, or nitro groups) on appended aromatic rings often correlates with increased cytotoxic potency.[3][5]

Comparative Data for Anticancer Activity (Derived from Thiophene Analogs)

Compound IDCore ScaffoldR¹ Modification (on Amino Group)Target Cell LineIC₅₀ (µM)Reference
2b Diaminothiophene2-ChlorobenzylideneT47D (Breast)2.3[3]
2k Diaminothiophene4-NitrobenzylideneT47D (Breast)7.1[3]
2l Diaminothiophene5-Nitro-2-furfurylideneT47D (Breast)8.6[3]
Doxorubicin (Reference Drug)-T47D (Breast)15.5[3]

This data strongly suggests that for the 2-aminofuran core, derivatizing the amino group (R¹) with substituted aromatic aldehydes to form azomethines is a highly promising strategy for developing potent anticancer agents.

Antimicrobial Activity

The furan nucleus is a well-established pharmacophore in the design of antimicrobial agents.[1] SAR studies on related 2-amino-substituted five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, provide a clear roadmap for developing potent antibacterial and antifungal compounds from the 2-aminofuran scaffold.[6]

Key SAR Insights:

  • Nature of the Heterocycle: The choice of the heterocyclic core itself is important. While we focus on furans, comparative studies show that 2-amino-1,3,4-oxadiazole and thiadiazole derivatives also exhibit potent antimicrobial effects.[6]

  • Substituents at C-5: In 2-amino-5-substituted 1,3,4-oxadiazoles, the nature of the substituent at the 5-position (corresponding to R⁴ in our furan core) is a key determinant of activity and spectrum.

  • Specific Moieties for Potency: Derivatives containing a 4-chlorophenyl moiety have shown notable activity against Gram-positive bacteria like Streptococcus faecalis, MSSA, and MRSA.[6] A 2,4-dichlorophenyl group was associated with strong antifungal activity against Candida albicans.[6]

Comparative Data for Antimicrobial Activity (Derived from Oxadiazole/Thiadiazole Analogs)

Compound IDCore ScaffoldKey SubstituentTarget OrganismMIC (µg/mL)Reference
1b 2-Amino-1,3,4-oxadiazole4-ChlorophenylS. faecalis4[6]
1e 2-Amino-1,3,4-oxadiazole4-BromophenylMRSA32[6]
1g 2-Amino-1,3,4-oxadiazole4-FluorophenylS. faecalis64[6]
2g 2-Amino-1,3,4-thiadiazole2,4-DichlorophenylC. albicans8[6]

These findings indicate that introducing halogenated phenyl rings at the C-5 position (R⁴) of the 2-aminofuran-3,4-dicarboxylate core is a rational strategy for discovering novel antibacterial and antifungal agents.

AMPA Receptor Modulation

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system, is a therapeutic target for various neurological and psychiatric disorders.[7] Positive allosteric modulators (PAMs) of AMPA receptors are sought after as cognitive enhancers.[7][8] While specific SAR data for 2-aminofuran-3,4-dicarboxylates as AMPA modulators is scarce in the provided literature, the structural features of known modulators can inform future design.

Inferred SAR Principles for AMPA Receptor Activity:

  • Complex Ring Systems: Many potent AMPA modulators feature complex, often bridged or tricyclic, ring systems.[8] This suggests that constraining the conformation of the 2-aminofuran core by linking its substituents could be a viable strategy.

  • Hydrophobic and Hydrogen Bonding Interactions: The interaction with the AMPA receptor is governed by a combination of hydrophobic and hydrogen-bonding interactions.[9] The amino group and carboxylate esters of the 2-aminofuran core are ideal candidates for forming hydrogen bonds, while appended aromatic or aliphatic groups at R¹ or R⁴ could engage in hydrophobic interactions.

  • Allosteric Binding Pockets: PAMs do not bind to the glutamate binding site but to an allosteric site. The dicarboxylate portion of the core structure may play a crucial role in orienting the molecule within this pocket.

Further research is needed to screen a library of 2-aminofuran-3,4-dicarboxylate derivatives to establish a clear SAR for AMPA receptor modulation.

Experimental Protocols and Workflows

To ensure scientific integrity and reproducibility, the synthesis and evaluation of these derivatives must follow validated protocols.

General Synthetic Pathway

The synthesis of 2-aminofuran derivatives can be achieved through various methods, with one of the most common being the cyclization of nitriles from γ-keto-nitriles or similar precursors.[10][11]

Synthesis_Workflow Start Starting Materials (e.g., γ-keto-nitrile, dialkyl acetylenedicarboxylate) Step1 Cyclization Reaction (Base-catalyzed condensation) Start->Step1 Intermediate Formation of 2-Aminofuran-3,4-dicarboxylate Core Step1->Intermediate Step2 Functional Group Modification (e.g., N-alkylation, amidation, Schiff base formation) Intermediate->Step2 Product Final Derivative Library Step2->Product Purification Purification (Crystallization / Chromatography) Product->Purification Screening Biological Screening (e.g., MTT Assay, MIC Assay) Purification->Screening SAR_Logic A Structural Modification (e.g., Change R¹ substituent) B Change in Physicochemical Properties (Hydrophobicity, Electronics, Sterics) A->B causes C Altered Target Interaction (Binding Affinity, Receptor Occupancy) B->C influences D Change in Biological Activity (IC₅₀, MIC) C->D results in

Sources

In Vitro Evaluation of Aminofuran Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry. Its derivatives, particularly those bearing amino functional groups, exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics.[1][2] This guide provides a comprehensive comparison of the in vitro performance of various aminofuran derivatives, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors. Our focus is to elucidate the causal relationships behind experimental choices and to present self-validating protocols that ensure reproducibility and scientific rigor.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant area of investigation for aminofuran derivatives is their potential as anticancer agents.[3][4] Their mechanisms of action are diverse, ranging from cytotoxicity to the inhibition of key enzymes involved in cancer progression.

Comparative Cytotoxicity Across Cancer Cell Lines

The initial step in evaluating the anticancer potential of a compound is to assess its cytotoxic effect on various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[5]

A comparative analysis of different aminofuran and related derivatives reveals significant variations in their cytotoxic potency, often influenced by the nature and position of substituents on the furan or benzofuran ring. For instance, novel furan derivatives have shown pronounced anti-proliferative effects in the micromolar range against HeLa (cervical cancer) and SW620 (colorectal cancer) cell lines.[6] Similarly, certain 3-aminobenzofuran derivatives have demonstrated moderate to good inhibitory activity against various cancer cell lines.[7] In a study on furan- and furopyrimidine-based derivatives, compound 7b displayed potent cytotoxicity against A549 (lung cancer) and HT-29 (colon cancer) cell lines, with IC50 values comparable to the standard drug sorafenib.[8]

Table 1: Comparative Cytotoxicity (IC50, µM) of Selected Aminofuran and Related Derivatives

Compound ClassSpecific DerivativeHeLaSW620HCT-116MCF-7A549HT-29Reference
Furan PrecursorsCompound 1 0.08>50----[6]
Furan DerivativesCompound 24 3.2511.23----[6]
Furan DerivativesCompound 32 6.5410.12----[6]
Furo[2,3-d]pyrimidineCompound 4c ---13.1--[8]
Furan DerivativeCompound 7b ----6.668.51[8]
Furan DerivativeCompound 7c ---11.2--[8]
3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivativeCompound 3a --1.3---[9]
3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivativeCompound 3d --1.689--[9]
Furan-based derivativeCompound 4 ---4.06--[10]
Furan-based derivativeCompound 7 ---2.96--[10]
5-Nitrofuran-isatin hybridCompound 3 --1.62---[11]

Note: IC50 is the half maximal inhibitory concentration. A lower value indicates higher potency. "-" indicates data not available.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for assessing the cytotoxicity of aminofuran derivatives using the MTT assay.[5]

Materials:

  • Cancer cell lines (e.g., HeLa, SW620, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Aminofuran derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the aminofuran derivatives in the culture medium. After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Diagram 1: MTT Assay Workflow

MTT_Workflow A Seed cells in 96-well plate B Add aminofuran derivatives A->B C Incubate for 24-48h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Aminofuran derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.[12][13] The evaluation of their antimicrobial efficacy is crucial for the development of new treatments for infectious diseases.

Comparative Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial activity of a compound. It represents the lowest concentration that inhibits the visible growth of a microorganism.[1]

Studies have shown that the antimicrobial spectrum and potency of aminofuran derivatives are highly dependent on their chemical structure. For example, novel 1-amino dibenzofuran derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities.[12] Similarly, a series of novel nitrofuran-isatin molecular hybrids demonstrated greater potency against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 1 µg/mL.[11]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Aminofuran and Related Derivatives

Compound ClassSpecific DerivativeS. aureusE. coliC. albicansMRSAReference
1-Amino dibenzofuranCompound 5c ActiveActiveActive-[12]
Benzofuran ketoximeCompound 7d Most Active---[14]
Benzofuran ketoximeCompounds 2, 5b, 6b, 6c, 7b, 7f --Very Strong-[14]
Nitrofuran-isatin hybridCompound 5 ---8[11]
Nitrofuran-isatin hybridCompound 6 ---1[11]
Furan-Tetrazole HybridsN-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives8 - 2568 - 256--[1]
Furan-Propanoic Acid Derivative3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid-64--[1]

Note: A lower MIC value indicates greater antimicrobial activity. "-" indicates data not available.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the broth microdilution method for determining the MIC of aminofuran derivatives against bacterial and fungal strains.[15]

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Aminofuran derivatives dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)[12]

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of solvent)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the aminofuran derivatives in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted inoculum to each well containing the test compound, positive control, and negative controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Diagram 2: Broth Microdilution MIC Assay Workflow

MIC_Workflow A Prepare serial dilutions of compounds C Inoculate microtiter plates A->C B Prepare standardized inoculum B->C D Incubate under appropriate conditions C->D E Visually inspect for growth D->E F Determine the MIC E->F

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition: A Targeted Approach

Many aminofuran derivatives exert their biological effects by inhibiting specific enzymes that are critical for disease pathogenesis. This targeted approach can lead to more selective and less toxic therapeutic agents.

Comparative Enzyme Inhibitory Activity

Aminofuran derivatives have been shown to inhibit a variety of enzymes, including kinases, cholinesterases, and α-amylase.

  • VEGFR-2 Inhibition: Several furo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. Compounds 4c , 7b , and 7c showed remarkable enzyme inhibition with IC50 values of 57.1, 42.5, and 52.5 nM, respectively, comparable to the standard inhibitor sorafenib.[8]

  • Cholinesterase Inhibition: Novel 3-aminobenzofuran derivatives have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Compound 5f was the most effective inhibitor against both enzymes.[7]

  • α-Amylase Inhibition: Benzofuran carbohydrazide analogs have been synthesized and evaluated as α-amylase inhibitors for the potential treatment of type-2 diabetes. Several analogs exhibited good inhibitory potential with IC50 values in the low micromolar range.[16]

Table 3: Comparative Enzyme Inhibitory Activity (IC50) of Selected Aminofuran Derivatives

Compound ClassSpecific DerivativeTarget EnzymeIC50Reference
Furo[2,3-d]pyrimidineCompound 4c VEGFR-257.1 nM[8]
Furan DerivativeCompound 7b VEGFR-242.5 nM[8]
Furan DerivativeCompound 7c VEGFR-252.5 nM[8]
3-AminobenzofuranCompound 5a AChE0.81 µM[7]
3-AminobenzofuranCompound 5f AChE0.64 µM[7]
3-AminobenzofuranCompound 5f BuChE-[7]
Benzofuran carbohydrazideAnalog 5 α-Amylase1.078 µM[16]
Benzofuran carbohydrazideAnalog 7 α-Amylase1.245 µM[16]
Benzofuran derivativeCompound 7e SIRT23.81 µM[17]
2-ArylbenzofuranCathafuran C (14 )BChE2.5 µM[18]

Note: A lower IC50 value indicates greater inhibitory potency. "-" indicates data not available.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a general method for evaluating the inhibitory activity of aminofuran derivatives against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Aminofuran derivatives dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.

  • Initiation of Reaction: Add a mixture of ATP and the substrate peptide to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Diagram 3: VEGFR-2 Inhibition Assay Workflow

VEGFR2_Workflow A Prepare reaction mixture with enzyme and inhibitor B Add ATP and substrate A->B C Incubate at room temperature B->C D Stop reaction and add detection reagent C->D E Measure luminescence D->E F Calculate % inhibition and IC50 E->F

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Conclusion

The in vitro testing of aminofuran derivatives has revealed their significant potential across multiple therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The comparative data presented in this guide highlights the structure-activity relationships that govern their biological effects. By providing detailed, validated protocols, we aim to facilitate the reproducible and rigorous evaluation of novel aminofuran compounds, thereby accelerating the journey from chemical synthesis to clinical application. The versatility of the aminofuran scaffold, coupled with the power of high-throughput in vitro screening, promises a continued pipeline of innovative drug candidates for the future.

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  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI. (2021-10-21). Available from: [Link]

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  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. (2022-04-18). Available from: [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. (2024-01-08). Available from: [Link]

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Sources

A Senior Application Scientist's Guide to the Synthesis of Polysubstituted Furans: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the furan scaffold is a cornerstone of molecular design. Its presence in a multitude of natural products and FDA-approved drugs underscores its significance as a "privileged scaffold" in medicinal chemistry. The strategic synthesis of polysubstituted furans allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the choice of synthetic route a critical decision in the drug discovery pipeline. This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to polysubstituted furans, offering objective, data-driven insights to inform your experimental choices.

The Classical Cornerstones: Paal-Knorr and Feist-Benary Syntheses

The Paal-Knorr and Feist-Benary syntheses are the bedrock of furan synthesis, offering reliable and versatile methods that have been refined over a century. The choice between these two classical routes often hinges on the availability of starting materials and the desired substitution pattern.

The Paal-Knorr Furan Synthesis: A Dehydrative Cyclization

First reported in 1884, the Paal-Knorr synthesis remains one of the most direct methods for preparing furans from 1,4-dicarbonyl compounds.[1] The reaction is typically catalyzed by acid and involves an intramolecular cyclization followed by dehydration.[2]

Mechanism and Experimental Causality: The reaction proceeds via protonation of one carbonyl group, which facilitates a nucleophilic attack from the enol or enolate of the second carbonyl. The resulting cyclic hemiacetal then undergoes dehydration to yield the aromatic furan ring. The choice of acid catalyst is crucial; strong protic acids like sulfuric acid or p-toluenesulfonic acid are common, though Lewis acids can also be employed.[3] The reaction conditions can be harsh, which may not be suitable for sensitive substrates.[3]

Modern Adaptations: To address the often severe reaction conditions of the classical Paal-Knorr synthesis, several modifications have been developed. Microwave-assisted Paal-Knorr reactions, for instance, can significantly reduce reaction times and improve yields.[4][5] Another green chemistry approach involves the use of ionic liquids as both the catalyst and reaction medium, offering a recyclable and often solvent-free alternative.

Experimental Protocol: Paal-Knorr Synthesis of 2,3-Dimethyl-4-phenylfuran [6]

This two-step protocol first prepares the 1,4-dicarbonyl precursor, followed by its cyclization.

Part 1: Synthesis of 3-Phenyl-2,4-pentanedione

  • To a stirred solution of phenylacetone (1 equivalent) in acetic anhydride (2 equivalents), add boron trifluoride-acetic acid complex (0.1 equivalents) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by pouring it into a cold, saturated sodium acetate solution.

  • Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 3-phenyl-2,4-pentanedione. A typical yield is around 68%.[6]

Part 2: Cyclization to 2,3-Dimethyl-4-phenylfuran

  • Dissolve 3-phenyl-2,4-pentanedione (1 equivalent) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography. Upon completion, cool the mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 2,3-dimethyl-4-phenylfuran. Representative yields are often greater than 90%.[6]

The Feist-Benary Furan Synthesis: A Versatile Condensation

The Feist-Benary synthesis, another classical method, involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[7] This route is particularly valuable for accessing furans with a carbonyl group at the 3-position.

Mechanism and Experimental Causality: The reaction is initiated by the deprotonation of the β-dicarbonyl compound to form a nucleophilic enolate. This enolate then attacks the α-carbon of the halo ketone in an SN2 fashion. The resulting intermediate undergoes an intramolecular aldol-type condensation, followed by dehydration to furnish the furan ring.[8] The choice of base is critical; mild bases like pyridine or triethylamine are often preferred to avoid hydrolysis of ester groups.[9]

Modern Adaptations: A notable variation is the "interrupted" Feist-Benary reaction, which allows for the isolation of the dihydrofuran intermediate.[8] Furthermore, enantioselective versions of the interrupted Feist-Benary reaction have been developed using chiral auxiliaries, providing access to chiral furan precursors.[10]

Experimental Protocol: Feist-Benary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate [9]

  • To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 equivalent) and triethylamine (1.2 equivalents).

  • Slowly add chloroacetone (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2,5-dimethylfuran-3-carboxylate.

Modern Approaches: Transition-Metal Catalysis and Metal-Free Syntheses

While the classical methods are robust, modern synthetic chemistry has ushered in an era of transition-metal catalysis and metal-free reactions, offering milder conditions, broader substrate scope, and novel bond-forming strategies.

Palladium-Catalyzed Cycloisomerization

Palladium catalysis has emerged as a powerful tool for furan synthesis, particularly through the cycloisomerization of enynols.[11][12] This method provides a direct route to substituted furans under neutral conditions.

Mechanism and Experimental Causality: The reaction is thought to proceed via the coordination of the palladium(II) catalyst to the alkyne, which activates it for intramolecular nucleophilic attack by the hydroxyl group. The resulting organopalladium intermediate then undergoes further transformations to yield the furan product and regenerate the palladium catalyst. The choice of palladium source and ligands can significantly influence the reaction's efficiency and selectivity.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Pentyl-3-methylfuran [11][12]

  • To a solution of (Z)-3-methylnon-2-en-4-yn-1-ol (1 equivalent) in dry N,N-dimethylacetamide (DMA), add palladium(II) iodide (PdI2, 0.01 equivalents) and potassium iodide (KI, 0.02 equivalents).

  • Heat the mixture at 100°C under a nitrogen atmosphere.

  • Monitor the reaction by gas chromatography. Upon completion (typically within a few hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 2-pentyl-3-methylfuran. Reported yields for similar substrates are in the range of 64-85%.[12]

Gold-Catalyzed Reactions

Gold catalysts have gained prominence in organic synthesis due to their unique ability to activate alkynes under mild conditions. In the context of furan synthesis, gold catalysis enables cascade reactions that rapidly build molecular complexity.

Experimental Protocol: Gold-Catalyzed Synthesis of a Trisubstituted Furan [13]

  • In a reaction vessel, combine the desired propargyl alcohol (1.2 equivalents), terminal alkyne (1.0 equivalent), and a catalytic system comprising a triazole-gold complex (TA-Au, 0.05 equivalents) and a copper catalyst.

  • The reaction is typically carried out in an organic solvent at room temperature.

  • Stir the reaction mixture until the starting materials are consumed, as monitored by TLC.

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to yield the polysubstituted furan. This method has been shown to provide di-, tri-, and tetrasubstituted furans in good to excellent yields.[13]

Transition-Metal-Free Synthesis

In a move towards more sustainable and cost-effective chemistry, transition-metal-free methods for furan synthesis have been developed. These reactions often rely on base-promoted domino reactions of readily available starting materials.

Mechanism and Experimental Causality: One such approach involves the reaction of β-keto compounds with vinyl dichlorides.[14] The reaction is promoted by a base, such as cesium carbonate, and is thought to proceed through the formation of an alkynyl chloride intermediate, which then undergoes cycloisomerization to form the furan ring.[14]

Experimental Protocol: Transition-Metal-Free Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate [14]

  • To a solution of ethyl benzoylacetate (1.0 equivalent) and 1,1-dichloro-1-propene (1.2 equivalents) in dimethyl sulfoxide (DMSO), add cesium carbonate (Cs2CO3, 2.0 equivalents).

  • Heat the mixture at 120°C.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford ethyl 2-methyl-5-phenylfuran-3-carboxylate. This method has demonstrated moderate to high yields for a range of substrates.[14]

Comparative Performance Analysis

The choice of synthetic route is a multi-faceted decision that depends on factors such as substrate availability, desired substitution pattern, scalability, and cost. The following table provides a comparative overview of the discussed methods.

Synthetic Route Starting Materials Typical Conditions Advantages Limitations Representative Yield (%)
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsAcid catalyst (e.g., H₂SO₄, p-TsOH), heatHigh yields, straightforwardHarsh conditions, limited availability of starting materials>90[6]
Feist-Benary Synthesis α-Halo ketones, β-Dicarbonyl compoundsBase (e.g., pyridine, Et₃N), heatReadily available starting materials, good for 3-carbonyl furansModerate yields, potential for side reactions60-80[9]
Palladium-Catalyzed Cycloisomerization (Z)-2-en-4-yn-1-olsPdI₂, KI, heatMild, neutral conditions, good for fragile moleculesRequires synthesis of specific enynol precursors64-85[12]
Gold-Catalyzed Cascade Propargyl alcohols, alkynesGold and copper catalysts, room temperatureMild conditions, high atom economy, rapid complexity generationCatalyst cost and sensitivityGood to excellent[13]
Transition-Metal-Free Synthesis β-Keto compounds, vinyl dichloridesBase (e.g., Cs₂CO₃), heatAvoids transition metals, readily available starting materialsHigh temperatures may be requiredModerate to high[14]

Visualization of Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for the discussed synthetic routes.

Paal_Knorr_Workflow cluster_0 Paal-Knorr Synthesis Start 1,4-Dicarbonyl Compound Reagents Acid Catalyst (e.g., p-TsOH) Toluene Start->Reagents 1. Mix Reaction Reflux with Dean-Stark Reagents->Reaction 2. Heat Workup Aqueous Wash (NaHCO₃, Brine) Reaction->Workup 3. Cool & Quench Purification Drying (Na₂SO₄) Concentration Chromatography Workup->Purification 4. Isolate Product Polysubstituted Furan Purification->Product 5. Purify Feist_Benary_Workflow cluster_1 Feist-Benary Synthesis Start_FB α-Halo Ketone & β-Dicarbonyl Reagents_FB Base (e.g., Et₃N) Solvent (e.g., Ethanol) Start_FB->Reagents_FB 1. Mix Reaction_FB Reflux Reagents_FB->Reaction_FB 2. Heat Workup_FB Aqueous Wash (Water, NaHCO₃, Brine) Reaction_FB->Workup_FB 3. Cool & Extract Purification_FB Drying (MgSO₄) Concentration Chromatography/Distillation Workup_FB->Purification_FB 4. Isolate Product_FB Polysubstituted Furan Purification_FB->Product_FB 5. Purify

Caption: General experimental workflow for the Feist-Benary synthesis.

Pd_Catalyzed_Workflow cluster_2 Palladium-Catalyzed Cycloisomerization Start_Pd (Z)-2-en-4-yn-1-ol Reagents_Pd PdI₂ Catalyst, KI Solvent (e.g., DMA) Start_Pd->Reagents_Pd 1. Combine Reaction_Pd Heat under N₂ Reagents_Pd->Reaction_Pd 2. Heat Workup_Pd Dilute with Ether Aqueous Wash Reaction_Pd->Workup_Pd 3. Cool & Extract Purification_Pd Drying (Na₂SO₄) Concentration Chromatography Workup_Pd->Purification_Pd 4. Isolate Product_Pd Polysubstituted Furan Purification_Pd->Product_Pd 5. Purify

Caption: General workflow for Palladium-catalyzed furan synthesis.

Applications in Drug Discovery and Natural Product Synthesis

The utility of these synthetic routes is best illustrated by their application in the synthesis of biologically active molecules.

  • Ranitidine (Zantac): The furan ring of the widely-used anti-ulcer drug Ranitidine can be synthesized from furfuryl alcohol, a readily available starting material. The synthesis involves the introduction of side chains onto the furan ring, showcasing how a pre-formed furan can be functionalized. [2][15]

  • Lophotoxin: This furan-containing natural product, a potent neurotoxin, has been a target for total synthesis. Synthetic approaches to its complex macrocyclic structure often rely on the construction of a polysubstituted furan core early in the synthetic sequence. [16]

  • Atorvastatin (Lipitor): The Paal-Knorr synthesis of a pyrrole ring is a key step in the synthesis of the blockbuster cholesterol-lowering drug Atorvastatin, highlighting the importance of this classical reaction in modern pharmaceutical manufacturing. [17]While this example is for a pyrrole, the same principle of using a 1,4-dicarbonyl precursor is central to the Paal-Knorr furan synthesis.

Conclusion and Future Outlook

The synthesis of polysubstituted furans is a mature yet continually evolving field. The classical Paal-Knorr and Feist-Benary reactions remain indispensable tools in the synthetic chemist's arsenal, valued for their reliability and predictability. Modern advancements, particularly in transition-metal catalysis, have opened new avenues for furan synthesis, enabling the construction of complex furan architectures under mild conditions. The rise of transition-metal-free methods further underscores the field's commitment to developing more sustainable and economical synthetic strategies.

For researchers in drug development, a thorough understanding of these diverse synthetic routes is paramount. The optimal choice will always be a balance of factors including the complexity of the target molecule, the availability of starting materials, and the desired scale of the synthesis. As our understanding of catalysis and reaction mechanisms deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of this invaluable heterocyclic scaffold.

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  • Synthesis of 2,3,5 -trisubstituted furans through the Pd-catalyzed tandem reactions. (n.d.). [Link]

  • Organic Chemistry Portal. (n.d.). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Retrieved from [Link]

  • Wipf Group. (2004, July 10). Progress towards the Total Synthesis of Lophotoxin. [Link]

  • YouTube. (2020, April 11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Highly Efficient Synthesis of 2,5-Disubstituted Furans from Enyne Acetates Catalyzed by Lewis Acid and Palladium. Retrieved from [Link]

  • ChemRxiv. (n.d.). Transition metal free continuous flow synthesis of 2,5-diaryl furans: access to medicinal building blocks and optoelectronic mat. [Link]

  • Scribd. (n.d.). Feist Benary Stuff. Retrieved from [Link]

  • ResearchGate. (n.d.). Feist‐Benary synthesis. Retrieved from [Link]

  • University of Edinburgh Research Explorer. (2023, December 25). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. [Link]

Sources

Efficacy of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate Derivatives: A Comparative Guide for Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

The furan ring system, an electron-rich aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Its versatile chemical nature allows for the synthesis of a diverse array of derivatives, many of which have demonstrated promising pharmacological activities, including anticancer effects.[2][4] This guide provides a comparative analysis of the efficacy of furan derivatives, with a focus on polysubstituted furans structurally related to Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, against various cancer cell lines. While specific preclinical data for Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate itself is not extensively available in the public domain, this guide will synthesize data from closely related furan and thiophene analogs to provide a valuable reference for researchers in oncology and drug development.

The Furan Scaffold: A Versatile Player in Oncology

The furan moiety is a key feature in many potent anticancer agents, exerting its effects through diverse mechanisms such as the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.[1] The unique electronic properties of the furan ring, including its ability to act as a bioisostere for other aromatic systems like the phenyl ring and its capacity to engage in hydrogen bonding, make it a valuable component in the design of novel therapeutic agents.[1]

Comparative Efficacy of Furan and Thiophene Derivatives

The following table summarizes the in vitro cytotoxic activity of various furan and thiophene derivatives against a panel of human cancer cell lines. Thiophene derivatives are included due to their structural similarity to furans, with the oxygen atom of the heterocycle replaced by a sulfur atom. This comparison can provide insights into the structure-activity relationships (SAR) of these heterocyclic compounds.

Compound ClassDerivativeCancer Cell LineAssayIC50 (µM)Reference
Furan-based Derivatives Pyridine carbohydrazide derivativeMCF-7 (Breast)MTT4.06[4]
N-phenyl triazinone derivativeMCF-7 (Breast)MTT2.96[4]
Furan-2-carboxamide derivativeNCI-H460 (Lung)Not Specified0.0029[4]
Furopyridone Derivatives Compound 4cKYSE70 (Esophageal)MTT0.655 µg/mL (after 48h)[5]
Compound 4cKYSE150 (Esophageal)MTT0.655 µg/mL (after 48h)[5]
Diethyl 2-styrylquinoline-3,4-dicarboxylates 3,4,5-trimethoxystyryl derivativeA549 (Lung)MTT2.38[6][7]
3,4,5-trimethoxystyryl derivativeHT29 (Colon)MTT4.52[6][7]
3,4,5-trimethoxystyryl derivativeT24 (Bladder)MTT9.86[6][7]
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) Derivatives Azomethine derivative 2bT47D (Breast)Not Specified2.3[8][9]
Azomethine derivative 2kT47D (Breast)Not Specified7.1[8][9]
Azomethine derivative 2lT47D (Breast)Not Specified8.6[8][9]
Doxorubicin (Reference)T47D (Breast)Not Specified15.5[8][9]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanistic Insights: Targeting Key Cancer Pathways

Several studies have indicated that furan derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a crucial intracellular cascade that promotes cell growth, survival, and proliferation.[10] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[10] Some furan-containing compounds, such as chalcones, have been shown to inhibit this pathway, primarily by reducing the phosphorylation and subsequent activation of Akt.[10]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Activation Furan Furan Derivatives Furan->Akt Inhibition of Phosphorylation

Caption: The PI3K/Akt signaling pathway and the inhibitory role of furan derivatives.

Apoptosis and Cell Cycle Arrest

Other furan derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, certain novel furan-based compounds have been observed to induce cell cycle arrest at the G2/M phase and promote apoptosis through the intrinsic mitochondrial pathway.[4] This is often characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[4]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay plate_cells Plate cells in a 96-well plate incubate_adhesion Incubate for 24h for cell adhesion plate_cells->incubate_adhesion add_compounds Add varying concentrations of furan derivatives incubate_adhesion->add_compounds incubate_treatment Incubate for a defined period (e.g., 48h) add_compounds->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (formazan formation) add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at ~570 nm add_solubilizer->read_absorbance

Sources

A Comparative Spectroscopic Guide to Furan and Thiophene Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, furan and thiophene stand out as foundational five-membered aromatic heterocycles.[1][2] Their structural similarity, centered on a five-membered ring, belies significant differences in their electronic and physicochemical properties, driven by the distinct nature of their respective heteroatoms: oxygen for furan and sulfur for thiophene.[3] These differences impart unique spectroscopic signatures, which are critical for identification, characterization, and predicting their behavior in various applications, from drug development to optoelectronics.[2][4]

This guide provides an in-depth, objective comparison of the spectroscopic characteristics of furan and thiophene. We will explore how the fundamental properties of the heteroatom—specifically electronegativity and atomic size—influence the aromaticity and electronic distribution of the ring, and how these factors manifest across a range of spectroscopic techniques.[5] The discussion is grounded in experimental data and established protocols to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.

The Foundation: Aromaticity and Electronic Effects

The core difference dictating the spectroscopic behavior of these two heterocycles is their degree of aromaticity. Aromaticity is a measure of the delocalization and stability of π-electrons within a cyclic system. In these compounds, the heteroatom contributes a lone pair of electrons to the π-system, completing the aromatic sextet.

The aromaticity order is generally accepted as: Thiophene > Pyrrole > Furan .[1][5]

This trend is a direct consequence of the heteroatom's electronegativity. Oxygen (electronegativity: 3.44) is more electronegative than sulfur (2.58).[5] As a result, oxygen holds its lone pair more tightly, making it less available for delocalization into the furan ring. Conversely, sulfur's lower electronegativity allows for more effective delocalization of its lone pair, resulting in a higher degree of aromatic character for thiophene.[5] This fundamental difference is the key to interpreting their comparative spectra.

Caption: Relationship between heteroatom electronegativity and aromaticity.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π → π* transitions in aromatic systems.[1] The energy required for this transition is directly related to the extent of conjugation and aromaticity.

Comparative Analysis: Due to its lower aromaticity and less delocalized π-system, furan's π → π* transition requires more energy. This results in absorption at a shorter wavelength (a hypsochromic or blue shift) compared to thiophene. Thiophene, with its greater aromatic character, has a more delocalized π-system, which lowers the energy gap for the π → π* transition, leading to absorption at a longer wavelength (a bathochromic or red shift).[1]

Data Summary: UV-Vis Absorption

Compound λmax (nm, in Hexane/Cyclohexane) Reference
Furan ~204 [1]

| Thiophene | 231 |[1] |

Experimental Protocol: UV-Visible Spectroscopy This protocol outlines the standard procedure for acquiring a UV-Vis spectrum of a furan or thiophene analog.[1]

  • Instrument Warm-up: Turn on the spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 20 minutes to ensure stable output.

  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., hexane, cyclohexane, or ethanol). The solvent's UV cutoff must be below the anticipated λmax of the analyte.

  • Sample Preparation:

    • Prepare a stock solution of the analyte with a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a working solution with a concentration that results in a maximum absorbance between 0.1 and 1.0. This range ensures adherence to the Beer-Lambert law.[4]

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure solvent to be used as a blank.

    • Place the cuvette in the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 200-400 nm). This step digitally subtracts the absorbance of the solvent and cuvette.[1]

  • Sample Measurement:

    • Rinse the same cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational modes of molecules.[1] Specific absorption frequencies correspond to the stretching and bending of particular bonds, providing a molecular "fingerprint" and identifying functional groups. For furan and thiophene, key differences arise in the C-H stretching, ring stretching (C=C and C-X), and out-of-plane bending vibrations.

Comparative Analysis:

  • C-H Stretching: Both compounds show aromatic C-H stretching vibrations above 3000 cm⁻¹.

  • Ring Stretching (C=C): These absorptions appear in the 1400-1600 cm⁻¹ region. Thiophene's bands are typically found at slightly lower wavenumbers, reflecting its higher aromaticity and bond delocalization.[1]

  • C-X Stretching: The C-O stretch in furan is distinct from the C-S stretch in thiophene, although these can be difficult to assign definitively as they couple with other ring vibrations.

  • C-H Out-of-Plane Bending: A strong absorption related to the out-of-plane C-H bending is characteristic of these heterocycles. For furan, this is typically around 745 cm⁻¹, while for thiophene it is around 710 cm⁻¹.[1][6]

Data Summary: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode Furan Thiophene Reference
Aromatic C-H Stretch ~3130 - 3160 ~3070 - 3120 [1]
Ring C=C Stretch ~1580, ~1480 ~1500, ~1410 [1]
C-H Out-of-Plane Bend ~745 ~710 [1]

| Ring Breathing | ~870 | ~835 |[1] |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy with ATR This protocol describes a common and convenient method for analyzing liquid samples like furan and thiophene.[1]

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Use a solvent like isopropanol to wipe the crystal and allow it to dry completely.

  • Background Collection: With the clean ATR crystal, collect a background spectrum. This scan measures the ambient environment (e.g., atmospheric CO₂ and water vapor) and will be automatically subtracted from the sample spectrum by the instrument's software.

  • Sample Application: Place a single drop of the liquid analyte (furan or thiophene) directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Spectrum Acquisition:

    • Acquire the sample spectrum.

    • To improve the signal-to-noise ratio, co-add 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The software will perform the background subtraction.

    • Identify and label the wavenumbers of significant absorption peaks in the processed spectrum.

    • Clean the ATR crystal thoroughly with an appropriate solvent after the measurement is complete.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.[7] Chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the electron density around a nucleus.

Comparative Analysis: The higher electronegativity of oxygen in furan causes it to withdraw more electron density from the ring carbons and protons compared to sulfur in thiophene. This effect, known as deshielding, results in the ¹H and ¹³C nuclei of furan resonating at a higher chemical shift (further downfield) than those of thiophene.[1] The more aromatic thiophene ring sustains a stronger ring current, which also influences chemical shifts, but the dominant effect on the chemical shift difference is the heteroatom's electronegativity.

Data Summary: ¹H and ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)

Compound H2, H5 (α-protons) H3, H4 (β-protons) C2, C5 (α-carbons) C3, C4 (β-carbons) Reference
Furan ~7.4 ~6.4 ~143 ~110 [1]

| Thiophene | ~7.2 | ~7.0 | ~127 | ~125 |[1] |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy This protocol provides a general procedure for preparing and analyzing samples by NMR.[1]

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the furan or thiophene analog in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard, which is set to 0.0 ppm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • "Shim" the magnetic field by adjusting the shim coils to optimize the field homogeneity, which results in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire the ¹H spectrum using a standard single-pulse sequence.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the collection of 8-16 scans to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay are typically required.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

Caption: A general experimental workflow for comparative spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of a molecule and its fragments.[8] Under electron ionization (EI), the stability of the aromatic ring in both furan and thiophene leads to a strong molecular ion peak (M⁺), which confirms the molecular weight of the compound.

Comparative Analysis: The fragmentation patterns provide valuable structural clues and differ based on the heteroatom.[1]

  • Furan (M⁺ = 68): A common fragmentation pathway involves the loss of a formyl radical (-CHO), leading to a fragment at m/z 39.[1]

  • Thiophene (M⁺ = 84): Thiophene is more resistant to fragmentation due to its higher aromaticity.[8] Characteristic fragments include the loss of acetylene (C₂H₂) to give a fragment at m/z 58, and the formation of the thiopropenyl cation ([CHS]⁺) at m/z 45.[1]

Data Summary: Key Mass Spectrometry Fragments (m/z)

Compound Molecular Ion (M⁺) Primary Fragments (m/z) Reference
Furan 68 39 (loss of -CHO), 38 [1]

| Thiophene | 84 | 58 (loss of C₂H₂), 45 ([CHS]⁺) |[1] |

Conclusion

The spectroscopic comparison of furan and thiophene offers a classic illustration of structure-property relationships in organic chemistry. The greater electronegativity of oxygen in furan reduces its aromatic character compared to the sulfur-containing thiophene. This fundamental electronic difference is consistently reflected across all major spectroscopic techniques:

  • UV-Vis: Furan exhibits a hypsochromic shift (absorbs at a shorter wavelength).

  • IR: Vibrational modes, particularly out-of-plane bending, show characteristic frequency differences.

  • NMR: Furan's protons and carbons are more deshielded, appearing at higher chemical shifts.

  • MS: Fragmentation patterns are distinct and dictated by the nature of the heteroatom.

For researchers in drug discovery and materials science, a solid understanding of these spectroscopic differences is not merely academic. It is a crucial tool for rapid compound identification, purity assessment, and for making informed decisions in the design and synthesis of novel analogs with tailored electronic and biological properties.[3][9]

References

  • D. L. (2011). Furans, thiophenes and related heterocycles in drug discovery. PubMed. Retrieved from [Link]

  • Furans, Thiophenes and Related Heterocycles in Drug Discovery. (2011). ResearchGate. Retrieved from [Link]

  • Charge-exchange Mass Spectra of Thiophene, Pyrrole and Furan. (1980). RSC Publishing. Retrieved from [Link]

  • Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. (2019). MDPI. Retrieved from [Link]

  • High Resolution IR-Spectra of Furane and Thiophene. (1993). ResearchGate. Retrieved from [Link]

  • PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. (2012). PharmaTutor. Retrieved from [Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. (1965). Journal of the American Chemical Society. Retrieved from [Link]

  • Charge-exchange mass spectra of thiophene, pyrrole and furan. (1980). RSC Publishing. Retrieved from [Link]

  • 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. (n.d.). ResearchGate. Retrieved from [Link]

  • Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field. (2003). ResearchGate. Retrieved from [Link]

  • Spectroscopic methods of analysis - Organic analysis II. (n.d.). Retrieved from [Link]

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (2023). Retrieved from [Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. (1965). ACS Publications. Retrieved from [Link]

  • In situ UV–vis- and FT-IR-spectroscopy of electrochemically synthesized furan–thiophene copolymers. (2001). ResearchGate. Retrieved from [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved from [Link]

  • Quantum-chemical interpretation of the mass spectra of pyrrole, furan, and thiophene. (1987). OSTI.GOV. Retrieved from [Link]

  • High Resolution IR-Spectra of Furane and Thiophene. (1993). Semantic Scholar. Retrieved from [Link]

  • Principles of Organic Spectroscopy. (2023). Open Access Journals. Retrieved from [Link]

  • Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. (2014). The Royal Society of Chemistry. Retrieved from [Link]

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). Retrieved from [Link]

  • Furan and Thiophene: Properties and Uses. (n.d.). Scribd. Retrieved from [Link]

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Cost-benefit analysis of different synthetic pathways for aminofurans

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

A Cost-Benefit Analysis of Synthetic Pathways for Aminofurans

Introduction: The Strategic Importance of the Aminofuran Scaffold

Aminofurans are privileged heterocyclic motifs integral to medicinal chemistry and materials science. Their unique electronic properties, arising from the electron-donating amino group on the furan ring, make them valuable as synthetic intermediates and as core components of pharmacologically active agents.[1] The development of efficient, scalable, and cost-effective synthetic routes to access diverse aminofuran derivatives is therefore a critical objective for researchers in drug discovery and process development.

This guide provides a comparative analysis of prominent synthetic strategies for aminofurans. We will move beyond a simple recitation of reaction schemes to dissect the underlying mechanics, cost implications, and practical scalability of each pathway. Our focus is on providing the field-proven insights necessary for researchers to make informed decisions when selecting a synthetic route, balancing the need for chemical novelty with the practical constraints of cost, time, and resources.

Classical Approaches: The Feist-Benary Synthesis

The Feist-Benary furan synthesis, first reported over a century ago, remains a foundational method for furan construction.[2][3] It involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[4][5] For the synthesis of aminofurans, this typically requires the use of an amino-substituted β-dicarbonyl equivalent, such as a β-ketoamide or cyanoacetamide.

Mechanistic Rationale and Causality

The reaction proceeds through a well-established sequence:

  • Enolate Formation: A base, typically a mild one like pyridine or triethylamine to avoid hydrolysis of ester or amide groups, deprotonates the acidic α-proton of the β-dicarbonyl compound.[4][5]

  • Nucleophilic Substitution: The resulting enolate acts as a nucleophile, attacking the α-carbon of the halo-ketone in a classic SN2 reaction to displace the halide.[4]

  • Cyclization and Dehydration: The intermediate 1,4-dicarbonyl compound (or its equivalent) undergoes an intramolecular cyclization to form a hydroxydihydrofuran intermediate. Subsequent acid- or base-catalyzed dehydration yields the aromatic furan ring.[5][6]

A critical consideration is the potential for an "interrupted" Feist-Benary reaction, where the hydroxydihydrofuran intermediate is stable and does not readily dehydrate.[7] Ensuring complete dehydration may require adjusting reaction times, temperature, or employing a specific dehydrating agent during workup.[7]

Illustrative Mechanism: Feist-Benary Synthesis

Feist_Benary cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: SN2 Attack cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Dehydration A β-Ketoamide B Enolate A->B Deprotonation D 1,4-Dicarbonyl Intermediate B->D Alkylation Base Base C α-Halo Ketone E Hydroxydihydrofuran D->E Intramolecular Aldol Addition F Aminofuran Product E->F -H₂O

Caption: Mechanism of the Feist-Benary synthesis for aminofurans.

Experimental Protocol: Synthesis of a 2-Aminofuran-3-carbonitrile Derivative

This protocol is a representative adaptation based on the principles of the Feist-Benary reaction.

  • Reaction Setup: To a solution of malononitrile (1.0 eq) in ethanol (5 mL/mmol), add triethylamine (1.2 eq). Stir the mixture at room temperature for 15 minutes.

  • Addition of Reagents: Slowly add chloroacetone (1.1 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC for 4-6 hours until the starting materials are consumed.

  • Workup and Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the target 2-amino-5-methylfuran-3-carbonitrile.

Cost-Benefit Analysis
MetricAnalysis
Cost High. Starting materials like α-halo ketones and functionalized dicarbonyls are readily available and generally inexpensive. Common bases and solvents add minimal cost.
Yield & Purity Moderate. Yields can be variable (40-70%) and are highly dependent on the substrates. Side reactions, including Paal-Knorr type cyclizations of intermediates or incomplete dehydration, can complicate purification.[7]
Scalability Moderate. The reaction is generally scalable, but exothermic events during the initial alkylation may require careful temperature control on a larger scale. Purification can become a bottleneck.
Versatility Good. A wide range of α-halo ketones and β-dicarbonyl compounds can be used, allowing for diverse substitution patterns on the furan ring.[4]
Limitations The synthesis of furans with sensitive functional groups can be challenging due to the often harsh reaction conditions (heating).[1] Regiocontrol can be an issue if unsymmetrical dicarbonyl compounds are used.

Modern Multi-Component Reactions (MCRs): A Copper-Catalyzed Approach

Modern synthetic chemistry increasingly favors atom-economical and operationally simple methods.[8] Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, exemplify this philosophy.[9] A notable example is the copper-catalyzed synthesis of 3-aminofurans from 2-ketoaldehydes, secondary amines, and terminal alkynes.[1][10]

Mechanistic Rationale and Causality

This one-pot domino reaction is elegantly orchestrated by a simple copper(I) iodide catalyst.[1][10]

  • Copper Acetylide Formation: The CuI catalyst activates the terminal alkyne to form a copper acetylide intermediate.[1]

  • A³ Coupling: Concurrently, the 2-ketoaldehyde and the secondary amine condense to form an in situ iminium ion. The copper acetylide attacks this iminium ion to generate a key propargylamine intermediate. This is a classic A³ (Aldehyde-Alkyne-Amine) coupling reaction.

  • Intramolecular Cyclization: The copper catalyst then coordinates to the internal alkyne of the propargylamine, increasing its electrophilicity. This facilitates a 5-endo-dig intramolecular nucleophilic attack by the adjacent ketone oxygen onto the alkyne, forming the furan ring.[1]

The choice of a cheap, recyclable CuI catalyst in an ionic liquid like [bmim][PF₆] makes this pathway particularly attractive from a green chemistry and cost perspective.[1][10]

Illustrative Mechanism: Cu-Catalyzed 3-Aminofuran Synthesis

Cu_Catalyzed reactant reactant intermediate intermediate product product catalyst catalyst Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide Activation Aldehyde 2-Ketoaldehyde Iminium Iminium Ion Aldehyde->Iminium Condensation Amine Secondary Amine Amine->Iminium Condensation CuI CuI CuI->Cu_Acetylide Activation Aminofuran 3-Aminofuran CuI->Aminofuran 5-endo-dig Cyclization Propargylamine Propargylamine Intermediate Cu_Acetylide->Propargylamine A³ Coupling Iminium->Propargylamine A³ Coupling Propargylamine->Aminofuran 5-endo-dig Cyclization

Caption: Plausible mechanism for the one-pot, three-component synthesis of 3-aminofurans.[1]

Experimental Protocol: One-Pot Synthesis of a 3-Aminofuran

Adapted from Guguloth et al., Org. Biomol. Chem., 2021.[1]

  • Reaction Setup: In a round-bottom flask, combine phenylglyoxal (1.0 mmol), morpholine (1.2 mmol), and phenylacetylene (1.0 mmol) in 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]) (3 mL).

  • Catalyst Addition: Add copper(I) iodide (CuI) (5 mol%) to the mixture.

  • Reaction Execution: Stir the reaction mixture at 80°C. Monitor the reaction progress by TLC.

  • Workup and Isolation: Upon completion, cool the reaction to room temperature. Add diethyl ether (10 mL) and stir for 5 minutes. The product is extracted into the ether layer, while the ionic liquid/catalyst phase remains. Decant the ether layer. Repeat the extraction twice.

  • Purification: Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography. The [bmim][PF₆]/CuI system can be washed and reused.[1][10]

Cost-Benefit Analysis
MetricAnalysis
Cost Low to Moderate. The use of a cheap and abundant copper catalyst is a major advantage.[1] Starting materials are generally accessible. The use of an ionic liquid adds cost, but its recyclability mitigates this.[10]
Yield & Purity Good to Excellent. This method often provides high yields (typically >80%) with good purity after chromatography.[1]
Scalability Good. One-pot procedures are inherently advantageous for scaling. The primary consideration is efficient stirring and heat transfer in the viscous ionic liquid.
Versatility Good. The reaction tolerates a range of secondary amines and terminal alkynes, allowing for rapid library synthesis.[1]
Advantages High atom economy, operational simplicity (one-pot), and use of a recyclable, inexpensive catalyst.[1][10] This aligns well with green chemistry principles.
Limitations The substrate scope is limited to terminal alkynes and 2-ketoaldehydes. Elevated temperatures may not be suitable for highly sensitive substrates.

Intramolecular Cyclization Strategies

Intramolecular cyclization offers a powerful and often highly regioselective route to heterocyclic compounds. For aminofurans, a notable strategy involves the acid-catalyzed cyclization of easily accessible fluorovinamides to produce 3-amino-5-fluoroalkylfurans.[11][12]

Mechanistic Rationale and Causality

This pathway leverages a pre-functionalized linear precursor designed to fold into the desired furan ring.

  • Precursor Synthesis: The fluorovinamide starting materials are readily prepared.

  • Activation and Cyclization: In the presence of thionyl chloride (SOCl₂) in methanol, the enolic hydroxyl group of the vinamide is activated, likely via protonation under the acidic conditions generated.[11][13] This facilitates a nucleophilic attack from the enone oxygen onto the activated carbon, triggering the cyclization and formation of the furan ring.

  • Product Stabilization: The resulting aminofuran is formed as a stable hydrochloride salt, which simplifies isolation and prevents degradation of the electron-rich furan.[11][12]

This method is particularly valuable for accessing fluorinated aminofurans, which are of significant interest in agrochemical and pharmaceutical research due to fluorine's ability to enhance metabolic stability and bioactivity.[11]

Experimental Workflow: Intramolecular Cyclization

Workflow Start Fluorovinamide in Methanol (0°C) Add_SOCl2 Slowly Add SOCl₂ (1 eq) Start->Add_SOCl2 Stir Stir at Room Temp (0.5 hour) Add_SOCl2->Stir Concentrate Concentrate in vacuo Stir->Concentrate End Pure Aminofuran Hydrochloride Salt Concentrate->End

Caption: General experimental workflow for aminofuran synthesis via intramolecular cyclization.[11]

Experimental Protocol: Synthesis of a 3-Amino-5-(trifluoromethyl)furan

Adapted from Plaçais et al., Org. Lett., 2021.[11]

  • Reaction Setup: Dissolve the corresponding fluorovinamide starting material (0.4 mmol) in methanol (2 mL) in a flask and cool the solution to 0°C in an ice bath.

  • Reagent Addition: While stirring, slowly add thionyl chloride (SOCl₂) (1.0 eq., 0.4 mmol) to the cooled solution.

  • Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting solid is the pure 3-aminofuran hydrochloride salt and typically does not require further purification.[11]

Cost-Benefit Analysis
MetricAnalysis
Cost Moderate. The cost is primarily associated with the synthesis of the fluorinated starting material. The cyclization step itself uses inexpensive reagents (SOCl₂, MeOH).
Yield & Purity Excellent. This method provides near-quantitative yields of highly pure products, often without the need for chromatography.[11][12]
Scalability Excellent. The operational simplicity, mild conditions, and lack of complex purification make this route highly amenable to large-scale synthesis.
Versatility Moderate. While effective for a range of amines and fluoroalkyl groups, the synthesis is specific to the 3-amino-5-fluoroalkylfuran substitution pattern. The synthesis of the vinamide precursor is an additional step.
Advantages Extremely high yields and purity, operational simplicity, mild conditions, and rapid execution. Excellent for accessing valuable fluorinated scaffolds.[11][13]
Limitations The synthesis is not convergent; it requires the prior synthesis of a linear precursor. The scope is tailored to a specific class of aminofurans.

Comparative Summary and Strategic Selection

Choosing the optimal synthetic pathway requires a careful evaluation of project goals. The table below summarizes the key performance indicators for the discussed methodologies.

Synthetic PathwayTypical YieldCatalyst CostScalabilityKey AdvantageIdeal Application
Feist-Benary Synthesis 40-70%Very LowModerateVersatile substitution patterns from simple precursors.[4]Initial exploration of diverse, non-complex aminofuran analogues where cost is paramount.
Cu-Catalyzed MCR >80%LowGoodHigh atom economy, one-pot simplicity, green credentials.[1][10]Rapid library generation for lead discovery; process chemistry where efficiency is key.
Intramolecular Cyclization >95%Low (cyclization step)ExcellentExceptional yield and purity, operational simplicity.[11][12]Target-oriented synthesis, especially for fluorinated compounds, and large-scale production.

Conclusion and Future Outlook

The synthesis of aminofurans has evolved significantly from classical condensation reactions to highly efficient, modern catalytic methods.

  • The Feist-Benary synthesis , while historically important, often suffers from moderate yields and potential side reactions, making it best suited for initial exploratory work where starting material cost is the primary driver.

  • Transition-metal-catalyzed multi-component reactions , particularly those using inexpensive and abundant metals like copper, represent a paradigm shift towards efficiency and sustainability.[1] Their ability to construct complex molecules in a single operation from simple building blocks is highly valuable for both discovery and process chemistry.

  • Intramolecular cyclization strategies shine in target-oriented synthesis, delivering specific, often complex, aminofurans with unparalleled efficiency and purity, making them ideal for scaling up the production of a specific lead candidate.[11]

Future research will likely focus on expanding the scope of catalytic systems, developing enantioselective variants for the synthesis of chiral aminofurans, and further integrating green chemistry principles to minimize waste and environmental impact. The continued development of novel domino and cascade reactions will undoubtedly provide even more powerful tools for accessing this vital class of heterocyclic compounds.

References

  • Guguloth, V., Balaboina, R., Thirukovela, N. S., & Vadde, R. (2021). One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system. Organic & Biomolecular Chemistry. [Link]

  • Guguloth, V., Balaboina, R., Thirukovela, N. S., & Vadde, R. (2021). One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF 6 system. RSC Publishing. [Link]

  • Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]

  • Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. [Link]

  • Wikipedia. (n.d.). Feist–Benary synthesis. Wikipedia. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]

  • Grokipedia. (n.d.). Paal–Knorr synthesis. Grokipedia. Retrieved from [Link]

  • Química Organica.org. (n.d.). Feist-Benary synthesis of furan. Química Organica.org. Retrieved from [Link]

  • Arkat USA. (n.d.). Metal-mediated synthesis of furans and pyrroles. arkat-usa.org. Retrieved from [Link]

  • Tietze, L. F. (2002). Multicomponent domino reactions for the synthesis of biologically active natural products and drugs. PubMed. [Link]

  • European Journal of Organic Chemistry. (n.d.). Domino Reaction of Acyclic α,α-Dialkenoylketene S,S-Acetals and Diamines. chemistry-europe.onlinelibrary.wiley.com. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven best practices to ensure safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate was not located, the following procedures are based on the known hazards of similar furan and amine compounds and general chemical waste disposal guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Identification and Risk Assessment

Understanding the potential hazards of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is the first step in its safe management. Based on its chemical structure—a substituted furan with amino and carboxylate groups—we can infer the following potential hazards:

  • Toxicity: Furan and its derivatives can be hepatotoxic (damaging to the liver).[1] The presence of an amino group can also contribute to toxicity. The compound may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Similar compounds can cause skin and eye irritation.[2]

  • Flammability: While not definitively known for this specific compound, related furan derivatives can be combustible liquids.[3][4]

Given these potential hazards, it is crucial to handle Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate in a well-ventilated area, such as a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE).[3][5]

Personal Protective Equipment (PPE) Requirements
PPE ItemSpecificationRationale
Gloves Nitrile or neoprene glovesTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a chemical fume hoodTo prevent inhalation of vapors or aerosols.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol: Spill Management
  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated to disperse any vapors.[3]

  • Eliminate Ignition Sources: If the substance is determined to be flammable, remove all sources of ignition, such as open flames, sparks, and hot surfaces.[3] Use only non-sparking tools for cleanup.[3]

  • Containment: For small spills, use an inert absorbent material like sand, earth, or vermiculite to soak up the chemical.

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, labeled hazardous waste container.[6]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow

The disposal of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate must comply with federal, state, and local regulations.[7][8] The following workflow provides a step-by-step guide for its proper disposal.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Collection cluster_disposal Final Disposal start Start: Waste Generation characterize Characterize Waste (Assume Hazardous) start->characterize segregate Segregate from Incompatible Wastes (e.g., strong oxidizers, acids) characterize->segregate container Select Compatible Container (e.g., glass or polyethylene) segregate->container label_waste Label Container with 'Hazardous Waste' Tag container->label_waste fill_label Complete Tag Information: - Chemical Name - Composition - Date - PI Name label_waste->fill_label saa Store in Satellite Accumulation Area (SAA) fill_label->saa inspect Weekly Inspection of Container saa->inspect request_pickup Request Waste Pickup from EHS inspect->request_pickup Container Full or Storage Limit Reached transport EHS Transports to Central Facility request_pickup->transport dispose Final Disposal via Licensed Facility (e.g., Incineration) transport->dispose

Caption: Disposal workflow for Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate.

Detailed Disposal Procedures

Step 1: Waste Characterization and Segregation
  • Characterization: In the absence of a specific SDS, Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate should be treated as a hazardous waste.[9][10] This is a conservative but necessary precaution.

  • Segregation: This compound should be segregated from incompatible materials.[9] Based on its functional groups, it should be kept separate from:

    • Strong oxidizing agents

    • Strong acids and bases

    • Water-reactive materials[9]

Step 2: Container Selection and Labeling
  • Container: Use a chemically compatible container for waste accumulation.[11][12] A glass or polyethylene container with a secure, tight-fitting lid is generally appropriate.[13] Do not use metal containers if there is a possibility of corrosive properties.[13]

  • Labeling: All waste containers must be clearly labeled as soon as waste is added.[6] The label must include:

    • The words "Hazardous Waste"[12][14]

    • The full chemical name: "Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate" (no abbreviations or formulas)[14]

    • The approximate concentration and volume

    • The date of accumulation[14]

    • The Principal Investigator's name and lab location[14]

Step 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[9][13]

  • Container Management: Keep the waste container closed at all times except when adding waste.[6] This prevents spills and the release of vapors. Inspect the container weekly for any signs of leakage or degradation.[9]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[6]

Step 4: Final Disposal
  • Waste Pickup: Once the container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers in an SAA), arrange for its collection by your institution's EHS department.[9][13]

  • Professional Disposal: The EHS department will transport the waste to a licensed hazardous waste disposal facility.[8][13] The most likely method of disposal for this type of organic compound is high-temperature incineration, which turns the waste into less harmful ash.[11]

Waste Minimization

In line with best laboratory practices, consider the following to minimize waste generation:

  • Purchase only the amount of chemical needed for your experiments.

  • Reduce the scale of operations whenever possible.[11]

  • Do not dispose of unused material. Check if it can be used by other researchers in your institution.

By adhering to these procedures, you can ensure the safe and compliant disposal of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, protecting yourself, your colleagues, and the environment.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (2010). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry. Retrieved from [Link]

  • Safety Data Sheet: 2-Methyl-3-Tetrahydrofuranthiol synthetic. (2025, January 25). Advanced Biotech. Retrieved from [Link]

  • CAS#:91248-60-1 | diethyl 2-amino-5-methylfuran-3,4-dicarboxylate. (n.d.). Chemsrc. Retrieved from [Link]

  • Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering. Retrieved from [Link]

  • 2-AMINO-5-DIETHYL AMINOPENTANE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • Diethyl 2-amino-5-[(E)-(furan-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate. (2008). National Center for Biotechnology Information. Retrieved from [Link]

  • Risks for public health related to the presence of furan and methylfurans in food. (2017). EFSA Journal. Retrieved from [Link]

  • 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. (n.d.). ResearchGate. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Safe Handling of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

I. Hazard Assessment: A Structural Approach

The potential hazards of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate are best understood by examining its constituent parts.

  • Furan Core: The furan ring is the primary source of potential hazards. Furan itself is an extremely flammable liquid, a potential carcinogen, a mutagen, and a peroxide former.[1] Compounds containing a furan ring should always be handled with care, assuming they may be flammable and capable of forming explosive peroxides over time, especially if exposed to air and light.[2]

  • Amino Group (-NH₂): Aminofuran derivatives can be reactive.[3] The amino group can impart basicity and may be a site for unwanted reactions. It's prudent to assume the compound may be an irritant to the skin, eyes, and respiratory tract.

  • Diethyl Dicarboxylate Groups: These ester groups are less hazardous but may contribute to irritation. The overall compound is likely a solid or liquid with a relatively high boiling point.[4]

Based on this structural analysis, the compound should be treated as a substance that is potentially flammable, an irritant, harmful if ingested or inhaled, and capable of forming explosive peroxides.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles with Side-Shields & Face ShieldStandard safety goggles conforming to EN 166 (EU) or NIOSH (US) are mandatory to protect against dust and splashes.[5] A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash potential.[6]
Skin/Body Chemical-Resistant Gloves & Flame-Retardant Lab CoatGloves: Nitrile gloves are a suitable initial choice for handling small quantities. For prolonged contact or when using solvents, consider thicker, more resistant gloves. Always inspect gloves for tears before use and dispose of them properly after handling.[7][8] Lab Coat: A full-length, flame-retardant lab coat must be worn and fully buttoned to protect skin and clothing from spills.[1]
Respiratory Respirator (if required)All handling should occur inside a certified chemical fume hood to minimize inhalation risk.[9] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[1][6]
Footwear Closed-Toed ShoesShoes must fully cover the feet; perforated shoes or sandals are not permitted in the laboratory.[8]

III. Engineering Controls: Containing the Hazard

Your primary engineering control is a certified chemical fume hood . All weighing, handling, and transferring of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate must be performed within a fume hood to control vapor and dust exposure.[1][9] Ensure the sash is kept at the lowest practical height. Use of explosion-proof equipment should be considered due to the flammable nature of the furan core.[2]

IV. Standard Operating Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, ensuring safety at every stage.

  • Preparation and Pre-Handling:

    • Consult SDS of Analogs: Review the SDS for similar compounds like furan, tetrahydrofuran, and various esters to reinforce your understanding of the potential hazards.[2][10]

    • Area Designation: Designate a specific area within a fume hood for handling the compound.

    • Assemble Materials: Ensure all necessary equipment, including spill kits, waste containers, and PPE, are readily accessible before bringing the chemical into the work area.

  • Handling the Compound:

    • Grounding: When transferring the substance, especially if it's a liquid or a powder that can generate static, ground and bond containers and receiving equipment to prevent static discharge, a potential ignition source.[11]

    • Avoid Inhalation and Contact: Handle the compound carefully to avoid generating dust or aerosols. Do not breathe vapors or dust. Avoid all contact with skin and eyes.[2]

    • Peroxide Check: For older containers, it is prudent to test for peroxides before use, especially before any distillation or heating process.[2][11] Mark containers with the date received and the date opened.[1]

    • Portioning: Weigh out the smallest practical quantity required for your experiment to minimize waste and potential exposure.[11]

  • Post-Handling:

    • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent and cleaning agent. Dispose of contaminated wipes as hazardous waste.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2]

V. Visualization of the Handling Workflow

The following diagram outlines the critical steps and decision points for safely handling Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate.

G Workflow for Handling Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling & Disposal prep1 Risk Assessment (Review Analog SDS) prep2 Assemble PPE & Spill Kit prep1->prep2 prep3 Designate Fume Hood Area prep2->prep3 handle1 Don PPE prep3->handle1 Proceed to Handling handle2 Check for Peroxides (If applicable) handle1->handle2 handle3 Weigh/Transfer Chemical (Ground Equipment) handle2->handle3 handle4 Perform Experiment handle3->handle4 post1 Decontaminate Work Area & Equipment handle4->post1 Experiment Complete spill Spill Occurs? handle4->spill post2 Segregate & Label Hazardous Waste post1->post2 post3 Remove PPE & Wash Hands post2->post3 post4 Store Waste in Designated Area post3->post4 spill->post1 No spill_proc Execute Spill Protocol (Evacuate, Notify EHS) spill->spill_proc Yes spill_proc->post1 Area Secured

Caption: A logical workflow for the safe handling of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate.

VI. Emergency & Spill Procedures

Spills:

  • Small Spill (<100 mL or 100g): If you are trained and it is safe to do so, absorb the spill with an inert, non-combustible material like vermiculite or sand.[12][13] Collect the material in a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash it after clean-up is complete.[13]

  • Large Spill (>100 mL or 100g): Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health and Safety (EHS) department immediately.[2] Eliminate all ignition sources.[13]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[2]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Get medical attention immediately.[1][2]

VII. Storage and Disposal Plan

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][10]

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Store away from incompatible materials such as strong oxidizing agents.[10][11]

  • The storage area should be clearly marked and accessible only to authorized personnel.

Disposal:

  • Waste Characterization: All materials contaminated with Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, including the chemical itself, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.[12][14]

  • Segregation and Collection: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[14] Collect waste in a designated, properly labeled, and sealed hazardous waste container.[14]

  • Disposal Pathway: Never dispose of this chemical down the drain or in regular trash.[14] Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[12]

VIII. References

  • Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. (n.d.). Benchchem.

  • Standard Operating Procedure for the use of Furan. (n.d.). Western Carolina University.

  • Furan - Safety Data Sheet. (n.d.). ChemicalBook.

  • Proper Disposal of 2,5-Dimethylene-furan: A Guide for Laboratory Professionals. (n.d.). Benchchem.

  • Standard Operating Procedure - Tetrahydrofuran. (2012). University of Central Missouri.

  • Safe Handling and Disposal of Albafuran A: A Guide for Laboratory Professionals. (n.d.). Benchchem.

  • Personal protective equipment for handling cis-Tetrahydrofuran-2,5-dicarboxylic acid. (n.d.). Benchchem.

  • Chemical Waste Name or Mixtures. (n.d.). University of Alabama in Huntsville.

  • SAFETY DATA SHEET - Furan. (2025). Sigma-Aldrich.

  • Furan - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

  • SAFETY DATA SHEET - Diethyl 3,4-furandicarboxylate. (2021). Fisher Scientific.

  • SAFETY DATA SHEET - 2-Methyl-3-Furanthiol synthetic. (2025). Advanced Biotech.

  • SAFETY DATA SHEET - Diethyl furan-3,4-dicarboxylate. (n.d.). Fisher Scientific.

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.

  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Ali-Am.

  • Tetrahydrofuran - Environment, Health & Safety. (2022). University of Michigan.

  • Personal Protective Equipment (PPE). (n.d.). University of Tennessee Knoxville.

  • DIETHYL 2-[(CHLOROACETYL)AMINO]-5-METHYLFURAN-3,4-DICARBOXYLATE. (n.d.). Chemicalbook.

  • Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. (2025). Chemical Engineering Transactions.

  • Synthesis of diethyl 5-amino-3-arylfuran-2,4-dicarboxylates 3a–j. (n.d.). ResearchGate.

  • Diethyl 2-amino-5-[(E)-(furan-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate. (n.d.). National Institutes of Health.

  • 2-Aminofurans and 3-Aminofurans. (2025). ResearchGate.

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PMC - PubMed Central.

  • 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. (2025). ResearchGate.

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2024). MDPI.

  • Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. (n.d.). PubChem.

  • Formation of 3-Aminofuran-2-(5H)-ones and 3-Amino-1H-pyrrole-2,5-diones by Rearrangement of Isoxazolidines. (2025). ResearchGate.

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI.

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×

Retrosynthesis Analysis

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Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

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